E-1-Octenylboronic acid
Description
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Properties
IUPAC Name |
[(E)-oct-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTAJLKAPFBZDQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of E-1-Octenylboronic Acid: A Comprehensive Technical Guide
Abstract: This guide provides an in-depth technical overview of the synthesis and characterization of (E)-1-octenylboronic acid, a valuable alkenylboronic acid intermediate in organic synthesis. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, this building block enables the formation of complex carbon-carbon bonds with high stereochemical fidelity.[1][2] This document, designed for researchers and drug development professionals, details a field-proven hydroboration-based synthetic protocol, explains the causal reasoning behind experimental choices, and outlines a comprehensive analytical workflow for structural verification and purity assessment. We present detailed methodologies, expected analytical data, and critical safety and handling information to ensure reliable and reproducible outcomes in the laboratory.
The Strategic Importance of Alkenylboronic Acids
Alkenylboronic acids and their ester derivatives are foundational reagents in modern synthetic chemistry. Their prominence stems largely from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so impactful it was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction's success is attributable to the operational simplicity, functional group tolerance, and the generally low toxicity and high stability of the organoboron reagents.[1][3][4]
(E)-1-octenylboronic acid, specifically, serves as a versatile C8 building block, allowing for the stereospecific introduction of an octenyl fragment. This is particularly relevant in the synthesis of natural products and active pharmaceutical ingredients where the geometry of a double bond is critical for biological activity. The reliable synthesis and rigorous characterization of this reagent are therefore paramount to the success of subsequent complex synthetic endeavors.
Recommended Synthetic Pathway: Hydroboration of 1-Octyne
The synthesis of (E)-1-octenylboronic acid is most reliably achieved via the hydroboration of the terminal alkyne, 1-octyne. This approach offers excellent control over regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn-addition), directly yielding the desired (E)-alkenyl product.
Mechanistic Rationale and Reagent Selection
The core of this synthesis is the syn-addition of a boron-hydride bond across the carbon-carbon triple bond of 1-octyne. To achieve the desired regioselectivity where boron adds to the terminal carbon, a sterically hindered hydroborating agent is often preferred. However, for terminal alkynes, reagents like pinacolborane (HBpin) in the presence of a catalyst, or catecholborane, provide excellent results.
The protocol detailed here utilizes tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst to initiate the hydroboration with pinacolborane.[5][6] This metal-free approach proceeds through the formation of a reactive zwitterionic intermediate between the alkyne and the Lewis acidic borane catalyst.[5][6] This intermediate then reacts with HBpin to furnish the (E)-alkenyl boronic ester with high efficiency and stereocontrol. The resulting pinacol boronate ester is then hydrolyzed to the target boronic acid.
Detailed Experimental Protocol
Materials:
-
1-Octyne (C₈H₁₄)
-
Pinacolborane (HBpin)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Toluene (anhydrous)
-
Silica Gel for chromatography
-
Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Hydrochloric Acid (aqueous solution, e.g., 2M)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of B(C₆F₅)₃ (e.g., 2.5 mol%) in anhydrous toluene.[5]
-
Addition of Reactants: Add 1-octyne (1.0 equivalent) to the flask via syringe. Follow with the dropwise addition of pinacolborane (1.1 equivalents) at room temperature.[5]
-
Reaction Execution: Heat the reaction mixture to 60°C and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.[5]
-
Work-up and Hydrolysis: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a short plug of silica gel to remove the catalyst.[5] Concentrate the filtrate under reduced pressure. The resulting crude boronate ester is then vigorously stirred with an aqueous solution of HCl for 2-4 hours to effect hydrolysis.
-
Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude this compound can be further purified by recrystallization or flash column chromatography on silica gel.
Comprehensive Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a self-validating analytical dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides definitive evidence for the E-configuration of the double bond. The vinyl protons will appear as two distinct multiplets with a large coupling constant (J) of approximately 15-18 Hz, characteristic of a trans-alkene. The remaining signals will correspond to the hexyl chain attached to the double bond.
-
¹³C NMR: The carbon spectrum will show two signals in the olefinic region (typically 120-150 ppm) and a series of signals in the aliphatic region corresponding to the octenyl chain.[7]
-
¹¹B NMR: This technique is diagnostic for boron-containing compounds. For a tricoordinate sp²-hybridized boronic acid, a single, often broad, resonance is expected in the range of +27 to +33 ppm.[8][9][10][11] This chemical shift is a key identifier of the boronic acid functional group and distinguishes it from tetracoordinate boronate species, which appear further upfield.[12][13]
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Feature / Coupling Constant (J) |
|---|---|---|
| ¹H | ~5.5 - 6.8 | Olefinic protons, J ≈ 15-18 Hz |
| ~2.0 - 2.2 | Allylic CH₂ | |
| ~0.8 - 1.5 | Aliphatic chain (CH₂, CH₃) | |
| ~4.5 - 5.5 (broad) | B(OH )₂ | |
| ¹³C | ~125 - 155 | Olefinic carbons (C=C) |
| ~14 - 40 | Aliphatic carbons |
| ¹¹B | ~28 - 33 | Broad singlet for R-B (OH)₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected Mass: The molecular formula is C₈H₁₇BO₂.[14][15] The expected monoisotopic mass is approximately 156.132 g/mol .[15]
-
High-Resolution MS (HRMS): Provides an exact mass measurement, which serves as unambiguous confirmation of the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, strong |
| C-H Stretch (Aliphatic/Alkenyl) | 2850 - 3100 | Strong/Medium |
| C=C Stretch (Alkene) | ~1640 | Medium |
| B-O Stretch (Boronic Acid) | 1310 - 1380 | Strong |
Handling, Storage, and Safety Considerations
4.1 Stability and Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[16] This process is often reversible upon exposure to water. To maintain integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[17][18][19]
4.2 Safety Precautions: Boronic acids, including this compound, should be handled with appropriate care.
-
Hazards: They are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15][20][21]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[17][18][21] All manipulations should be performed in a well-ventilated fume hood.
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move to fresh air.[17] Seek medical attention if irritation persists.
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis of this compound via catalytic hydroboration, a pathway that ensures high stereochemical purity. The comprehensive characterization workflow presented, integrating ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, and IR spectroscopy, provides a self-validating system to confirm the structure and quality of the final product. Adherence to the described protocols and safety measures will enable researchers to confidently prepare and utilize this key synthetic building block for advanced applications, most notably in the powerful Suzuki-Miyaura cross-coupling reaction.
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physical and chemical properties of E-1-Octenylboronic acid
An In-depth Technical Guide to (E)-1-Octenylboronic Acid: Properties, Synthesis, and Applications
Introduction: The Versatility of a Vinylboronic Acid
Organoboron compounds, particularly boronic acids, have emerged as indispensable tools in modern organic synthesis.[1] Their stability, low toxicity, and versatile reactivity make them valuable building blocks for constructing complex molecular architectures.[1] Among these, (E)-1-Octenylboronic acid stands out as a key intermediate, primarily utilized for its ability to form new carbon-carbon bonds through transition metal-catalyzed reactions.[2]
First synthesized in the early 1970s, this vinylboronic acid derivative provides a direct pathway for introducing a linear, eight-carbon alkenyl fragment into a target molecule.[3] Its principal application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide offers a comprehensive overview of the physical and chemical properties of (E)-1-Octenylboronic acid, its synthesis, reactivity, and critical role in research and development for scientists and drug development professionals.
Physicochemical and Molecular Properties
(E)-1-Octenylboronic acid is a white crystalline solid at room temperature.[5] Its structure, featuring a C8 alkyl chain attached to a boronic acid moiety via a trans-double bond, imparts a unique combination of organic solubility and specific reactivity.
Diagram 1: Molecular Structure of (E)-1-Octenylboronic acid
Caption: Molecular structure of (E)-1-Octenylboronic acid.
A summary of its key identifiers and physicochemical properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | [(E)-oct-1-enyl]boronic acid | [6] |
| Synonyms | trans-1-Octenylboronic acid, (E)-1-Octen-1-ylboronic acid | [6] |
| CAS Number | 42599-16-6 | [3][6][7][8] |
| Molecular Formula | C₈H₁₇BO₂ | [3][6][7] |
| Molecular Weight | 156.03 g/mol | [6][7] |
| Appearance | White powder or crystal | [5] |
| Melting Point | 100-104 °C | [3][9] |
| Boiling Point | 263.2 °C at 760 mmHg (Predicted) | [9] |
| Density | 0.911 g/cm³ (Predicted) | [9] |
| Purity | Typically >95-97% | [7] |
Spectroscopic Characterization
Confirming the identity and purity of (E)-1-Octenylboronic acid relies on standard spectroscopic techniques. While specific spectra depend on the solvent and instrument, the expected characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the vinyl protons (typically in the 5.5-7.0 ppm range) with a large coupling constant (>15 Hz) confirming the E (trans) stereochemistry. The spectrum will also feature signals for the alkyl chain and a broad, exchangeable signal for the -OH protons of the boronic acid.
-
¹³C NMR: The carbon spectrum will display two distinct signals in the olefinic region (~120-150 ppm) and a series of signals in the aliphatic region for the hexyl chain.
-
¹¹B NMR: As a boron-containing compound, ¹¹B NMR is a particularly powerful tool.[10] (E)-1-Octenylboronic acid is expected to show a single, broad resonance characteristic of a trigonal planar boronic acid. The chemical shift can be sensitive to pH and the presence of diols or other coordinating species.[10]
-
FTIR: The infrared spectrum will exhibit a strong, broad O-H stretching band (~3200-3600 cm⁻¹) for the boronic acid hydroxyl groups, C-H stretching bands for the alkyl and vinyl groups (~2850-3100 cm⁻¹), a C=C stretching band (~1640 cm⁻¹), and a strong B-O stretching band (~1350 cm⁻¹).
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. Dehydration is a common fragmentation pattern for boronic acids under ionization.
Synthesis and Purification Workflow
The most common laboratory synthesis of (E)-1-Octenylboronic acid is achieved through the hydroboration of a terminal alkyne, 1-octyne, followed by hydrolysis. This method provides excellent control over the stereochemistry, yielding the desired E-isomer.
Conceptual Synthesis Protocol:
-
Hydroboration: 1-Octyne is reacted with a hydroborating agent, such as catecholborane or pinacolborane, often in the presence of a catalyst. This step adds the boron moiety across the triple bond. The use of sterically hindered boranes ensures the addition occurs at the terminal carbon (anti-Markovnikov) and with syn-addition stereochemistry.
-
Hydrolysis: The resulting boronic ester intermediate is then hydrolyzed under aqueous acidic or basic conditions to cleave the ester and yield the final (E)-1-Octenylboronic acid.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts, yielding the final product as a crystalline solid.
Diagram 2: General Synthesis and Purification Workflow
Caption: Conceptual workflow for the synthesis of (E)-1-Octenylboronic acid.
Chemical Reactivity and Core Applications
The utility of (E)-1-Octenylboronic acid stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][4]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²- or sp³-hybridized carbon of an organic halide or triflate (R-X).[2] The reaction is renowned for its high functional group tolerance and generally mild conditions.[11] The catalytic cycle involves three primary steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.[2][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species.[2][11]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product (R-C=C) and regenerating the palladium(0) catalyst.[2]
Diagram 3: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Synthesis
Boronic acids are increasingly recognized as important pharmacophores and synthetic intermediates in drug discovery.[12][13] The first FDA-approved boronic acid-containing drug, Bortezomib, highlighted the potential of this functional group.[13] (E)-1-Octenylboronic acid serves as a valuable building block for:
-
Natural Product Synthesis: Introducing long alkyl chains with defined stereochemistry.
-
Medicinal Chemistry: Synthesizing novel drug candidates by coupling the octenyl moiety to heterocyclic or aromatic cores. The resulting conjugated systems are common motifs in biologically active molecules.[2]
-
Materials Science: Creating conjugated polymers and other advanced materials with specific electronic and physical properties.
Handling, Storage, and Safety
As with all laboratory chemicals, (E)-1-Octenylboronic acid should be handled with appropriate care.
-
Safety Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Recommended PPE: Standard personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage Conditions: Boronic acids can be susceptible to dehydration (to form anhydrides) and protodeboronation under certain conditions.[4] For long-term stability, (E)-1-Octenylboronic acid should be stored in a tightly sealed container in a cool, dry place, often at reduced temperatures (-20°C) and under an inert atmosphere to maximize shelf life.[5][7][14]
Conclusion
(E)-1-Octenylboronic acid is a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for researchers and drug development professionals. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements is crucial for its effective and safe utilization in the synthesis of novel compounds that drive scientific innovation.
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An In-Depth Technical Guide to (E)-1-Octenylboronic Acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-1-Octenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Characterized by a carbon-boron bond and an eight-carbon alkenyl chain, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high stereoselectivity. Its unique structural features make it an important intermediate in the synthesis of complex organic molecules, with significant potential in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on practical insights for laboratory and development settings.
Core Molecular and Physicochemical Properties
(E)-1-Octenylboronic acid is a white, solid organic compound. Its fundamental properties are summarized in the table below. The boronic acid moiety is known to have a pKa in the range of 9-10, though this can be influenced by the formation of boronate esters with diols.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇BO₂ | [2] |
| Molecular Weight | 156.03 g/mol | [2] |
| IUPAC Name | [(E)-oct-1-enyl]boronic acid | [2] |
| CAS Number | 42599-16-6 | [2] |
| Canonical SMILES | B(/C=C/CCCCCC)(O)O | [2] |
| Appearance | White powder | |
| Melting Point | 100-104 °C | |
| Solubility | Soluble in many organic solvents such as ethers and ketones; low solubility in hydrocarbons.[3] |
Synthesis and Handling
The most common and stereoselective method for synthesizing (E)-1-alkenylboronic acids is through the hydroboration of a terminal alkyne. This process typically involves the addition of a borane reagent across the carbon-carbon triple bond, followed by hydrolysis. A general and effective approach is the 9-borabicyclo[3.3.1]nonane (9-BBN) catalyzed hydroboration with pinacolborane, which stereoselectively yields the (E)-vinylboronic acid pinacol ester.[4] This ester can then be deprotected to yield the desired boronic acid.
Experimental Protocol: Synthesis via Hydroboration of 1-Octyne
This protocol is a representative procedure for the synthesis of the pinacol ester precursor to (E)-1-Octenylboronic acid, which can then be hydrolyzed.
Step 1: Hydroboration of 1-Octyne
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octyne (1.0 equivalent) in anhydrous toluene.
-
Add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (2.5 mol%) as a catalyst.
-
To this solution, add pinacolborane (HBpin) (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at 60°C for 2 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter it through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude (E)-1-octenylboronic acid pinacol ester. Purify further by flash chromatography if necessary.
Step 2: Hydrolysis to (E)-1-Octenylboronic Acid
-
Dissolve the purified (E)-1-octenylboronic acid pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-1-Octenylboronic acid.
Synthesis Workflow Diagram
Caption: Synthesis of (E)-1-Octenylboronic Acid.
Handling and Safety
(E)-1-Octenylboronic acid should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Chemical Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling
The most significant application of (E)-1-Octenylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, stereospecificity, and generally mild reaction conditions.[6]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Suzuki-Miyaura Cross-Coupling Cycle.
Applications in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry.[7] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in boron-containing drug candidates.[7] Boronic acids can act as transition-state analogues to inhibit serine proteases, where the boron atom covalently and reversibly binds to the catalytic serine residue.
While specific drug development programs centered on (E)-1-Octenylboronic acid are not widely published, its utility lies in its function as a versatile synthetic intermediate. The (E)-octenyl moiety can be incorporated into larger molecules to:
-
Introduce Lipophilicity: The eight-carbon chain can be used to modulate the lipophilicity of a drug candidate, which is a critical parameter for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Construct Complex Natural Products: Many biologically active natural products contain long alkyl or alkenyl chains. (E)-1-Octenylboronic acid provides a stereochemically defined building block for the total synthesis of such compounds.
-
Generate Diverse Chemical Libraries: Through Suzuki-Miyaura coupling, a wide array of aryl, heteroaryl, or other vinyl groups can be attached to the octenyl chain, allowing for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery.
Spectroscopic Characterization (Predicted)
While an experimental spectrum is the gold standard for structural elucidation, the expected signals in ¹H and ¹³C NMR spectra for (E)-1-Octenylboronic acid can be predicted based on its structure and known chemical shift ranges.[8][9]
Predicted ¹H NMR Spectrum
-
Vinyl Protons: The two protons on the C=C double bond will appear as multiplets in the downfield region, typically between δ 5.5 and 7.5 ppm. The trans configuration will result in a large coupling constant (J ≈ 15 Hz) between these two protons.
-
Allylic Protons: The CH₂ group adjacent to the double bond (at C3) will appear as a multiplet around δ 2.0-2.3 ppm.
-
Alkyl Chain Protons: The remaining methylene (CH₂) groups of the hexyl chain will produce overlapping multiplets in the typical aliphatic region of δ 1.2-1.6 ppm.
-
Terminal Methyl Protons: The CH₃ group at the end of the chain will appear as a triplet around δ 0.9 ppm.
-
Boronic Acid Protons: The two -OH protons on the boron atom will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
-
Vinyl Carbons: The two carbons of the C=C double bond will be found in the δ 120-150 ppm range. The carbon directly attached to the boron will be significantly influenced by the boron atom.
-
Alkyl Chain Carbons: The carbons of the alkyl chain will appear in the δ 14-40 ppm range, with the terminal methyl carbon being the most upfield.
Conclusion
(E)-1-Octenylboronic acid is a valuable and versatile reagent for organic synthesis. Its straightforward preparation via hydroboration and its reliable performance in stereospecific Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex organic molecules. For researchers in drug discovery and development, it offers a reliable method for introducing a lipophilic, stereochemically defined alkenyl chain, facilitating the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the laboratory.
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Navigating the Challenges of (E)-1-Octenylboronic Acid: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. (E)-1-Octenylboronic acid, a valuable building block in organic synthesis, presents unique stability challenges inherent to its classification as a vinylboronic acid. This guide provides an in-depth technical overview of the factors influencing its stability and outlines field-proven best practices for its storage and handling to ensure its viability in experimental workflows.
The Chemical Profile of (E)-1-Octenylboronic Acid
(E)-1-Octenylboronic acid, with the chemical formula C₈H₁₇BO₂, is an organic compound featuring a carbon-carbon double bond directly attached to a boronic acid moiety.[1][2][3][4] This structural feature is central to its reactivity in cross-coupling reactions but also the primary source of its instability.
| Property | Value | Source |
| Molecular Weight | 156.03 g/mol | [1][2][3] |
| Melting Point | 100-104 °C | [2][4][5] |
| Appearance | White to off-white solid | |
| CAS Number | 42599-16-6 | [1][2][3][5] |
The Unstable Nature of Vinylboronic Acids: Core Degradation Pathways
The primary challenge in working with (E)-1-Octenylboronic acid lies in its susceptibility to several degradation pathways. Understanding these mechanisms is critical for developing effective storage and handling strategies. Vinyl boronic acids are known to be particularly prone to rapid decomposition.[6]
Protodeboronation
This is a common degradation route for many organoboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] For (E)-1-Octenylboronic acid, this results in the formation of 1-octene, rendering the reagent inactive for its intended cross-coupling reactions. This process is often accelerated by the presence of moisture and can be influenced by pH.
Oxidation
The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts and a decrease in the purity of the material.[6] Exposure to atmospheric oxygen can facilitate this degradation pathway.
Anhydride (Boroxine) Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring known as a boroxine.[6] While this process is often reversible upon exposure to water, it can complicate stoichiometry and characterization of the reagent. The product label for trans-1-Octen-1-ylboronic acid from some suppliers notes that it contains varying amounts of the anhydride.[5]
The following diagram illustrates these primary degradation pathways:
Caption: Primary degradation pathways of (E)-1-Octenylboronic acid.
Recommended Storage and Handling Protocols
Given the inherent instability of (E)-1-Octenylboronic acid, stringent storage and handling procedures are essential to maximize its shelf life and ensure experimental reproducibility.
Short-Term and Long-Term Storage
Short-Term Storage (In-use, frequent access):
-
Temperature: Store at 2-8°C.
-
Atmosphere: Keep under an inert atmosphere (argon or nitrogen).
-
Container: Use a tightly sealed vial, preferably with a septum cap for easy access with a syringe.
Long-Term Storage (Archival):
-
Temperature: For extended periods, storage at -20°C is recommended to significantly slow down degradation processes.
-
Atmosphere: A robustly sealed container under a positive pressure of an inert gas is crucial.
-
Container: Consider ampulization under inert gas for the most sensitive applications to completely prevent exposure to air and moisture.
| Condition | Temperature | Atmosphere | Container |
| Short-Term | 2-8°C | Inert (Ar, N₂) | Tightly sealed vial with septum |
| Long-Term | -20°C | Inert (Ar, N₂) | Ampule or robustly sealed vessel |
Safety data sheets for (E)-1-Octenylboronic acid recommend storing the container tightly closed in a dry, cool, and well-ventilated place.[7]
Handling and Reconstitution of Solid (E)-1-Octenylboronic Acid
Due to its sensitivity to air and moisture, handling of solid (E)-1-Octenylboronic acid should be performed in a controlled environment, such as a glovebox or using Schlenk line techniques.
Protocol for Handling Air-Sensitive Reagents:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct all transfers under a positive pressure of argon or nitrogen.
-
Weighing: If possible, weigh the required amount of the solid inside a glovebox. If a glovebox is not available, quickly weigh the solid and immediately place it under an inert atmosphere.
-
Dissolution: Add anhydrous solvent to the flask containing the solid under an inert atmosphere. Solvents should be freshly dried and deoxygenated.
The use of specialized packaging, such as the Aldrich® Sure/Seal™ system, provides a convenient method for storing and dispensing air-sensitive reagents without direct exposure to the atmosphere.[2][7][8] Transfers from these bottles should be performed using a syringe or a double-tipped needle under an inert gas counterflow.[2][3]
Caption: Workflow for handling and preparing solutions of (E)-1-Octenylboronic acid.
Mitigating Instability: The MIDA Boronate Strategy
For applications requiring long-term stability or for iterative cross-coupling reactions, the conversion of the unstable boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy.[9] MIDA boronates are sp³-hybridized, which renders them unreactive towards transmetalation under typical cross-coupling conditions.[9] The MIDA protecting group can be cleaved under mild basic conditions to release the active boronic acid in situ.[9]
Protocol for MIDA Boronate Formation: A general procedure involves the reaction of the boronic acid with MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[10][11]
-
Combine (E)-1-Octenylboronic acid and MIDA anhydride in a dry reaction vessel under an inert atmosphere.
-
Add a suitable anhydrous solvent (e.g., THF or DMF).
-
Heat the mixture to facilitate the reaction.
-
The MIDA boronate can then be isolated and purified.
This approach transforms the unstable vinylboronic acid into a shelf-stable and highly effective building block.[9]
Stability and Purity Assessment: Analytical Methods
Regular assessment of the purity of (E)-1-Octenylboronic acid is crucial, especially for material that has been stored for an extended period. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of non-volatile compounds. A reversed-phase method can be developed to separate the parent boronic acid from its degradation products. However, on-column hydrolysis can be a challenge, and method development may require the use of non-aqueous diluents or basic mobile phases to stabilize the analyte.[12]
General HPLC Protocol Outline:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
-
Detection: UV or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in a compatible, preferably aprotic, solvent immediately before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing volatile impurities or for analyzing the boronic acid after derivatization to a more volatile species.[3] Direct analysis of boronic acids by GC can be challenging due to their low volatility and thermal lability.
General GC-MS Protocol with Derivatization:
-
Derivatization: React the boronic acid with a suitable agent (e.g., pinacol or triethanolamine) to form a more volatile ester.[13]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector and Transfer Line Temperatures: Optimized to prevent degradation of the derivative.
-
Detection: Mass spectrometry to identify the parent compound and any degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method for determining purity without the need for an analyte-specific reference standard.[1][2] ¹H NMR can be used to assess the structural integrity and identify impurities. ¹¹B NMR is particularly useful for observing different boron species in solution.[4][6]
General qNMR Protocol Outline:
-
Sample Preparation: Accurately weigh the boronic acid sample and a certified internal standard into an NMR tube.
-
Solvent: Use a deuterated solvent in which both the sample and the standard are soluble (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay).
-
Calculation: Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a signal from the internal standard.
Conclusion
(E)-1-Octenylboronic acid is a potent synthetic tool whose utility is tempered by its inherent instability. By understanding the chemical principles behind its degradation and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The strategies outlined in this guide, from proper inert atmosphere techniques to the use of stabilizing MIDA boronates and routine analytical purity checks, provide a comprehensive framework for the successful application of (E)-1-Octenylboronic acid in research and development.
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Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. J. Sep. Sci.2011 , 34 (12), 1435-41. [Link].
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An In-Depth Technical Guide to (E)-1-Octenylboronic Acid for Advanced Synthesis
This guide provides an in-depth technical overview of (E)-1-Octenylboronic acid (CAS No. 42599-16-6), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, core applications, and safe handling, with a focus on the causality behind experimental choices and protocols.
Introduction and Physicochemical Profile
(E)-1-Octenylboronic acid is an organoboron compound featuring a C(sp²)-B bond. As a member of the boronic acid class, it is a cornerstone reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure, comprising a linear eight-carbon aliphatic chain coupled to a vinylboronic acid moiety, makes it an ideal building block for introducing a straight-chain octenyl group into complex molecules. This capability is highly valuable in the synthesis of natural products and the development of novel pharmaceutical agents where lipophilic chains are required to modulate biological activity.[3][4]
Boronic acids are generally favored in industrial and laboratory settings due to their stability to air and moisture, relatively low toxicity, and the ease of handling compared to other organometallic reagents.[5]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties for (E)-1-Octenylboronic acid is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 42599-16-6 | [3] |
| Molecular Formula | C₈H₁₇BO₂ | [3] |
| Molecular Weight | 156.03 g/mol | [3] |
| IUPAC Name | [(E)-oct-1-enyl]boronic acid | [3] |
| Synonyms | trans-1-Octen-1-ylboronic acid, (E)-Oct-1-en-1-ylboronic acid | [3] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 100-104 °C | [6] |
| Boiling Point | 263.2 °C at 760 mmHg (Predicted) | [3] |
| Density | 0.911 g/cm³ (Predicted) | [3] |
Synthesis of (E)-1-Octenylboronic Acid
The most efficient and stereoselective method for preparing (E)-alkenylboronic acids is the hydroboration of a terminal alkyne . This approach ensures the desired (E)-stereochemistry of the resulting double bond. The typical precursor for this synthesis is 1-octyne.
The process involves two key stages:
-
Hydroboration: A boron-hydride reagent, such as pinacolborane (HBpin) or catecholborane, is added across the triple bond of 1-octyne. This reaction is often catalyzed to ensure high regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn-addition), leading to the (E)-vinylboronate ester.
-
Hydrolysis: The resulting boronate ester is then hydrolyzed under aqueous acidic or basic conditions to yield the final (E)-1-Octenylboronic acid.
Caption: Synthetic workflow for (E)-1-Octenylboronic acid via hydroboration.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of the pinacol ester intermediate, a common and stable precursor, followed by its conversion to the boronic acid.
Part A: Synthesis of 2-((E)-Oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Setup: To a flame-dried, argon-purged Schlenk flask, add 1-octyne (1.0 eq.). Dissolve in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add pinacolborane (1.1 eq.) to the solution. If catalysis is desired for improved selectivity, a catalytic amount of a suitable catalyst (e.g., 9-BBN) can be added at this stage.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of 1-octyne.
-
Work-up: Once the reaction is complete, carefully quench any residual hydroborating agent. Concentrate the mixture under reduced pressure to remove the solvent. The crude product can often be used directly in the next step or purified via column chromatography on silica gel.
Part B: Hydrolysis to (E)-1-Octenylboronic Acid
-
Hydrolysis: Dissolve the crude pinacol ester from Part A in a suitable solvent system, such as a 1:1 mixture of THF and water.
-
Acidification: Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture vigorously for several hours at room temperature. The hydrolysis progress can be monitored by TLC.
-
Extraction: After completion, extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid is (E)-1-Octenylboronic acid, which can be further purified by recrystallization if necessary.
Characterization and Spectroscopic Analysis
Confirmation of the structure and purity of the synthesized (E)-1-Octenylboronic acid is critical. NMR spectroscopy is the primary tool for this purpose.
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |
| ¹H NMR | ~5.4 - 5.6 | Vinyl Proton (α to Boron): Doublet of triplets. Large trans coupling (J ≈ 18 Hz) with the β-vinyl proton. Smaller coupling with the adjacent methylene protons. |
| ~6.6 - 6.9 | Vinyl Proton (β to Boron): Doublet of triplets. Large trans coupling (J ≈ 18 Hz) with the α-vinyl proton. | |
| ~2.1 - 2.3 | Allylic Protons (-CH₂-CH=CH-): Multiplet. | |
| ~1.2 - 1.5 | Aliphatic Protons (-(CH₂)₄-): Broad multiplet. | |
| ~0.8 - 0.9 | Terminal Methyl Protons (-CH₃): Triplet. | |
| ~4.5 - 5.5 | Boronic Acid Protons (-B(OH)₂): Broad singlet, often exchanges with D₂O. | |
| ¹³C NMR | ~145 - 155 | Vinyl Carbon (β to Boron): The chemical shift is significantly influenced by the boron atom. |
| (Not observed) | Vinyl Carbon (α to Boron): The C-B signal is often broad or not observed due to quadrupolar relaxation of the boron nucleus. | |
| ~14 - 35 | Aliphatic Carbons: Signals corresponding to the octenyl chain carbons. |
Note: Predicted values are based on spectral data for analogous (E)-alkenylboronic acids and their esters.[8][9][10][11] Actual shifts may vary based on solvent and concentration.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (E)-1-Octenylboronic acid is the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction couples the octenyl group with various organic halides (Ar-X, where X = I, Br, Cl, OTf) to synthesize more complex molecules, such as substituted styrenes, dienes, and other valuable intermediates.[12][13][14]
The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and high yields.[2]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling (E)-1-Octenylboronic acid with an aryl bromide.
Reaction: (E)-1-Octenylboronic acid + Bromobenzene → (E)-Oct-1-enylbenzene
-
Reaction Setup: In a Schlenk tube, combine (E)-1-Octenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq., e.g., bromobenzene), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O) is commonly used.[15]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.
Safety and Handling
(E)-1-Octenylboronic acid requires careful handling in a laboratory setting.
-
Hazards: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can undergo trimerization to form boroxines upon dehydration, so proper storage is important to maintain reagent integrity.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
References
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PubChem. (E)-1-Octenylboronic acid. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Fall 2025. Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol. [Link]
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The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2015). (a) 1 H NMR spectrum of the title molecule and (b) 13 C NMR spectrum of the title molecule. [Link]
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Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
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ResearchGate. (2021). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
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The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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Baran, P. (2020, May 26). Studies in Natural Product Synthesis. YouTube. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross coupling reaction. YouTube. [Link]
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Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]
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The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Boronic acids and their derivatives have transitioned from niche chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique electronic properties, general stability, and versatile reactivity have propelled them to the forefront of carbon-carbon and carbon-heteroatom bond formation. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of boronic acids in organic synthesis. We will delve into the fundamental properties that underpin their reactivity, explore the mechanisms of cornerstone reactions such as the Suzuki-Miyaura, Chan-Lam, and Petasis couplings, and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the critical role of boronic acids in contemporary drug discovery and materials science, offering insights into the causality behind experimental choices and providing a robust framework for their effective implementation in research and development.
The Boronic Acid Moiety: A Foundation of Versatility
At its core, a boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general structure R-B(OH)₂. This seemingly simple arrangement confers a unique set of properties that are central to its synthetic utility.
1.1. Electronic Structure and Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity is fundamental to its reactivity, allowing it to interact with Lewis bases and participate in transmetalation steps with transition metal catalysts. The pKa of a typical boronic acid is around 9, but this can be significantly influenced by the nature of the organic substituent (R group).[1]
1.2. Stability and Handling: A significant advantage of boronic acids is their general stability to air and moisture, a stark contrast to many other organometallic reagents.[2] This allows for easier handling and storage. However, it is crucial to recognize that their stability is not absolute. Decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation can occur, particularly with certain classes of boronic acids like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[3][4] To mitigate these stability issues, boronic acids are often converted to more robust derivatives, such as boronate esters (e.g., pinacol esters).[3]
Table 1: A Comparative Overview of Boronic Acids and Boronate Esters
| Feature | Boronic Acids (R-B(OH)₂) | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally more reactive, often leading to faster reaction times.[3] | Generally less reactive, may require harsher conditions or longer reaction times.[3] |
| Stability | More susceptible to protodeboronation and oxidation.[3] | Significantly more stable, easier to handle and store for extended periods.[3] |
| Purification | Can be challenging due to their polarity. | Often crystalline solids, readily purified by chromatography.[3] |
| Common Use Case | When maximizing reaction rate is the primary goal.[3] | Multi-step syntheses, high-throughput screening, and when long-term storage is required.[3] |
The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Transformation
The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura coupling, is arguably the most prominent application of boronic acids. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[5]
2.1. The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X) to form a Pd(II) complex.[5]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
2.2. Experimental Protocol: A Practical Guide
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) are highly substrate-dependent.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [7][8]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand; 0.1-3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, THF, often with a small amount of water)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Comparison of Common Palladium Catalysts for Suzuki-Miyaura Coupling [9][10][11]
| Catalyst System | Typical Substrates | Advantages | Considerations |
| Pd(PPh₃)₄ | Aryl iodides and bromides | Commercially available, well-established. | Less effective for aryl chlorides and sterically hindered substrates. |
| PdCl₂(dppf) | Wide range of aryl halides, including some chlorides. | Robust and versatile for many applications. | Can be less active for very challenging couplings. |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Aryl chlorides, sterically hindered substrates. | High activity, broad substrate scope, often milder conditions. | Ligands can be expensive. |
| PEPPSI™ Catalysts (NHC-Pd) | Electron-rich and sterically hindered aryl chlorides. | High thermal stability and activity for challenging substrates. | May require specific reaction conditions. |
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol, respectively.[12] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, and at room temperature, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[13]
3.1. Mechanistic Overview
The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura coupling. However, a plausible catalytic cycle involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway.
Figure 2: A proposed catalytic cycle for the Chan-Lam coupling.
A generally accepted mechanism involves:
-
Ligand Exchange: The amine or alcohol coordinates to the Cu(II) center.
-
Transmetalation: The aryl group of the boronic acid is transferred to the copper.
-
Oxidation (optional but often invoked): The Cu(II) intermediate may be oxidized to a key Cu(III) species.
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.[14]
-
Re-oxidation: The Cu(I) is re-oxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the cycle.[14]
3.2. Experimental Protocol: A Practical Guide
The following is a general protocol for a Chan-Lam N-arylation reaction.
Protocol 2: General Procedure for Chan-Lam N-Arylation [14][15]
Materials:
-
Amine (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂; 10 mol% to 1.0 equiv)
-
Base (e.g., pyridine, triethylamine; 2.0-3.0 equiv)
-
Solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), DMSO)
-
Molecular sieves (4Å, optional)
Procedure:
-
To a reaction vessel, add the amine, arylboronic acid, and copper(II) acetate. If using, add activated molecular sieves.
-
Add the solvent followed by the base.
-
Stir the reaction mixture vigorously at the desired temperature (often room temperature to 120 °C) and open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Substrate Scope for the Chan-Lam Coupling [16][17]
| Nucleophile | Arylboronic Acid | Typical Yields | Notes |
| Primary & Secondary Aliphatic Amines | Electron-rich and electron-neutral | Moderate to Good | β-hydride elimination can be a competing side reaction with some aliphatic boronic acids. |
| Anilines | Electron-rich and electron-deficient | Good to Excellent | A very common and effective application of the reaction. |
| Amides, Imides, Carbamates | Electron-rich and electron-neutral | Moderate to Good | Generally requires higher temperatures. |
| Alcohols, Phenols | Electron-rich and electron-neutral | Good to Excellent | Often requires a base like pyridine. |
| Thiols | Electron-rich and electron-neutral | Good | Provides a route to aryl thioethers. |
The Petasis (Borono-Mannich) Reaction: A Multicomponent Marvel
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids and their derivatives.[18] Its multicomponent nature allows for the rapid generation of molecular complexity from simple starting materials.
4.1. Mechanistic Insights
The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the carbonyl component. The boronic acid then reacts with this electrophilic species.
Figure 3: Simplified mechanistic pathway of the Petasis reaction.
When α-hydroxy aldehydes or glyoxylic acid are used, a key intermediate is a boronate ester formed between the hydroxyl group and the boronic acid. This positions the nucleophilic organic group for an intramolecular transfer to the iminium ion, often with high diastereoselectivity.[18]
4.2. Experimental Protocol: A Practical Guide
The following protocol describes a general procedure for the synthesis of an α-amino acid derivative using the Petasis reaction.
Protocol 3: General Procedure for the Petasis Reaction [2][19]
Materials:
-
Amine (1.0 equiv)
-
Glyoxylic acid (or other α-keto acid) (1.0 equiv)
-
Aryl- or vinylboronic acid (1.1-1.5 equiv)
-
Solvent (e.g., water, ethanol, dichloromethane, toluene)
Procedure:
-
In a reaction vessel, dissolve the amine and glyoxylic acid in the chosen solvent.
-
Add the boronic acid to the mixture.
-
Stir the reaction at the appropriate temperature (can range from room temperature to reflux) for the necessary time (typically a few hours to overnight).
-
Monitor the reaction by TLC or LC-MS.
-
Workup often involves simple extraction or filtration, as the products can sometimes precipitate from the reaction mixture.
-
If necessary, purify the product by recrystallization or column chromatography.
Table 4: Diastereoselectivity in the Petasis Reaction with Chiral α-Hydroxy Aldehydes [18][20]
| Chiral α-Hydroxy Aldehyde | Amine | Boronic Acid | Diastereomeric Ratio (anti:syn) |
| (S)-2-hydroxy-3-phenylpropanal | Benzylamine | Vinylboronic acid | >95:5 |
| (R)-Lactaldehyde derivative | (S)-Phenylglycinol | Arylboronic acid | >98:2 |
| Glycolaldehyde Dimer | (S)-Alanine methyl ester | Alkenylboronate | >20:1 (with catalyst) |
Boronic Acids in Drug Discovery and Beyond
The synthetic transformations enabled by boronic acids have had a profound impact on medicinal chemistry and drug discovery.[21][22] The ability to readily construct complex molecular architectures has accelerated the synthesis of new chemical entities.
5.1. Boronic Acids as Pharmacophores:
Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, a key feature for biological activity. The Lewis acidic boron atom can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the serine in serine proteases.[23] This has led to the development of several successful drugs.
-
Bortezomib (Velcade®): A dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome, used in the treatment of multiple myeloma.[22]
-
Ixazomib (Ninlaro®): Another proteasome inhibitor with a boronic acid warhead, notable for being the first orally administered proteasome inhibitor.[21]
-
Vaborbactam (Vabomere®): A cyclic boronic acid that acts as a β-lactamase inhibitor, used in combination with antibiotics to combat resistant bacterial infections.[21]
5.2. Boronic Acids in Materials Science:
The ability of boronic acids to form reversible covalent bonds with diols has been exploited in the development of "smart" materials.[24] These materials can respond to changes in their environment, such as pH or the presence of saccharides. Applications include:
-
Glucose Sensors: Boronic acid-functionalized polymers that change their optical or electronic properties upon binding to glucose.
-
Self-Healing Polymers: Materials containing boronate ester crosslinks that can reversibly break and reform.
-
Drug Delivery Systems: Hydrogels that release a therapeutic agent in response to specific biological stimuli.[24]
Conclusion: A Future Built on Boron
From their foundational role in robust and reliable cross-coupling reactions to their emergence as critical components of targeted therapeutics and responsive materials, boronic acids have cemented their place as a cornerstone of modern chemical science. The principles and protocols outlined in this guide serve as a testament to their versatility and power. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of boronic acids is not merely advantageous; it is essential for driving innovation and solving the complex challenges of the 21st century. The continued exploration of new reactions, catalysts, and applications of these remarkable compounds promises a future rich with scientific discovery and technological advancement.
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The Untapped Potential of Octenylboronic Acid Derivatives: A Technical Guide to Synthesis, Evaluation, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Boronic acids represent a privileged class of compounds in medicinal chemistry, with several derivatives having reached clinical use. Their unique ability to form reversible covalent bonds with biological nucleophiles underpins their diverse therapeutic activities. This technical guide delves into the largely unexplored chemical space of octenylboronic acid derivatives. While direct literature on this specific subclass is scarce, this document provides a comprehensive framework for their synthesis, characterization, and biological evaluation. By leveraging established principles of medicinal chemistry and detailed experimental protocols, this guide aims to empower researchers to investigate the potential of these novel compounds as enzyme inhibitors, anticancer agents, and antibacterial therapeutics. We will explore the foundational chemistry of boronic acids, hypothesize the influence of the lipophilic octenyl moiety on biological activity, and provide detailed, step-by-step methodologies for their synthesis and bioactivity assessment.
Introduction: The Boronic Acid Moiety - A Versatile Pharmacophore
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have emerged as a cornerstone in drug discovery.[1] Their significance stems from the electrophilic nature of the boron atom, which possesses a vacant p-orbital. This allows for the formation of a reversible covalent bond with nucleophilic residues, such as the serine or threonine hydroxyl groups found in the active sites of many enzymes.[2] This interaction often mimics the tetrahedral transition state of the enzymatic reaction, leading to potent and specific inhibition.[3]
The clinical success of drugs like the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor vaborbactam, underscores the therapeutic potential of this chemical class.[4] The biological activities of boronic acid derivatives are broad, encompassing anticancer, antibacterial, and antifungal properties.[1]
This guide focuses on a novel and underexplored subclass: octenylboronic acid derivatives . The introduction of an eight-carbon alkenyl chain presents an intriguing modification that is likely to significantly influence the physicochemical properties and, consequently, the biological activity of these molecules.
The Octenyl Moiety: A Gateway to Enhanced Lipophilicity and Novel Interactions
The defining feature of octenylboronic acid is its long, unsaturated hydrocarbon chain. This moiety is expected to impart a significant degree of lipophilicity ("fat-loving" character) to the molecule.[5] In the context of drug design, lipophilicity is a critical parameter that governs a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Hypothesized Implications of the Octenyl Group:
-
Enhanced Membrane Permeability: Increased lipophilicity can facilitate the passage of the molecule across cellular membranes, potentially leading to improved intracellular target engagement.[5]
-
Interaction with Hydrophobic Pockets: The flexible octenyl chain may allow for favorable interactions with hydrophobic pockets within enzyme active sites or other protein targets, potentially increasing binding affinity and selectivity.[7]
-
Modulation of Enzyme Inhibition: The lipophilicity of enzyme inhibitors can be a key determinant of their potency.[8][9] For enzymes with hydrophobic substrate-binding channels, the octenyl group could act as an anchor, positioning the boronic acid moiety for optimal interaction with the catalytic residues.
-
Potential for Novel Mechanisms: The double bond within the octenyl chain introduces a site for potential metabolic transformations or specific interactions with biological targets that recognize unsaturated fatty acids.
It is important to note that while increased lipophilicity can be advantageous, an optimal balance is crucial. Excessively lipophilic compounds can suffer from poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[6] Therefore, the exploration of octenylboronic acid derivatives will require careful optimization of their structures to achieve a desirable therapeutic window.
Synthesis of Octenylboronic Acid Derivatives: A Step-by-Step Approach
The synthesis of boronic acids and their esters is a well-established field in organic chemistry.[10] The following protocols provide a general framework for the preparation of octenylboronic acid derivatives, which can be adapted based on the specific target molecule.
Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes
One of the most direct routes to alkenyl boronic esters is through the borylation of alkenes. The boryl-Heck reaction is a powerful method for this transformation.[11]
Experimental Protocol: Boryl-Heck Reaction for the Synthesis of trans-Octenyl Boronic Esters [11]
-
Reaction Setup: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol %), a suitable phosphine ligand (e.g., P(Cy)₃, 10 mol %), and the terminal alkene (e.g., 1-octene, 1.0 mmol) in a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (2.0 mL) and catecholchloroborane (catBCl, 1.5 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the trans-alkenyl catechol boronic ester.
-
Transesterification (Optional): The catechol ester can be converted to other boronic esters (e.g., pinacol esters) by reacting it with the desired diol (e.g., pinacol) in the presence of a suitable catalyst.
Synthesis of Alkylboronic Esters via Grignard Reagents
For saturated alkylboronic acids, the reaction of a Grignard reagent with a boronic ester is a common and efficient method.[12][13]
Experimental Protocol: Synthesis of Octylboronic Acid Pinacol Ester [14]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equiv). Add a solution of 1-bromooctane (1.0 equiv) in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.
-
Borylation: Cool the Grignard reagent solution to -78 °C. Add a solution of triisopropyl borate or pinacolborane (1.1 equiv) in the same anhydrous solvent dropwise, maintaining the low temperature.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous HCl or saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain the octylboronic acid pinacol ester.
Evaluation of Biological Activities: In Vitro Assays
Once synthesized, octenylboronic acid derivatives can be screened for a variety of biological activities. The following are standard, robust assays to assess their potential as anticancer and antibacterial agents.
Anticancer Activity: Cell Viability and Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Experimental Protocol: MTT Assay for Cell Viability [17]
-
Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the octenylboronic acid derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Enzyme Inhibition: A Focus on Proteases
Given the known activity of boronic acids as protease inhibitors, this is a primary area for investigation.[3]
Experimental Protocol: General Protease Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific protease being assayed. Prepare a stock solution of the protease and a stock solution of a suitable fluorogenic or chromogenic substrate.
-
Inhibitor Preparation: Prepare serial dilutions of the octenylboronic acid derivatives in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution. Pre-incubate for a defined period to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Signal Detection: Monitor the increase in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC₅₀ value. For tight-binding inhibitors, more complex kinetic analyses, such as determining the inhibition constant (Kᵢ) using the Morrison equation, may be necessary.[3]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[18][19]
Experimental Protocol: Broth Microdilution MIC Assay [18]
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture in fresh cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of the octenylboronic acid derivatives in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).
Data Presentation and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Anticancer Activity of Octenylboronic Acid Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) |
| OBA-1 | (E)-oct-1-en-1-ylboronic acid | MCF-7 | 15.2 |
| OBA-2 | 8-phenyloct-1-en-1-ylboronic acid | A549 | 8.7 |
| ... | ... | ... | ... |
Table 2: Hypothetical Protease Inhibition Data for Octenylboronic Acid Derivatives
| Compound ID | Target Protease | IC₅₀ (nM) | Kᵢ (nM) |
| OBA-3 | Thrombin | 50.1 | 12.5 |
| OBA-4 | Cathepsin K | 25.8 | 5.2 |
| ... | ... | ... | ... |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
General Mechanism of Boronic Acid Enzyme Inhibition
Caption: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of octenylboronic acid derivatives.
Conclusion and Future Directions
The field of boronic acid chemistry continues to provide fertile ground for the discovery of novel therapeutics. While the biological activities of octenylboronic acid derivatives remain to be elucidated, the foundational knowledge of boronic acids, coupled with the predictable influence of lipophilic moieties, suggests that this is a promising area for investigation. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to embark on the exploration of this untapped chemical space. Future studies should focus on synthesizing a diverse library of octenylboronic acid derivatives and screening them against a broad panel of biological targets to uncover their full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding landscape of boron-based medicinal chemistry.
References
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. scispace.com [scispace.com]
- 7. Lipophilicity relationships in inhibitors of CYP2C9 and CYP2C19 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of lipophilicity in the inhibition of polymorphic cytochrome P450IID6 oxidation by beta-blocking agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilicity plays a major role in modulating the inhibition of monoamine oxidase B by 7-substituted coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 13. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. researchhub.com [researchhub.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to E-1-Octenylboronic Acid: Structure, Synthesis, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
E-1-Octenylboronic acid, a member of the versatile class of organoboron compounds, is a valuable building block in modern organic synthesis. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of the vinylboronic acid moiety allows for the stereospecific introduction of an octenyl group, making it a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment, which are critical for its effective application in research and development.
Molecular Structure and Key Features
This compound possesses a straightforward yet functionally rich structure. It features an eight-carbon chain with a trans-configured double bond at the C1 and C2 positions. The boronic acid group, -B(OH)₂, is attached to the first carbon of the alkene. This specific arrangement dictates its reactivity and is the basis for its utility in stereoselective synthesis.
Synthesis of this compound
A common and efficient method for the synthesis of (E)-alkenylboronic acids is the hydroboration of terminal alkynes. This reaction typically proceeds with high stereoselectivity, yielding the desired E-isomer. A well-established route involves the hydroboration of 1-octyne with a suitable borane reagent, such as catecholborane or pinacolborane, followed by hydrolysis to yield the free boronic acid.[1][2]
The use of pinacolborane is particularly advantageous as it forms a stable pinacol ester intermediate, (E)-1-octenylboronic acid pinacol ester, which is amenable to purification by chromatography. Subsequent deprotection of the pinacol ester affords the target this compound.[1][2]
Experimental Workflow: Synthesis and Spectroscopic Analysis
Caption: A schematic overview of the synthesis of this compound followed by its spectroscopic characterization.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound based on published data for its closely related pinacol ester and general principles of spectroscopic analysis for organoboron compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals for the vinyl protons, the protons of the alkyl chain, and the acidic protons of the boronic acid group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -B(OH)₂ | 5.0 - 6.0 (broad) | Singlet | - |
| H-1 (C=CH-B) | 5.4 - 5.6 | Doublet of triplets | JH1-H2 ≈ 18, JH1-H3 ≈ 1.5 |
| H-2 (CH=CH-B) | 6.6 - 6.8 | Doublet of triplets | JH2-H1 ≈ 18, JH2-H3 ≈ 6.5 |
| H-3 (-CH₂-CH=) | 2.0 - 2.2 | Multiplet | - |
| H-4 to H-7 (-(CH₂)₄-) | 1.2 - 1.5 | Multiplet | - |
| H-8 (-CH₃) | 0.8 - 0.9 | Triplet | J ≈ 7 |
-
Expert Insight: The large coupling constant (≈18 Hz) between the vinylic protons (H-1 and H-2) is definitive evidence for the E (trans) configuration of the double bond. The broad signal for the B(OH)₂ protons is due to chemical exchange and can sometimes be exchanged with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of the double bond.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (=CH-B) | Broad, ≈ 130 |
| C-2 (=CH-) | ≈ 155 |
| C-3 (-CH₂-) | ≈ 36 |
| C-4 to C-7 (-(CH₂)₄-) | ≈ 22 - 32 |
| C-8 (-CH₃) | ≈ 14 |
-
Expert Insight: The carbon attached to the boron atom (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The downfield shift of C-2 is characteristic of a carbon in a double bond that is beta to a boron atom.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in this compound.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| O-H stretch (B-OH) | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp²) | 3010 - 3040 | Medium |
| C-H stretch (sp³) | 2850 - 2960 | Strong |
| C=C stretch | 1615 - 1640 | Medium |
| B-O stretch | 1310 - 1380 | Strong |
| C-H bend (trans) | 960 - 980 | Strong |
-
Expert Insight: The very broad O-H stretch is a hallmark of the boronic acid functionality, arising from extensive hydrogen bonding. The strong absorption in the 960-980 cm⁻¹ region is a key diagnostic peak for the trans-disubstituted alkene.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For boronic acids, electrospray ionization (ESI) is a common technique.
| Ion | Expected m/z | Notes |
| [M-H]⁻ | 155.12 | Deprotonated molecule (in negative ion mode) |
| [M+Na]⁺ | 179.11 | Sodium adduct (in positive ion mode) |
| [M-H₂O-H]⁻ | 137.11 | Loss of water from the deprotonated molecule |
-
Expert Insight: Boronic acids can be challenging to analyze by mass spectrometry due to their tendency to dehydrate and form cyclic anhydrides (boroxines) under certain conditions. ESI is a soft ionization technique that often allows for the observation of the molecular ion or its adducts.
Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: Introduce the sample into an ESI mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different ionic species.
Conclusion
The spectroscopic characterization of this compound is fundamental to ensuring its quality and successful application in synthesis. The combination of NMR, IR, and MS provides a complete picture of its structure, stereochemistry, and purity. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important synthetic building block.
References
-
Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. [Link]
-
Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]
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Methodological & Application
E-1-Octenylboronic acid Suzuki coupling protocol with aryl halides
Protocol for the Suzuki-Miyaura Cross-Coupling of (E)-1-Octenylboronic Acid with Aryl Halides
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, a breakthrough that was recognized with the 2010 Nobel Prize in Chemistry.[2] This application note provides a detailed protocol for the coupling of (E)-1-octenylboronic acid with aryl halides, a transformation of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the reaction dynamics.
The core of the Suzuki-Miyaura reaction lies in a catalytic cycle involving a palladium catalyst.[1] This cycle comprises three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.[1][2] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid, enhancing its nucleophilicity.[3][4]
Reaction Mechanism and Key Considerations
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for successful execution and troubleshooting. The generally accepted mechanism is depicted below.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Choice of Catalyst and Ligand:
The selection of the palladium source and its coordinating ligand is critical. While Pd(PPh₃)₄ is a commonly used catalyst, the combination of a palladium(II) precatalyst like Pd(OAc)₂ with phosphine ligands often provides a more active catalytic system.[4] For the coupling of vinylboronic acids, bulky and electron-rich phosphine ligands can be advantageous in promoting the reductive elimination step. In this protocol, we will utilize Tetrakis(triphenylphosphine)palladium(0), a reliable and commercially available catalyst suitable for a broad range of Suzuki couplings.
The Role of the Base:
The base plays a multifaceted role in the catalytic cycle. Its primary function is to activate the (E)-1-octenylboronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[3][5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.
Solvent System:
Suzuki-Miyaura reactions are often performed in a biphasic solvent system, typically consisting of an organic solvent and water. The organic solvent (e.g., toluene, THF, dioxane) solubilizes the aryl halide and the palladium catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. This biphasic system enhances the reaction rate and can simplify the workup procedure.
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of (E)-1-octenylboronic acid with a representative aryl bromide, 4-bromoanisole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| (E)-1-Octenylboronic acid | 156.03 | 187 mg | 1.2 | 1.2 equiv |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 equiv |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 equiv |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 equiv |
| Toluene | - | 5 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure:
Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), (E)-1-octenylboronic acid (187 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum, and degas the mixture by bubbling argon through it for 15-20 minutes. A thorough degassing is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-1-(4-methoxyphenyl)oct-1-ene.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a fresh bottle of catalyst. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in 10°C increments. | |
| Protodeboronation | Presence of excess water or protic solvents | Use anhydrous solvents and minimize the amount of water. Consider using a boronic ester instead of the acid. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupled Products | Oxygen contamination | Ensure thorough degassing and maintain a positive argon atmosphere. |
Conclusion
This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura cross-coupling of (E)-1-octenylboronic acid with aryl halides. By understanding the underlying mechanism and the role of each component, researchers can confidently apply and adapt this protocol for the synthesis of a wide array of valuable (E)-alkenylarene compounds. The detailed step-by-step procedure, coupled with troubleshooting guidance, is intended to empower scientists in their pursuit of novel molecular architectures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Suzuki, A. (1982). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 54(9), 1749-1758. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Doucet, H., & Santelli, M. (2004). Suzuki Cross-Coupling Reactions Between Alkenylboronic Acids and Aryl Bromides Catalyzed by a Tetraphosphane-Palladium Catalyst. Advanced Synthesis & Catalysis, 346(13-15), 1629-1643. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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Application Note: Strategic Solvent and Base Selection for the Suzuki-Miyaura Cross-Coupling of (E)-1-Octenylboronic Acid
An Application Guide for Researchers and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Within the diverse arsenal of organoboron reagents, alkenylboronic acids are of particular importance. (E)-1-Octenylboronic acid, a readily accessible and stable building block, serves as a gateway to the stereoselective synthesis of (E)-alkenes, which are prevalent structural motifs in numerous natural products and biologically active molecules.[4][5]
The success of a Suzuki-Miyaura coupling, defined by its yield, purity, and reproducibility, is profoundly dependent on the judicious selection of reaction parameters. Among these, the choice of solvent and base is paramount. These components do not merely serve as passive reaction media or proton scavengers; they actively participate in the catalytic cycle, dictating reaction kinetics, catalyst stability, and the activation pathway of the boronic acid.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvent and base systems for the cross-coupling of (E)-1-octenylboronic acid. We will delve into the mechanistic rationale behind these choices, present comparative data, and offer a robust, validated protocol to ensure successful and reproducible outcomes.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for rational optimization. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]
-
Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halide bond to form a high-valent organopalladium(II) complex. This is often the rate-determining step of the overall cycle.[6]
-
Transmetalation: This is the critical step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is critically dependent on activation by a base and is heavily influenced by the solvent.[1][3]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst to re-enter the cycle.
Sources
The Strategic Application of E-1-Octenylboronic Acid in Complex Natural Product Synthesis: A Guide for Researchers
For the modern synthetic chemist, the quest to construct complex, biologically active natural products demands a toolkit of robust and highly selective reactions. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for the formation of carbon-carbon bonds.[1][2] This application note delves into the strategic use of a key building block, E-1-Octenylboronic acid , in the convergent synthesis of intricate natural product scaffolds, with a particular focus on macrolide antibiotics. By examining a specific application in the total synthesis of (-)-Bafilomycin A₁, we will provide researchers, scientists, and drug development professionals with detailed protocols and insights into the causality behind experimental choices.[3]
Introduction to this compound: A Versatile Building Block
This compound is a bifunctional reagent featuring a vinylboronic acid moiety and a linear C6 alkyl chain. Its utility in organic synthesis stems from the unique reactivity of the carbon-boron bond, which allows for the stereospecific formation of a new carbon-carbon bond with a variety of organic electrophiles, most notably vinyl and aryl halides, under mild conditions.[4] The E-geometry of the double bond is typically retained throughout the coupling process, making it an invaluable tool for the stereocontrolled synthesis of complex olefinic structures, a common motif in many polyketide and macrolide natural products.[3][5]
Core Application: Suzuki-Miyaura Cross-Coupling in Macrolide Synthesis
The power of this compound is vividly demonstrated in the total synthesis of complex macrolides, such as the potent vacuolar ATPase inhibitor, (-)-Bafilomycin A₁.[3] The convergent strategy for such molecules often involves the synthesis of several complex fragments that are later united in the final stages of the synthesis. The Suzuki-Miyaura coupling is ideally suited for this purpose due to its high functional group tolerance and mild reaction conditions, which prevent the degradation of sensitive functionalities often present in advanced synthetic intermediates.
In the synthesis of (-)-Bafilomycin A₁, a highly functionalized vinylboronic acid fragment, conceptually similar to this compound in its vinylboronic acid reactive handle, is coupled with a complex vinyl iodide fragment to assemble the carbon skeleton of the macrolide.[3] This key C-C bond formation unites two major portions of the molecule, highlighting the strategic importance of the vinylboronic acid moiety in late-stage fragment coupling.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl iodide, forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid reacts with a base to form a more nucleophilic boronate species. This species then transfers its organic group (the octenyl fragment) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Vinylboronic Acid and a Vinyl Iodide in the Synthesis of a (-)-Bafilomycin A₁ Intermediate
The following protocol is adapted from the total synthesis of (-)-Bafilomycin A₁ by Roush and coworkers and illustrates the practical application of a Suzuki-Miyaura coupling involving a complex vinylboronic acid, which serves as a proxy for the reactivity of this compound in a similar synthetic context.[3]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Complex Vinyl Iodide | - | (example: 100 mg) | (example: 0.1) | 1.0 |
| Complex Vinylboronic Acid | - | (example: 1.2 eq) | (example: 0.12) | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | (example: 0.1 eq) | (example: 0.01) | 0.1 |
| Thallium(I) Carbonate (Tl₂CO₃) | 468.76 | (example: 4.0 eq) | (example: 0.4) | 4.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | (example: 5 mL) | - | - |
| Water, degassed | 18.02 | (example: 0.5 mL) | - | - |
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the complex vinyl iodide (1.0 equiv) and the complex vinylboronic acid (1.2 equiv). The flask is sealed with a septum and purged with argon for 15 minutes.
-
Addition of Reagents: Anhydrous THF is added via syringe, and the solution is stirred until all solids are dissolved. Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) is then added as a solid under a positive pressure of argon. Finally, an aqueous solution of thallium(I) carbonate (4.0 equiv) in degassed water is added via syringe.
-
Causality: The choice of a phosphine ligand like triphenylphosphine is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. Thallium(I) carbonate is a strong base that promotes the formation of the active boronate species for efficient transmetalation. The use of a biphasic solvent system (THF/water) is common in Suzuki-Miyaura couplings to ensure the solubility of both the organic substrates and the inorganic base.
-
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 66 °C for THF) and stirred vigorously under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
-
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate corresponding to the coupled product. The structure and purity of the final product are verified by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS). The retention of the E-stereochemistry of the double bond originating from the vinylboronic acid can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key fragment coupling strategy employing the Suzuki-Miyaura reaction.
Figure 2. Convergent synthesis strategy utilizing a Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound and its derivatives are powerful and versatile reagents in the synthesis of complex natural products. Their application in Suzuki-Miyaura cross-coupling reactions allows for the efficient and stereocontrolled formation of carbon-carbon bonds under mild conditions, making them ideal for late-stage fragment coupling in convergent synthetic strategies. The detailed protocol and mechanistic insights provided in this application note, grounded in the successful total synthesis of (-)-Bafilomycin A₁, are intended to empower researchers to confidently employ this valuable building block in their own synthetic endeavors. The continued development of new palladium catalysts and reaction conditions will undoubtedly further expand the scope and utility of this compound in the synthesis of the next generation of complex, biologically active molecules.
References
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Roush, W. R., et al. (1999). Total Synthesis of (-)-Bafilomycin A1. Angewandte Chemie International Edition, 38(11), 1652-1655. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5266-5277. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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Organic Syntheses. (1990). Palladium-Catalyzed Reaction of 1-Alkenylboronates with Vinylic Halides: (1Z,3E)-1-Phenyl-1,3-octadiene. Organic Syntheses, 68, 138. [Link]
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Toshima, K., et al. (1997). Total Synthesis of Bafilomycin A(1). The Journal of Organic Chemistry, 62(10), 3271-3284. [Link]
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Férézou, J. P., et al. (2003). Enantioselective synthesis of the C1-C11 fragment of bafilomycin A1 using non-Wittig and desymmetrization strategies. The Journal of Organic Chemistry, 68(12), 4700-4707. [Link]
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Nakata, M., et al. (1996). Total synthesis of bafilomycin A>1>. 2. The assemblage and completion of the synthesis. Tetrahedron Letters, 37(7), 1073-1076. [Link]
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Oishi, T. (2024). A Long Journey Toward Structure Revision and Total Synthesis of Amphidinol 3. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier. [Link]
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Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709. [Link]
-
Heravi, M. M., et al. (2020). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ChemistrySelect, 5(32), 9654-9690. [Link]
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Mohapatra, D. K. (2016). Total Synthesis of Macrolides. In Modern Synthetic Methodologies in Pharmaceutical Sciences (pp. 1-36). Jenny Stanford Publishing. [Link]
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Merlic, C. A., & Zuo, G. (2015). Palladium-Catalyzed Oxidative Couplings and Applications to the Synthesis of Macrocycles. eScholarship, University of California. [Link]
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Myers, A. G., et al. (2015). A Platform for the Discovery of New Macrolide Antibiotics. Nature, 526(7573), 371-376. [Link]
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Mao, J., et al. (2009). Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 591-596. [Link]
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Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7048. [Link]
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Fritz, L. (2021). Total synthesis of Pulvomycin D. mediaTUM. [Link]
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Toshima, K., et al. (2018). Creation of a macrolide antibiotic against non-tuberculous Mycobacterium using late-stage boron-mediated aglycon delivery. Nature Communications, 9(1), 1-9. [Link]
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Yadav, J. S., & Kumar, G. G. K. S. N. (2011). Enantioselective total synthesis of macrolide (+)-neopeltolide. Organic & Biomolecular Chemistry, 9(21), 7416-7426. [Link]
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The Strategic Application of (E)-1-Octenylboronic Acid in Modern Pharmaceutical Synthesis
Introduction: The Versatility of a Vinylboronic Acid in Drug Development
In the landscape of contemporary pharmaceutical synthesis, the efficient and stereoselective formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of reagents developed to achieve this, organoboron compounds, particularly boronic acids and their derivatives, have emerged as indispensable tools.[1] This guide focuses on a specific and highly valuable building block: (E)-1-Octenylboronic acid . With its defined stereochemistry and reactive vinylboronic acid moiety, this reagent offers a powerful handle for introducing an eight-carbon chain into complex molecular architectures, a common structural motif in a variety of biologically active compounds.
The primary utility of (E)-1-octenylboronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This Nobel Prize-winning transformation has revolutionized the way medicinal chemists approach the synthesis of biaryls, vinylated arenes, and other intricate structures due to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.[2]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will delve into the practical applications of (E)-1-octenylboronic acid in pharmaceutical synthesis, with a particular focus on its use in the construction of prostaglandin analogues, a critical class of therapeutics. We will explore not only the "how" but also the "why" behind experimental choices, providing a framework for the logical and successful implementation of this versatile reagent in your synthetic campaigns.
Core Applications in Pharmaceutical Synthesis: Prostaglandin Analogues
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are the basis for numerous therapeutic agents, including those for glaucoma, ulcers, and pulmonary hypertension.[3] The synthesis of these complex molecules often requires the precise and stereocontrolled installation of two side chains onto a central cyclopentane core. (E)-1-Octenylboronic acid is an ideal reagent for the introduction of the α-chain in certain prostaglandin analogues.
While direct protocols for the use of (E)-1-octenylboronic acid in the synthesis of specific commercial drugs are often proprietary, the scientific literature provides a wealth of examples of closely related alkenylboronic acids and their esters in the synthesis of prostaglandin precursors.[4][5] These examples serve as a strong foundation for developing robust protocols for (E)-1-octenylboronic acid.
Two primary strategies have emerged for the incorporation of the vinylboronic acid-derived side chain:
-
Suzuki-Miyaura Cross-Coupling: This is the most prevalent method, involving the reaction of the alkenylboronic acid with a suitably functionalized cyclopentenone precursor bearing a leaving group (e.g., a vinyl halide or triflate).
-
Rhodium-Catalyzed 1,4-Conjugate Addition: This method offers an alternative approach where the alkenylboronic acid adds to a cyclopentenone Michael acceptor.[6][7]
Below, we provide detailed protocols and the underlying scientific rationale for both of these transformative reactions.
Synthesis of (E)-1-Octenylboronic Acid: Prerequisite for Application
Before its application in complex syntheses, (E)-1-octenylboronic acid must be prepared. A common and efficient method involves the hydroboration of a terminal alkyne, followed by hydrolysis or transesterification. Often, the more stable pinacol ester is synthesized as an intermediate, which can be used directly in coupling reactions or hydrolyzed to the free boronic acid.[8][9][10]
Protocol 1: Synthesis of (E)-1-Octenylboronic Acid Pinacol Ester
This protocol is adapted from established methods for the hydroboration of alkynes.[9][10]
Workflow for the Synthesis of (E)-1-Octenylboronic Acid Pinacol Ester
Caption: Synthesis of the stable pinacol ester precursor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Octyne | 110.20 | 1.10 g | 10.0 |
| Pinacolborane | 127.98 | 1.28 g | 10.0 |
| Dicyclohexylborane | 178.14 | 89 mg | 0.5 (5 mol%) |
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 1-octyne (1.10 g, 10.0 mmol) and dicyclohexylborane (89 mg, 0.5 mmol).
-
To this mixture, add pinacolborane (1.28 g, 10.0 mmol) dropwise at room temperature.
-
Stir the neat mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
Upon completion, the crude (E)-1-octenylboronic acid pinacol ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Hydrolysis to (E)-1-Octenylboronic Acid
The pinacol ester can be hydrolyzed to the free boronic acid if required for the subsequent reaction.
Procedure:
-
Dissolve the purified (E)-1-octenylboronic acid pinacol ester in a suitable solvent such as diethyl ether.
-
Add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir vigorously for several hours.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (E)-1-octenylboronic acid.
Application Protocol: Suzuki-Miyaura Coupling in Prostaglandin Synthesis
The following is a representative protocol for the Suzuki-Miyaura coupling of an alkenylboronic acid (or its pinacol ester) to a prostaglandin core structure. The conditions are based on those reported for the synthesis of prostaglandin F2α analogues.[4]
Reaction Scheme: Suzuki-Miyaura Coupling for Prostaglandin Analogue Synthesis
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Mastering the Suzuki-Miyaura Reaction: A Detailed Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful tool, recognized with the 2010 Nobel Prize in Chemistry, is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] This application note provides a comprehensive, step-by-step guide to setting up and executing a successful Suzuki-Miyaura reaction, grounded in mechanistic understanding and practical insights.
The Catalytic Heart of the Reaction: A Mechanistic Overview
A thorough understanding of the catalytic cycle is paramount to troubleshooting and optimizing the Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (or pseudohalide) to a palladium(0) complex. This step forms a palladium(II) intermediate, and its rate is influenced by the nature of the halide (I > Br > OTf > Cl) and the electron density of the palladium catalyst.[3][4] Electron-rich ligands on the palladium center facilitate this step.[4]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] The choice of base is therefore critical and can significantly impact the reaction's success.[6][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][4] Bulky ligands can promote this step.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Essential Components: A Guide to Reagent Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component.
| Component | Role in Reaction | Key Considerations & Common Examples |
| Organic Halide/Pseudohalide (R¹-X) | Electrophilic coupling partner | Reactivity: I > Br > OTf > Cl. Aryl, vinyl, and some alkyl halides are common.[3] |
| **Organoboron Reagent (R²-B(OR)₂) ** | Nucleophilic coupling partner | Boronic acids are most common. Boronate esters (e.g., pinacol esters) offer increased stability.[3] Trifluoroborates are also used for their stability.[4] |
| Palladium Catalyst | Facilitates C-C bond formation | Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) require in situ reduction. Pd(0) sources (e.g., Pd(PPh₃)₄) are directly active.[3][4] Catalyst loading typically ranges from 0.5-5 mol%.[2][9] |
| Ligand (L) | Stabilizes and modulates catalyst activity | Electron-rich and bulky phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are widely used.[4][10][11] |
| Base | Activates the organoboron reagent | Inorganic bases are common: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, Ba(OH)₂).[3][8] The choice depends on substrate compatibility and desired reactivity.[6] |
| Solvent | Solubilizes reactants and influences reaction rate | Aprotic polar solvents (e.g., Dioxane, THF, DMF, Toluene) are frequently used, often with water as a co-solvent.[3][12][13] The solvent can affect selectivity.[12][14] |
Step-by-Step Experimental Protocol
This protocol provides a general procedure for a Suzuki-Miyaura reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas source (Nitrogen or Argon) with a balloon or manifold setup
-
Syringes for liquid transfer
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Analytical tools (TLC, LC-MS, GC-MS, NMR) for reaction monitoring and product characterization
Reaction Setup Under Inert Atmosphere
Given the air-sensitivity of the Pd(0) catalyst and some ligands, establishing an inert atmosphere is critical for reproducibility and preventing catalyst deactivation.[15][16]
Figure 2: Workflow for setting up a reaction under an inert atmosphere.
Detailed Steps:
-
Glassware Preparation: Ensure the reaction flask containing a magnetic stir bar is thoroughly dried, either in an oven overnight or by flame-drying under vacuum.[17][18] Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).[19]
-
Addition of Solids: To the cooled flask, add the aryl halide (1.0 equiv), organoboron reagent (typically 1.1-1.5 equiv), base (typically 2-3 equiv), and the palladium catalyst/ligand system.[2][20]
-
Inerting the Reaction Mixture: Securely seal the flask with a rubber septum. Purge the flask by evacuating it with a vacuum pump and backfilling with inert gas. Repeat this "vacuum/inert gas" cycle three times to ensure the removal of atmospheric oxygen.[15]
-
Addition of Solvents and Liquid Reagents: Degas the solvent(s) by sparging with an inert gas for 10-15 minutes.[21] Using a dry syringe, transfer the degassed solvent to the reaction flask. If any reagents are liquids, add them via syringe at this stage.
-
Initiating the Reaction: Lower the reaction flask into a preheated oil bath or heating mantle set to the desired temperature (commonly ranging from 60-110 °C).[22] Stir the reaction mixture vigorously.
Reaction Monitoring and Workup
-
Monitoring Progress: The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Quench and Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[23] Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[23][24] Wash the combined organic layers with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[23]
Purification
The crude product is typically purified by flash column chromatography on silica gel to isolate the desired biaryl compound.[23] The choice of eluent system will depend on the polarity of the product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) oxidized) | Ensure rigorous inert atmosphere techniques.[16] Use freshly opened or properly stored catalysts and ligands. |
| Low reaction temperature | Increase the reaction temperature. | |
| Unreactive aryl chloride | Switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands) to promote oxidative addition.[25] | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not hygroscopic. Consider using a boronate ester for increased stability.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing and inert atmosphere techniques.[26] |
| Use of a Pd(II) precatalyst | The initial reduction of Pd(II) to Pd(0) can consume the boronic acid.[3][26] | |
| Poor Solubility of Reagents | Inappropriate solvent system | Screen different solvents or solvent mixtures (e.g., toluene/water, THF/water).[25][27] |
Conclusion
The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation. By understanding the underlying mechanism and carefully selecting reagents and reaction conditions, researchers can reliably execute this transformation. Meticulous attention to experimental setup, particularly the maintenance of an inert atmosphere, is crucial for achieving high yields and reproducibility. This guide provides a solid foundation for both newcomers and experienced chemists to successfully apply the Suzuki-Miyaura reaction in their synthetic endeavors.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). NIH.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). The Journal of Physical Chemistry B.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temper
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Benchchem.
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- Suzuki reaction. Wikipedia.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). NIH.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020). H.E.L. Group.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). MDPI.
- How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014).
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025). ScienceDirect.
- Suzuki Coupling. Organic Chemistry Portal.
- Inert
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Inert
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. (2015).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2012). Molecules.
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- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
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Application Note & Protocol: The Suzuki-Miyaura Cross-Coupling of (E)-1-Octenylboronic Acid with Vinyl Halides
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This Nobel Prize-winning methodology has revolutionized the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[2][3] This guide provides an in-depth examination of a specific, yet highly valuable, application: the stereospecific synthesis of conjugated dienes via the palladium-catalyzed reaction between (E)-1-octenylboronic acid and various vinyl halides. We will explore the underlying mechanism, dissect the critical roles of each reaction component, present a detailed experimental protocol, and offer field-proven troubleshooting insights to empower researchers in leveraging this powerful transformation.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst complexing with and inserting into the carbon-halide bond of the vinyl halide. This process oxidizes the palladium to a Pd(II) species.[5] The rate of this step is highly dependent on the halide, with the general reactivity trend being I > Br > OTf >> Cl.[4][6]
-
Transmetalation: This is the crucial step where the organic moiety from the boron atom is transferred to the palladium center. The organoboronic acid is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-ate complex).[7][8] This boronate then exchanges its organic group (the 1-octenyl group) for the halide on the Pd(II) complex.
-
Reductive Elimination: In the final step, the two organic groups (the 1-octenyl and the vinyl group from the halide) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired diene product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components: A Deeper Dive
The success of the coupling reaction is a symphony of its components. The optimal choice for each depends on the specific substrates and desired outcome.
| Component | Role & Key Considerations | Common Choices |
| Organoboron Reagent | (E)-1-Octenylboronic Acid : The source of the alkenyl group. Its stereochemistry is typically retained in the product. It is susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a key side reaction, especially under harsh conditions.[9] Using boronate esters (e.g., pinacol esters) can increase stability.[4] | Boronic Acids, Boronate Esters (Pinacol, MIDA), Trifluoroborate Salts. |
| Organic Halide | Vinyl Halide : The electrophilic partner. Reactivity order is I > Br > Cl .[4] Vinyl bromides and iodides are common choices for their high reactivity. Vinyl chlorides are more challenging and often require more active catalysts with specialized ligands.[5] The stereochemistry of the double bond is also retained. | Vinyl Iodides, Vinyl Bromides, Vinyl Triflates, Vinyl Chlorides. |
| Palladium Catalyst | Precatalyst & Ligand : The engine of the cycle. It can be a pre-formed Pd(0) complex like Pd(PPh₃)₄ or generated in situ from a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced to Pd(0) in the reaction.[4] The ligand (e.g., PPh₃, PCy₃, SPhos, XPhos) is critical for stabilizing the Pd center, enhancing its reactivity, and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[1][9] | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂. Ligands: PPh₃, Buchwald ligands (SPhos, XPhos), PEPPSI catalysts. |
| Base | Boronic Acid Activator : Essential for the transmetalation step.[7] It reacts with the boronic acid to form a more nucleophilic boronate 'ate' complex. The choice of base is crucial; a base that is too strong can cause side reactions or degrade sensitive substrates, while one that is too weak will result in a sluggish or incomplete reaction.[2] | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF. Organic: Et₃N, DIPEA. |
| Solvent | Reaction Medium : Solubilizes reactants and influences reaction rates. Aprotic polar solvents are common. Often, a mixture of an organic solvent and water is used, as water can aid in dissolving the base and facilitate the formation of the active boronate species.[5] Thorough degassing of the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[4] | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with added water. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of (E)-1-octenylboronic acid with 1-bromostyrene. Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Materials:
-
(E)-1-Octenylboronic acid (1.2 equiv)
-
1-Bromostyrene (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (powdered, 3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Addition of Solids: To the flask, add 1-bromostyrene (1.0 equiv), (E)-1-octenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and finely powdered K₂CO₃ (3.0 equiv).
-
Rationale: Adding solids first under a positive flow of inert gas minimizes exposure to air. Using a slight excess of the boronic acid helps drive the reaction to completion. The Pd(OAc)₂/PPh₃ combination generates the active Pd(0)(PPh₃)n catalyst in situ.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask carefully and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: This is a critical step to prevent oxidative degradation of the Pd(0) catalyst, which would lead to lower yields and formation of homocoupled byproducts.[4]
-
-
Solvent Addition: Prepare a degassed 4:1 mixture of Toluene:Water by bubbling N₂ or Ar through the solvents for 20-30 minutes. Add the required volume of this solvent mixture to the flask via syringe.
-
Rationale: The biphasic system allows the organic substrates and catalyst to reside in the toluene phase while the inorganic base is primarily in the aqueous phase, facilitating the reaction at the interface.[10]
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Rationale: Heating accelerates the reaction rate. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the 1-bromostyrene starting material. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to isolate the pure conjugated diene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong/soluble base.3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere. Use a fresh bottle of catalyst/precatalyst.[9]2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolyzed back to the alkene). | Use a milder base (e.g., KF). Use anhydrous conditions with a boronate ester (e.g., pinacol ester) instead of the boronic acid.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen oxidizing the Pd(0) catalyst, leading to a Pd(II)-mediated homocoupling pathway.[4] | Improve degassing technique. Ensure a tight seal on the reaction vessel. Use a Pd(0) precatalyst like Pd(PPh₃)₄ to minimize side reactions during catalyst activation. |
| Dehalogenation of Vinyl Halide | A side reaction where the halide is replaced by a hydrogen atom. | This can sometimes occur with very active catalysts or certain bases/solvents. Try a different ligand or lower the reaction temperature. |
Applications in Drug Discovery and Development
The creation of conjugated diene systems is of significant interest in medicinal chemistry and drug development.[11] These motifs are present in numerous natural products and pharmacologically active molecules. The Suzuki-Miyaura coupling provides a robust and predictable method for their synthesis, allowing for the late-stage modification of complex molecules and the rapid generation of compound libraries for screening.[12][13] The mild conditions and broad functional group tolerance make it an indispensable tool for constructing the carbon skeletons of novel therapeutic agents.[3]
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Der Pharma Chemica. (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]
-
ARKIVOC. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]
-
ACS Publications. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (2023). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]
-
Pharmaceutical Technology. (2014). New Horizons for Cross-Coupling Reactions. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
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Application Note & Protocol: Stereoselective Synthesis of Conjugated Dienes Utilizing (E)-1-Octenylboronic Acid via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of Conjugated Dienes
Conjugated dienes, organic compounds featuring a structural motif of alternating carbon-carbon double and single bonds, are foundational building blocks in modern organic synthesis.[1] This arrangement of π-orbitals imparts unique electronic properties and reactivity, making them highly valuable precursors for a multitude of complex molecular architectures.[2] They are prevalent in numerous biologically active natural products and serve as indispensable intermediates in the pharmaceutical and materials science industries.[3][4][5][6][7]
While classical methods for diene synthesis, such as elimination reactions or Wittig-type olefinations, have their place, they can often suffer from poor stereocontrol, harsh reaction conditions, or limited substrate scope.[5][8] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, offering unparalleled efficiency and precision. Among these, the Nobel Prize-winning Suzuki-Miyaura reaction stands out as a particularly robust and versatile method for the stereoselective synthesis of conjugated dienes.[9][10][11]
This guide provides a detailed exploration of the Suzuki-Miyaura reaction, focusing specifically on the use of (E)-1-Octenylboronic acid as a key reagent to construct stereodefined conjugated dienes. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, and offer expert insights into data interpretation and troubleshooting for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon single bond between an organoboron compound and an organohalide (or triflate).[11] For the synthesis of conjugated dienes, this typically involves the coupling of a vinylboronic acid, such as (E)-1-Octenylboronic acid, with a vinyl halide.
Core Advantages of the Suzuki-Miyaura Approach
-
Exceptional Stereoselectivity: A primary advantage of this method is the retention of configuration of the double bonds from both the boronic acid and the vinyl halide coupling partners.[12][13][14][15] This allows for the precise synthesis of specific diene isomers (e.g., E,E; E,Z), which is critical for controlling the three-dimensional shape and biological activity of a target molecule.
-
Broad Functional Group Tolerance: The reaction is typically performed under mild conditions, making it compatible with a wide array of sensitive functional groups, such as esters, ketones, and amines, thus minimizing the need for protective group chemistry.[16][17]
-
Reagent Stability and Safety: Boronic acids are generally crystalline solids that are stable in the presence of air and moisture, rendering them significantly easier and safer to handle compared to other highly reactive organometallic reagents like organotins (used in Stille coupling) or organozincs.[12][13][18][19] The boron-containing byproducts are also considered to have a more favorable toxicological profile.[13]
The Catalytic Cycle: A Mechanistic Overview
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the vinyl halide. This step oxidizes the catalyst to a Pd(II) species.[9][10][20][21]
-
Transmetalation: A base is required to activate the vinylboronic acid, forming a more nucleophilic boronate ("ate") complex. This complex then transfers its vinyl group to the Pd(II) center, displacing the halide ligand. This is the crucial bond-forming step where the two carbon fragments are brought together on the palladium catalyst.[9][10][11][20]
-
Reductive Elimination: The newly coupled diene product is expelled from the palladium coordination sphere. This final step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9][10][11][20][21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Featured Reagent: (E)-1-Octenylboronic Acid
(E)-1-Octenylboronic acid is a white, solid organic compound that serves as an ideal building block for introducing a linear, eight-carbon chain with a terminal (E)-configured double bond into a target molecule.
-
Chemical Formula: C₈H₁₇BO₂
-
Molecular Weight: 157.03 g/mol
-
Appearance: White to off-white solid[25]
Its pre-defined stereochemistry is crucial for the stereospecific synthesis of (E,E)- or (E,Z)-dienes, depending on the geometry of the vinyl halide partner. While generally stable, organoboronic acids can undergo a key side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source, replacing the boronic acid moiety with a hydrogen atom.[9] This can be minimized by the careful selection of a non-nucleophilic base and avoiding overly harsh or prolonged reaction conditions.[26]
Detailed Experimental Protocol
Title: Stereoselective Synthesis of (1E,3E)-1-phenyl-1,3-decadiene via Suzuki-Miyaura Coupling.
Objective: To couple (E)-1-Octenylboronic acid with (E)-(2-bromovinyl)benzene to demonstrate a typical protocol for (E,E)-conjugated diene synthesis.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | mmols | Equivalents |
| (E)-(2-Bromovinyl)benzene | 183.05 | 183 mg | 1.0 | 1.0 |
| (E)-1-Octenylboronic acid | 157.03 | 188 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 318 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water | - | 2 mL | - | - |
Experimental Workflow
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Scale-Up Considerations for Suzuki Couplings with E-1-Octenylboronic Acid: A Guide for Process Development
APPLICATION NOTE & PROTOCOLS
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical considerations for scaling up Suzuki couplings, with a specific focus on reactions involving E-1-octenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explore key process parameters, and offer field-proven protocols to ensure a robust, efficient, and reproducible process on a larger scale.
Introduction: The Power and Pitfalls of Scaling the Suzuki Coupling
The Suzuki-Miyaura reaction has become an indispensable tool in the pharmaceutical and fine chemical industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3] The reaction, first reported by Akira Suzuki in 1979, involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide or triflate.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1]
Despite its prevalence in laboratory-scale synthesis, transitioning a Suzuki coupling from the bench to a pilot plant or manufacturing setting presents significant challenges.[4] Issues such as catalyst deactivation, poor reproducibility, impurity formation, and difficulties in product isolation can emerge at scale.[4][5] This guide specifically addresses the use of this compound, an alkenylboronic acid, which introduces its own set of considerations related to stability and reactivity.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization during scale-up. The generally accepted catalytic cycle for the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[7] The reactivity order for the halide is generally I > OTf > Br >> Cl.[1][7]
-
Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Pre-Reaction Considerations for Scale-Up
Successful scale-up begins long before the reaction is initiated. Careful planning and material characterization are crucial.
Reagent and Solvent Quality
On a large scale, the impact of impurities in starting materials and solvents is magnified.
-
This compound Stability: Alkenylboronic acids can be susceptible to side reactions like protodeboronation (cleavage of the C-B bond).[10] It is essential to source high-purity this compound and to handle it under conditions that minimize exposure to moisture and strong acids.[11] For labile boronic acids, pre-conversion to a more stable form, such as a pinacol ester, can improve handling and yield.[11]
-
Solvent Degassing: Oxygen can lead to the homocoupling of boronic acids and can deactivate the palladium catalyst.[10][12] Therefore, thorough degassing of all solvents is critical. This can be achieved by sparging with an inert gas (nitrogen or argon) or through freeze-pump-thaw cycles. For large-scale operations, sparging is more practical.[13]
Catalyst and Ligand Selection
The choice of catalyst and ligand is one of the most critical factors for a successful Suzuki coupling.
-
Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, modern pre-catalysts such as Pd(OAc)₂ combined with a phosphine ligand, or highly active palladacycles, are often more robust and require lower loadings.[7][9] For industrial applications, heterogeneous catalysts are of great interest as they allow for easier separation and recycling.[6][14]
-
Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often highly effective for challenging couplings, including those with sterically hindered substrates.[15]
Key Process Parameters for Scale-Up
Directly translating laboratory conditions to a larger scale is rarely successful. The following parameters must be carefully optimized.
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[16] The choice of base can significantly impact reaction rate and impurity profile.
| Base | Typical Conditions | Advantages | Considerations |
| K₂CO₃ | Toluene/EtOH/H₂O, 80-110 °C | Standard, widely used, cost-effective.[17] | May be less effective for challenging substrates.[17] |
| K₃PO₄ | 1,4-Dioxane/H₂O, 60-100 °C | Strong base, often effective for difficult couplings.[17] | Can promote side reactions with sensitive substrates. |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF, 80-110 °C | More soluble and stronger than K₂CO₃, can increase reaction rates.[17] | Higher cost. |
| KF | Anhydrous THF or Dioxane, 60-80 °C | Milder option, useful for substrates with base-sensitive groups.[17] | Often requires anhydrous conditions.[17] |
-
Recommendation for this compound: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ in a biphasic solvent system is a good starting point. The aqueous phase facilitates the dissolution of the base and the formation of the active boronate species.
Solvent System
The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst. Biphasic systems, such as toluene/water or THF/water, are commonly used.[1] The use of water as a solvent component is attractive for its economic and safety advantages.[1]
Reaction Temperature and Mixing
-
Temperature: Suzuki couplings are typically run at elevated temperatures (60-110 °C).[18] However, higher temperatures can increase the rate of side reactions, such as protodeboronation.[17] Careful temperature control is crucial on a large scale to manage exotherms and ensure batch-to-batch consistency.[4]
-
Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in poor reproducibility and increased impurity formation. The transition from magnetic stirring to overhead mechanical stirring needs to be carefully considered to ensure adequate mass transfer.
Impurity Profile and Control
Common impurities in Suzuki couplings include:
-
Homocoupling Products: From the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[12][19]
-
Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom.[10]
-
Dehalogenation Products: The replacement of the halide on the electrophile with a hydrogen atom.
Reaction progress kinetic analysis can be a powerful tool to understand and control the formation of these impurities.[19] A semi-batch addition of the boronic acid can sometimes minimize byproduct formation.[19]
Post-Reaction Work-Up and Purification
Catalyst Removal
Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity and cost.[14] Several strategies can be employed for palladium removal:
-
Aqueous Washes: Simple extraction with water or brine.
-
Carbon Treatment: Activated charcoal can be effective at adsorbing residual palladium.[20]
-
Scavengers: Thiol-based scavengers, such as SiliaMetS® Thiol, can be highly effective in reducing palladium levels to ppm concentrations.[20]
Product Isolation
Crystallization is the preferred method for product isolation on a large scale as it can provide high purity material without the need for chromatography.[20] Solvent screening is essential to identify a system that provides good yield and high purity.
Experimental Protocols
The following protocols provide a starting point for the scale-up of a Suzuki coupling with this compound. Note: These are general guidelines and should be optimized for the specific substrates and equipment being used.
Protocol 1: General Procedure for a 10g Scale Suzuki Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the aryl halide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
In a separate flask, dissolve Pd(OAc)₂ and PPh₃ in a portion of the degassed toluene under a nitrogen atmosphere.
-
Add the catalyst solution to the reaction flask via cannula.
-
Add the remaining degassed toluene and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or flash column chromatography.
Figure 2: General workflow for the Suzuki coupling protocol.
Conclusion
Scaling up Suzuki couplings with this compound requires a systematic approach that considers reagent stability, catalyst selection, and the optimization of key process parameters. By understanding the underlying reaction mechanism and potential pitfalls, researchers can develop robust and efficient processes suitable for the demands of the pharmaceutical and fine chemical industries. Careful attention to detail during pre-reaction planning, process execution, and post-reaction work-up is essential for a successful and reproducible scale-up.
References
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 4, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
- Farhang, M., et al. (2022).
-
Farhang, M., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]
- Suzuki Cross Coupling Reaction- A Review. (2013, March 3). Indo Global Journal of Pharmaceutical Sciences.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. (n.d.). ETH Research Collection. Retrieved January 4, 2026, from [Link]
-
Case Study: Solvent Selection for a Suzuki Reaction. (n.d.). Catalysis Consulting. Retrieved January 4, 2026, from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications. Retrieved January 4, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 4, 2026, from [Link]
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (n.d.).
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. (n.d.). Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 4, 2026, from [Link]
-
What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit. Retrieved January 4, 2026, from [Link]
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (n.d.). Chemical.AI.
-
Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.).
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.).
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 4, 2026, from [Link]
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.).
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (n.d.).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (n.d.).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. iglobaljournal.com [iglobaljournal.com]
- 19. researchgate.net [researchgate.net]
- 20. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of Vinylboronic Acids in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize vinylboronic acids and their derivatives. Here, we will address one of the most persistent and yield-limiting side reactions: protodeboronation. Our goal is to provide you with a deep mechanistic understanding and actionable, field-proven strategies to ensure your vinylations are successful, robust, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with vinylboronic acids?
Protodeboronation is an undesired chemical reaction where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond, effectively destroying your nucleophile.[1] In the context of a Suzuki-Miyaura reaction, this leads directly to a reduced yield of the desired coupled product and the formation of a vinyl arene or alkene byproduct, which can complicate purification.
Vinylboronic acids, while powerful synthetic tools, are particularly susceptible to this side reaction under certain conditions. The competing pathways are illustrated below: the desired productive Suzuki coupling versus the undesired protodeboronation.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Q2: What are the primary experimental factors that cause protodeboronation?
The rate of protodeboronation is highly dependent on reaction conditions.[1] The main culprits are:
-
Base: The choice and concentration of the base are critical. Strong bases in aqueous media generate a highly reactive boronate anion ([R-B(OH)3]⁻), which is more susceptible to protonolysis.[2][3] The reaction is often fastest at high pH.[4]
-
Temperature: Higher temperatures generally accelerate all reactions, including protodeboronation. If the rate of protodeboronation increases more rapidly with temperature than the rate of the productive Suzuki coupling, higher temperatures will favor the side reaction.
-
Solvent and Water Content: The presence of a proton source, typically water, is necessary for protodeboronation.[1] While aqueous conditions are common in Suzuki reactions to dissolve the base, excessive water can be detrimental.
-
Reaction Time: A slow catalytic cycle gives the vinylboronic acid more time to decompose. If transmetalation is slow, the boronic acid will have a longer residence time under basic aqueous conditions, increasing the likelihood of protodeboronation.
Q3: How can I detect and quantify protodeboronation?
Monitoring your reaction is key. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick check can reveal the formation of a new, often less polar, byproduct spot corresponding to the protodeboronated starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for quantifying the ratio of your desired product to the protodeboronated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an NMR of the crude reaction mixture will clearly show signals for the desired product alongside the characteristic vinyl proton signals of the byproduct. Comparing the integration of these signals to an internal standard allows for accurate quantification of the reaction outcome.
Troubleshooting Guide
Issue: My reaction shows low yield of the coupled product and a significant amount of the deborylated vinyl starting material.
This is the classic symptom of protodeboronation outcompeting the desired cross-coupling. Let's break down the root causes and solutions.
Root Cause Analysis & Solutions
Caption: Troubleshooting workflow for minimizing protodeboronation.
1. Re-evaluate Your Choice of Base
The interaction between the base, water, and the boronic acid is the primary driver of protodeboronation. Strong bases like NaOH or Cs₂CO₃ can excessively increase the pH, accelerating C–B bond cleavage.
-
Actionable Insight: Switch to a milder base. Weaker inorganic bases often provide a "sweet spot," activating the boronic acid for transmetalation without aggressively promoting protonolysis.
| Base | Typical Conditions | Impact on Protodeboronation | Recommendation |
| NaOH, KOH | Aqueous solvents | High Risk. Rapidly forms reactive boronate. | Avoid for sensitive vinylboronic acids. |
| Cs₂CO₃ | Dioxane/Water | Moderate to High Risk. Highly effective base, but can accelerate protodeboronation. | Use with caution, consider lower temperatures. |
| K₃PO₄, K₂CO₃ | Dioxane/Water, Toluene/Water | Lower Risk. Often considered the standard for balancing reactivity and stability. | Recommended starting point. |
| CsF, KF | Alcohols (e.g., IPA), THF | Minimal Risk. Particularly effective for heteroaryl and vinyl couplings where protodeboronation is a major issue.[5] | Excellent choice for difficult substrates. |
2. Optimize Reaction Temperature and Catalyst Activity
While heat accelerates the Suzuki coupling, it can accelerate protodeboronation even more. The goal is to find the minimum temperature required for an efficient reaction.
-
Actionable Insight: Lower the reaction temperature. If the reaction becomes too sluggish, the issue is not the temperature itself but an insufficiently active catalyst at that temperature. Instead of increasing heat, increase the catalyst's activity.
-
Standard Catalysts (e.g., Pd(PPh₃)₄): Often require higher temperatures (80-100 °C), increasing the risk of decomposition.
-
Modern Precatalysts (e.g., Buchwald G3/G4 precatalysts with ligands like SPhos or XPhos): These are highly active and can facilitate coupling at room temperature or slightly elevated temperatures (40-60 °C), dramatically reducing the window for protodeboronation to occur.[6]
-
3. Use a More Stable Boron Reagent: The "Slow-Release" Strategy
If optimizing the base and temperature is insufficient, the vinylboronic acid itself is likely too unstable under the reaction conditions. The solution is to use a protected form of the boronic acid that slowly releases the active species into the catalytic cycle. This keeps the instantaneous concentration of the vulnerable boronic acid low, ensuring it is consumed in the productive coupling reaction faster than it can decompose.[1][7]
-
Vinylboronic Acid Pinacol Ester (VBPE): This is the most common and effective strategy. The pinacol ester is significantly more stable than the corresponding boronic acid.[8][9] It hydrolyzes in situ under the basic aqueous conditions to generate the boronic acid just in time for transmetalation.
-
Potassium Vinyltrifluoroborate (K[CH₂=CHBF₃]): These salts are highly crystalline, air-stable solids that are more resistant to protodeboronation than boronic acids.[10] They are excellent reagents for challenging Suzuki couplings.[10]
Protocols for Minimizing Protodeboronation
Protocol 1: General Method Using Vinylboronic Acid Pinacol Ester
This protocol is a robust starting point for most vinylation reactions where the corresponding boronic acid is prone to decomposition.
Materials:
-
Aryl/Vinyl Halide (1.0 equiv)
-
Vinylboronic acid pinacol ester (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%) or a suitable Buchwald precatalyst (e.g., SPhos G3, 2 mol%)
-
K₃PO₄ (2.0–3.0 equiv), finely powdered
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, vinylboronic acid pinacol ester, K₃PO₄, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvents (dioxane, then water) via syringe. The mixture should be stirred vigorously.
-
Heat the reaction to the target temperature (start with 60–80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Anhydrous Conditions for Highly Sensitive Substrates
For extremely sensitive substrates, removing water entirely can be beneficial. This often requires a different base and solvent system.
Materials:
-
Aryl/Vinyl Halide (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%)
-
Cesium Fluoride (CsF) (3.0 equiv), flame-dried
-
Solvent: Anhydrous Isopropanol (IPA) or THF
Procedure:
-
Flame-dry a Schlenk flask containing the CsF and a stir bar under high vacuum and allow it to cool under an inert atmosphere.
-
To the flask, add the aryl halide, potassium vinyltrifluoroborate, Pd(OAc)₂, and ligand.
-
Evacuate and backfill with an inert atmosphere three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction to 70 °C and monitor.
-
Workup and purification are performed as described in Protocol 1.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. nbinno.com [nbinno.com]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling of E-1-Octenylboronic Acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of E-1-Octenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific system.
Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
This section is designed in a question-and-answer format to directly address the most common issues observed in the lab.
Q1: My primary side product is (E,E)-1,6-octadiene, the homocoupled dimer of my vinylboronic acid. What are the fundamental causes of this side reaction?
A1: The formation of the homocoupled dimer is a common and frustrating side reaction in Suzuki-Miyaura couplings. It primarily arises from three interconnected factors that divert the palladium catalyst from the desired cross-coupling cycle into a competing, parasitic cycle.
-
Presence of Molecular Oxygen: This is the most frequent culprit. Oxygen can promote homocoupling through multiple mechanisms. It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a Pd(II)-mediated homocoupling pathway.[1][2][3] Furthermore, a palladium peroxo complex, (η²-O₂)PdL₂, can form from the reaction of Pd(0) and O₂. This complex has been shown to react directly with boronic acids, leading to the homocoupled product.[4]
-
Palladium(II)-Mediated Coupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, a portion of this Pd(II) can react directly with two molecules of the boronic acid before it is reduced to the catalytically active Pd(0).[2][5] This is especially problematic at the beginning of the reaction when the concentration of the Pd(II) precatalyst is at its highest.
-
Slow Transmetalation or Reductive Elimination: The desired Suzuki-Miyaura cycle relies on a smooth sequence of oxidative addition, transmetalation, and reductive elimination. If the transmetalation of the vinylboronic acid to the palladium center is slow, or if the subsequent reductive elimination of the cross-coupled product is sluggish, it provides a larger window of opportunity for side reactions like homocoupling to occur. The choice of ligand is critical here, as bulky, electron-rich ligands can accelerate these desired steps.[6][7]
Q2: What are the most effective, first-line strategies I can implement to immediately reduce the formation of the (E,E)-1,6-octadiene byproduct?
A2: To suppress homocoupling, your primary goal is to control the reaction environment and optimize the catalytic system to strongly favor the cross-coupling pathway. The following protocols are your most robust starting points.
Since oxygen is a key promoter of homocoupling, its removal is paramount.[1]
Step-by-Step Deoxygenation:
-
Solvent Degassing: Before use, sparge your solvent(s) with a fine stream of inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.
-
Reaction Mixture Purge: Combine your aryl halide, base, and solvent in the reaction flask. Seal the flask and perform a subsurface sparge with inert gas for at least 15-20 minutes.
-
Freeze-Pump-Thaw (For Maximum Oxygen Removal): For highly sensitive substrates, perform three to five freeze-pump-thaw cycles on the reaction mixture before adding the catalyst and boronic acid.[2] This is the most effective method for removing dissolved gases.
Your choice of catalyst and ligand directly influences the kinetics of the desired versus undesired reaction pathways.
-
Use a Pd(0) Source: Start with a catalyst that is already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6] This bypasses the problematic in-situ reduction step of Pd(II) precatalysts.
-
Employ Bulky, Electron-Rich Ligands: These ligands accelerate the rate-limiting reductive elimination step, which disfavors side reactions.[7][8] For challenging vinylboronic acid couplings, ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent choices.[6][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation and poisoning in cross-coupling reactions involving boronic acids, with a primary focus on the Suzuki-Miyaura reaction. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common issues encountered in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions about catalyst deactivation and the role of boronic acids in this process.
Q1: What are the most common visual indicators of catalyst deactivation in my Suzuki-Miyaura coupling reaction?
A1: A primary visual cue of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black"[1][2]. This indicates the agglomeration of the active Pd(0) catalyst into inactive nanoparticles[2]. Another sign is a stalled reaction, where monitoring via TLC or LC-MS reveals that the starting materials are no longer being consumed before the reaction reaches completion[1].
Q2: How can the boronic acid itself contribute to catalyst deactivation?
A2: While essential for the reaction, boronic acids can be a source of catalyst instability through several pathways:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material without forming the desired product[1][3]. This process is often facilitated by water and can be prevalent with unstable boronic acids[1][3].
-
Formation of Boroxines: Boronic acids can undergo self-condensation to form cyclic trimer anhydrides called boroxines[1][4]. These species are often less catalytically active and their formation reduces the concentration of the active monomeric boronic acid required for the catalytic cycle[1].
-
Impurities: Commercially available or synthesized boronic acids can contain impurities that act as catalyst poisons.
Q3: What is protodeboronation and how can it be minimized?
A3: Protodeboronation is the protonolysis of the C-B bond in a boronic acid, replacing it with a C-H bond[3]. This undesired side reaction reduces the yield of the target molecule. It can be catalyzed by both acids and bases[3].
Mitigation Strategies:
-
Use High-Purity Reagents: Start with fresh, high-purity boronic acids.
-
Anhydrous Conditions: Employ anhydrous solvents and ensure the base is not overly hydrolytic, as water can promote this side reaction[1].
-
Stable Boronic Acid Derivatives: Convert unstable boronic acids into more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates[1][3]. These act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions[3][4].
Q4: What are common classes of compounds that act as catalyst poisons in these reactions?
A4: Catalyst poisons are substances that bind to the active sites of the catalyst, reducing or completely inhibiting its activity[5][6][7]. Common poisons for palladium catalysts include:
-
Sulfur Compounds: Even trace amounts of sulfur can be detrimental[8][9].
-
Strongly Coordinating Species: Halides (especially iodide), cyanides, phosphites, and phosphates can bind strongly to the palladium center[6][10].
-
Nitrogen-Containing Heterocycles: Functional groups like pyridines can coordinate to the palladium and inhibit catalysis[11][12].
-
Carbon Monoxide: CO can strongly adsorb to the catalyst surface[6][13].
-
Oxygen: Inadvertent introduction of air can lead to the oxidation of the active Pd(0) to inactive palladium oxides and can also degrade phosphine ligands[1][2].
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a structured approach to troubleshooting common problems encountered during cross-coupling reactions with boronic acids.
Issue 1: Low or No Conversion
Your reaction has stalled, showing significant amounts of unreacted starting materials.
Diagnostic Workflow
Caption: Troubleshooting workflow for low or no conversion.
Potential Causes & Detailed Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Agglomeration (Palladium Black) | The active, soluble Pd(0) species can aggregate into larger, inactive palladium nanoparticles that precipitate out of solution. This is often caused by ligand dissociation or degradation[2]. | • Use less catalyst: Lower palladium loading can sometimes disfavor aggregation[2].• Choose a more robust ligand: Bidentate ligands (e.g., Xantphos, dppf) or bulky, electron-rich monodentate ligands (e.g., Buchwald-type ligands) can stabilize the Pd(0) center and prevent agglomeration[11][14]. |
| Inadequate Degassing | Oxygen is detrimental as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands[1]. | • Thoroughly degas all solvents and the reaction vessel: Use methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or multiple freeze-pump-thaw cycles. Ensure the reaction is run under a positive pressure of inert gas[11]. |
| Boronic Acid Instability | The boronic acid may be undergoing protodeboronation or forming inactive boroxines, reducing its effective concentration[1][3]. | • Use a stable boronic acid derivative: Convert the boronic acid to a pinacol or MIDA boronate ester. These are more stable and release the active boronic acid slowly during the reaction[1][3].• Use anhydrous conditions: Ensure solvents are dry and use a non-hydroxide base if possible[1]. |
| Ligand Poisoning/Inhibition | The starting material, product, or an impurity may contain a functional group (e.g., pyridine, thiol) that strongly coordinates to the palladium center, inhibiting catalysis[11][12]. | • Employ bulky ligands: Ligands like SPhos or XPhos can sterically hinder the coordination of inhibiting species to the palladium center[14].• Purify starting materials: Ensure all reagents are free from potential poisons. |
| Incorrect Base | The choice of base is critical. Some bases can promote side reactions or may not be strong enough to facilitate the transmetalation step effectively. | • Screen different bases: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is substrate-dependent. Weaker inorganic bases are often preferred over strong hydroxides or alkoxides to minimize side reactions[14]. |
Issue 2: Significant Byproduct Formation
You observe the formation of significant byproducts, such as homocoupled products or protodeboronated starting material.
Byproduct Formation Pathways
Caption: Desired vs. undesired reaction pathways.
Troubleshooting Byproduct Formation
| Byproduct Observed | Likely Cause | Recommended Solution(s) |
| Protodeboronated Arene (Ar-H) | The C-B bond of the boronic acid is being cleaved by a proton source (often water)[1][3]. | • Use anhydrous solvents and reagents. • Switch to a more stable boronate ester (pinacol, MIDA)[1][3]. • Optimize the base and temperature; sometimes milder conditions can suppress this pathway. |
| Homocoupling of Boronic Acid (Ar-Ar) | This is often promoted by the presence of oxygen and certain bases, leading to the coupling of two boronic acid molecules[15]. | • Ensure rigorous degassing of the reaction mixture[15]. • Use a less reactive base, such as CsF, instead of aqueous carbonate or phosphate bases[15]. • Carefully control the stoichiometry of the reagents. |
| Homocoupling of Aryl Halide (Ar'-Ar') | This can occur under certain conditions, particularly if the reductive elimination of the desired product is slow. | • Optimize the ligand and reaction temperature to promote the desired cross-coupling pathway. |
Section 3: Experimental Protocols
Protocol 1: Preparation of a Boronic Acid Pinacol Ester
This protocol is useful for stabilizing an unstable boronic acid prior to its use in a cross-coupling reaction[1].
Materials:
-
Boronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Dichloromethane
-
Dean-Stark trap (if using toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the boronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene).
-
If using toluene, attach a Dean-Stark trap to the flask to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting boronic acid is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude product can often be used directly in the subsequent cross-coupling reaction or purified by column chromatography or distillation if necessary.
Protocol 2: General Procedure for a Degassed Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid or boronate ester (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid (or ester), palladium pre-catalyst, ligand, and base.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe or cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Section 4: Advanced Diagnostics and Catalyst Reactivation
Identifying the "Culprit": Analytical Techniques
When standard troubleshooting fails, advanced analytical techniques may be necessary to identify the root cause of catalyst poisoning.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence of poisons on the catalyst's surface and provides information about the elemental composition and chemical state[16]. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Highly sensitive surface technique for identifying a wide range of organic and inorganic contaminants on the catalyst[17]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to identify volatile or semi-volatile impurities in starting materials or solvents that may be acting as poisons[5][18]. |
| Inductively Coupled Plasma (ICP-OES/MS) | Determines the elemental composition of the catalyst, including the presence of poisoning metals like lead or arsenic, after digestion[19]. |
| X-Ray Diffraction (XRD) | Can identify crystalline phases of poisons, such as metal sulfides, that may have formed on the catalyst surface[19]. |
Can a Deactivated Catalyst be Recovered?
In some cases, it is possible to reactivate a poisoned or deactivated catalyst, particularly in heterogeneous systems.
-
Oxidative Treatment: For catalysts deactivated by reduction to an inactive metallic state, treatment with a mild oxidizing agent like benzoquinone can sometimes restore the active oxidized state[20][21].
-
Washing/Leaching: In cases of surface fouling or poisoning by strongly adsorbed species, washing the catalyst with appropriate solvents or solutions can be effective. For instance, washing with an alcohol solution followed by an alkali soak has been reported for reactivating palladium on carbon[22][23].
It is important to note that reactivation is not always possible or complete, and the specific procedure depends heavily on the nature of the catalyst and the deactivation mechanism.
References
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Catalyst Poisoning Testing - Intertek. Available at: [Link]
-
(402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction - AIChE Proceedings. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. Available at: [Link]
- US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents.
- CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents.
- CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]
-
Analysis of Catalysts | tascon.eu. Available at: [Link]
-
Catalyst Poisoning Solutions - Gulf Bio Analytical. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]
-
Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? | ResearchGate. Available at: [Link]
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Mastering Catalysis: The Impact of Boronic Acids like 3-Carboxy-5-nitrophenylboronic Acid. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]
-
Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
ACS Catalysis Ahead of Print - ACS Publications - American Chemical Society. Available at: [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - NIH. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Cross-coupling reaction - Wikipedia. Available at: [Link]
-
Boronic Acid-Catalysed Dehydrative Synthesis - the University of Bath's research portal. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. Available at: [Link]
-
Emergent Organoboron Acid Catalysts - PMC - NIH. Available at: [Link]
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids | Organic Letters - ACS Publications. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Cross-coupling reactions – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed. Available at: [Link]
-
Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides - PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Gulf Bio Analytical [gulfbioanalytical.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. Analysis of Catalysts | tascon.eu - Tascon - Surface Analysis [tascon.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Catalyst Poisoning Testing [intertek.com]
- 20. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 23. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Optimizing E-1-Octenylboronic Acid Synthesis
Welcome to the technical support center for the synthesis of E-1-Octenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, which typically proceeds via a two-step process: (1) hydroboration of 1-octyne to form a boronate ester intermediate, and (2) hydrolysis of the boronate ester to the final boronic acid.
Issue 1: Low or No Conversion of 1-Octyne
Question: I am seeing a significant amount of unreacted 1-octyne in my reaction mixture after the recommended reaction time. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion of 1-octyne is a common issue that can often be traced back to the activity of the hydroborating agent or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Moisture or Air Contamination: Borane reagents, such as catecholborane and pinacolborane, are sensitive to moisture and air. Any contamination will deactivate the reagent, leading to incomplete reactions.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Handle borane reagents with care, using syringes or cannulas for transfers.
-
-
-
Insufficient Reaction Temperature: The hydroboration of alkynes is often temperature-dependent.
-
Troubleshooting Steps:
-
If running the reaction at room temperature, consider gently heating the reaction mixture. For the hydroboration of 1-hexyne (a close analog of 1-octyne) with catecholborane, maintaining a temperature of 60-70°C has been shown to be effective.[1]
-
Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature for your specific setup.
-
-
-
Inadequate Reaction Time: While some hydroboration reactions are rapid, others may require longer periods to reach completion.
-
Troubleshooting Steps:
-
Extend the reaction time and monitor the consumption of the starting material. A typical reaction time for the hydroboration of 1-hexyne with catecholborane is 2 hours at 60°C.[1]
-
Be aware that excessively long reaction times, especially at elevated temperatures, can sometimes lead to side product formation.
-
-
Issue 2: Formation of Multiple Products (Low Selectivity)
Question: My analysis (e.g., NMR, GC-MS) shows the presence of multiple products in addition to the desired this compound. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is typically due to a lack of regioselectivity (formation of the undesired regioisomer) or stereoselectivity (formation of the Z-isomer), or the occurrence of side reactions like double hydroboration.
Potential Causes and Solutions:
-
Double Hydroboration: Borane can add across the double bond of the initially formed vinylborane, leading to a diborated alkane.[2][3]
-
Troubleshooting Steps:
-
Use a Sterically Hindered Borane: To prevent the second addition, it is crucial to use a bulky hydroborating agent. Disiamylborane or dicyclohexylborane are excellent choices for the hydroboration of terminal alkynes as their steric bulk prevents a second hydroboration from occurring.[2][3] Catecholborane is also a good option.[1]
-
Control Stoichiometry: Use a 1:1 molar ratio of the alkyne to the sterically hindered borane.
-
-
-
Formation of the Z-Isomer: While the hydroboration of terminal alkynes generally favors the formation of the E (trans) isomer, the use of certain catalysts or reaction conditions can lead to the formation of the Z (cis) isomer.
-
Troubleshooting Steps:
-
Catalyst Selection: For catalyzed hydroborations with pinacolborane, the choice of catalyst is critical. For aliphatic alkynes, catalysts that favor the E-isomer should be selected.
-
Reaction Conditions: Temperature can influence the E/Z ratio. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Issue 3: Difficulty in Hydrolyzing the Boronate Ester
Question: I have successfully formed the octenylboronate ester, but I am struggling to hydrolyze it to the final this compound. What are the best conditions for this deprotection?
Answer:
The hydrolysis of boronate esters, particularly stable ones like pinacol esters, can be challenging. The choice of hydrolytic conditions is key to achieving a clean and complete conversion.
Potential Causes and Solutions:
-
Inappropriate pH: The stability of boronate esters is highly pH-dependent.
-
Troubleshooting Steps:
-
Acidic Hydrolysis: Treatment with a mild aqueous acid (e.g., 1M HCl) is a common method for hydrolyzing boronate esters.
-
Two-Step Deprotection for Pinacol Esters: For particularly stable pinacol esters, a two-step procedure can be more effective. This involves transesterification with diethanolamine followed by hydrolysis under acidic conditions. This method is often high-yielding and allows for easy product isolation.[4]
-
-
-
Biphasic Reaction Issues: If the hydrolysis is performed in a biphasic system (e.g., an organic solvent and water), inefficient mixing can slow down the reaction.
-
Troubleshooting Steps:
-
Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Consider using a co-solvent that is miscible with both the organic and aqueous layers to create a homogeneous reaction mixture.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the recommended starting conditions for the hydroboration of 1-octyne?
A1: A good starting point for the hydroboration of 1-octyne is to use catecholborane as the hydroborating agent. A procedure analogous to the hydroboration of 1-hexyne can be followed:
-
Reagents: 1-octyne (1.0 eq) and catecholborane (1.0 eq).
-
Solvent: The reaction can be run neat or in an anhydrous solvent like THF.
-
Temperature: Maintain the reaction temperature between 60-70°C.[1]
-
Reaction Time: Monitor the reaction for completion, which is typically achieved within 2 hours.[1]
Q2: How can I monitor the progress of the hydroboration reaction?
A2: The progress of the reaction can be effectively monitored by:
-
Thin Layer Chromatography (TLC): Spot the reaction mixture against the 1-octyne starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the boronate ester) indicates the reaction is proceeding.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a more quantitative method to monitor the consumption of the starting material and the formation of the product.
Q3: What are the best practices for storing this compound?
A3: Boronic acids can be unstable and prone to dehydration to form boroxines, especially upon prolonged storage. To ensure the integrity of your product:
-
Store the this compound in a cool, dry place, preferably in a desiccator.
-
For long-term storage, consider converting it to a more stable derivative, such as a pinacol ester, which can be easily hydrolyzed back to the boronic acid when needed.
Q4: What are the key safety precautions to take during this synthesis?
A4: Safety should always be the top priority in the laboratory. Key safety considerations for this synthesis include:
-
Borane Reagents: Borane reagents are flammable and react violently with water. Handle them in a fume hood under an inert atmosphere and away from ignition sources.[5][6]
-
Solvents: Anhydrous solvents like THF are flammable. Work in a well-ventilated area and avoid open flames.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Octenyl-1,3,2-benzodioxaborole (Catecholborane Adduct)
This protocol is adapted from a standard procedure for the hydroboration of terminal alkynes.[1]
Materials:
-
1-Octyne
-
Catecholborane
-
Anhydrous THF (optional)
Procedure:
-
Set up a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Charge the flask with 1-octyne (1.0 eq).
-
Slowly add catecholborane (1.0 eq) to the stirred alkyne. An exothermic reaction may occur.
-
Maintain the reaction temperature between 60-70°C using an oil bath.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS until the 1-octyne is consumed.
-
Once the reaction is complete, the crude (E)-1-octenyl-1,3,2-benzodioxaborole can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 2: Hydrolysis of (E)-1-Octenyl-1,3,2-benzodioxaborole to this compound
Materials:
-
Crude (E)-1-octenyl-1,3,2-benzodioxaborole
-
Diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude boronate ester in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 1M HCl.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Hydroboration Temperature | Room Temperature to 70°C | Lower temperatures may lead to slow reactions, while higher temperatures can decrease selectivity. 60-70°C is a good starting point for catecholborane.[1] |
| Hydroboration Time | 1 - 4 hours | Reaction time is dependent on temperature and the specific borane reagent used. Monitor for completion. |
| Hydrolysis pH | Acidic (pH < 4) | Acidic conditions facilitate the cleavage of the boronate ester to the desired boronic acid. |
Visualizations
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for synthesis optimization.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Murphy, C. L. W., & Singaram, B. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
-
Kadrowski, B. (2020, April 28). Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture [Video]. YouTube. [Link]
-
Kadrowski, B. (2020, April 30). Hydroboration/Oxidation of 1-Octene Experiment, Part 2 [Video]. YouTube. [Link]
-
Wu, J. Y., & Hall, D. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Catalysis, 1(8), 949–953. [Link]
-
LibreTexts. (2020, November 23). 12.9: Hydroboration–Oxidation of Alkynes. Chemistry LibreTexts. [Link]
-
LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Purification of Products from E-1-Octenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with E-1-octenylboronic acid. This guide is designed to provide practical, in-depth solutions for the purification challenges associated with its reaction products, primarily those from Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate common issues and optimize your purification strategies.
Introduction: The Challenge of Purifying Nonpolar Boronates
This compound is a valuable reagent for introducing an eight-carbon alkenyl chain into organic molecules, most notably via the Suzuki-Miyaura cross-coupling reaction.[1][2] While the reaction itself is robust, the purification of the resulting products presents a unique set of challenges. The long, nonpolar octenyl tail often renders the final products as oils or waxy solids, making traditional crystallization difficult.[3] Furthermore, residual starting materials and reaction byproducts can be of similar polarity to the desired product, complicating chromatographic separations.
This guide provides a structured approach to troubleshooting these purification hurdles, offering detailed protocols and explaining the rationale behind each step to ensure both success and understanding.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your this compound reaction products.
Issue 1: Crude NMR is Complex and Uninterpretable
Q: My crude ¹H NMR spectrum is messy and I can't clearly identify my product peaks. What are the likely culprits and how do I begin to purify this mixture?
A: A complex crude NMR often points to a mixture of starting materials, byproducts, and your desired product. Before attempting large-scale purification, it's crucial to identify the components.
Potential Causes & Solutions:
-
Residual Reagents: Peaks corresponding to unreacted this compound or your coupling partner (e.g., an aryl halide) may be present.
-
Solvent Peaks: High-boiling point reaction solvents (like dioxane, THF, or toluene) can obscure product signals.[4] Ensure your sample is thoroughly dried under high vacuum.
-
Byproduct Formation: Common byproducts in Suzuki-Miyaura reactions include:
-
Homocoupled Products: Resulting from the coupling of two boronic acid molecules or two halide molecules. This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation Product (1-Octene): The C-B bond can be cleaved and replaced by a C-H bond, especially in the presence of water and strong bases.[1]
-
-
Isomeric Mixtures: In some cases, the reaction may yield a mixture of isomers which can complicate the NMR spectrum.[4]
Recommended First Step: Liquid-Liquid Extraction
A well-executed liquid-liquid extraction is the most effective first step to simplify the crude mixture. This technique exploits the acidic nature of the residual this compound.
Workflow for Initial Purification: Liquid-Liquid Extraction
Issue 2: Product and Impurities Have Very Similar Rf Values on TLC
Q: I've performed a liquid-liquid extraction, but my product and a major impurity (likely the homocoupled byproduct) are inseparable by TLC using standard solvent systems like ethyl acetate/hexanes. How can I achieve separation?
A: This is a common challenge with nonpolar products. When the polarity difference is minimal, standard silica gel chromatography may be ineffective. Here are several strategies to improve separation.
Troubleshooting & Optimization Strategies:
-
Adjust the Mobile Phase:
-
Reduce Polarity: For very nonpolar compounds, you may need to use eluents like pure hexanes or petroleum ether, followed by a very gradual introduction of a slightly more polar solvent like dichloromethane or diethyl ether.[5] A large jump in solvent polarity will cause all compounds to elute together.[6]
-
Use a Different Solvent System: Sometimes, switching the solvent classes can alter selectivity. For example, instead of an ester/hydrocarbon system (EtOAc/Hexane), try an ether/hydrocarbon (Et₂O/Hexane) or a chlorinated/hydrocarbon (DCM/Hexane) system.[5]
-
-
Modify the Stationary Phase:
-
Use Alumina: Alumina can offer different selectivity compared to silica gel and is available in acidic, neutral, and basic forms.[7] For many Suzuki products, neutral alumina is a good starting point.
-
Deactivate Silica Gel: Boronic acids and their derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking or poor recovery. Adding a small amount of a modifier like triethylamine (1-3%) to your eluent can neutralize these acidic sites and improve chromatography.[8]
-
-
Consider Reverse-Phase Chromatography: If your product has sufficient nonpolar character, reverse-phase (C18) flash chromatography can be highly effective. In this technique, the stationary phase is nonpolar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. Nonpolar compounds are retained more strongly.
Data Presentation: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity | Stationary Phase | Recommended Solvent System (Gradient) | Application Notes |
| Very Nonpolar | Silica Gel | 100% Hexanes → 1-5% Diethyl Ether in Hexanes | Ideal for separating the desired coupled product from highly nonpolar homocoupled byproducts. The gradient must be very shallow.[5] |
| Moderately Nonpolar | Silica Gel | 5-20% Ethyl Acetate in Hexanes | A standard system for a wide range of organic compounds.[5] |
| Polar/Basic Impurities | Silica Gel | 1-5% Methanol in Dichloromethane (+ 1% Triethylamine) | Useful for removing polar impurities or if the product contains basic functional groups like amines.[8] |
| General Alternative | Neutral Alumina | 10-50% Dichloromethane in Hexanes | Alumina can prevent the degradation of sensitive compounds and offer different selectivity than silica.[7] |
Issue 3: The Purified Product is an Oil and Cannot be Crystallized
Q: After column chromatography, my product is a clear, viscous oil. How can I further purify it or induce crystallization?
A: Oily products are common, especially with long aliphatic chains, which hinder efficient packing into a crystal lattice. [3] If an oil is obtained, direct crystallization is often not feasible.
Purification & Handling Strategies for Oils:
-
High-Vacuum Distillation (Kugelrohr): If the product is thermally stable and has a molecular weight generally below 350 amu, short-path distillation under high vacuum can be an excellent method for removing non-volatile impurities like residual palladium catalyst or high molecular weight byproducts.[9]
-
Trituration: This involves washing the oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.
-
Procedure: Add a small amount of a cold, nonpolar solvent (e.g., pentane or hexanes) to your oil. Vigorously stir or sonicate the mixture. The impurities may dissolve, allowing you to decant the solvent, leaving a purer oil. Repeat several times.
-
-
Inducing Crystallization:
-
Solvent Screening: Dissolve a small amount of the oil in a minimal amount of a "good" solvent (e.g., diethyl ether, ethyl acetate). Slowly add a "bad" (non-polar) solvent like hexanes or pentane until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly and undisturbed.[10]
-
Freezing: Sometimes, storing the oil at low temperatures (-20°C or -78°C) for an extended period can induce crystallization.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura reaction with this compound? A1: The most common impurities are:
-
Unreacted this compound: Can be removed with a basic aqueous wash.[12]
-
Unreacted Aryl/Vinyl Halide: Your starting coupling partner. Usually removed by chromatography.
-
Homocoupled Biaryl/Diene: From the coupling of two halide partners. Often has a similar polarity to the product.
-
Dioctenyl Homocoupling Product: From the coupling of two this compound molecules. Typically very nonpolar.
-
Protodeboronation Product (1-Octene): A volatile byproduct that is usually removed during solvent evaporation.[1]
-
Palladium Residues: Can often be removed by filtering the crude product through a small plug of silica gel or celite before concentration.[13]
-
Inorganic Salts: Byproducts from the base (e.g., K₂CO₃, NaOH) are removed during the aqueous workup.
Q2: My boronic acid seems to be degrading on the silica gel column. What is happening and how can I prevent it? A2: Silica gel is inherently acidic and can promote the hydrolysis (protodeboronation) of the C-B bond, especially for sensitive substrates like vinylboronic acids.[1] To mitigate this, you can either use neutral alumina as your stationary phase or add 1-3% triethylamine to your eluent to neutralize the silica gel surface.[7][8]
Q3: Is recrystallization a viable option for products with a long octenyl chain? A3: It can be challenging. Long, flexible aliphatic chains tend to disrupt crystal lattice formation, often resulting in oils or low-melting point waxy solids.[3] Recrystallization is most successful if the other part of the molecule (e.g., a large, flat aromatic system) promotes crystallization. If your product is a solid, a good starting point for recrystallization solvent screening would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.[10]
Q4: How can I confirm the purity of my final product? A4: A combination of techniques is recommended for comprehensive purity analysis:
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by measuring the area percentage of the product peak relative to impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can help identify the mass of both the product and any volatile impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of your product.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Basic Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.[9]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer. Repeat the basic wash one more time. This step converts the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.[12]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and some water-soluble impurities from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of acidic impurities.
Protocol 2: Flash Column Chromatography for Nonpolar Products
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for your desired product in the starting eluent.[7]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.[14]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a final thin layer of sand to protect the surface.[15]
-
-
Elution:
-
Carefully add your eluent to the column.
-
Begin collecting fractions while applying gentle positive pressure (flash chromatography).
-
Start with the least polar solvent determined by your TLC analysis. Gradually increase the polarity of the eluent (e.g., from 100% hexanes to 2% EtOAc/hexanes, then 5% EtOAc/hexanes) to elute compounds of increasing polarity.[6]
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Flowchart for Purification Strategy
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2016, May 26). How can I purify oily products? [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2020, March 3). Organometallics 5: Suzuki Reaction. [Link]
-
University of Calgary. Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. [Link]
-
YouTube. (2021, November 8). How do you do liquid-liquid extraction? [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
- Google Patents. (2005).
-
YouTube. (2010, February 4). Column Chromatography | MIT Digital Lab Techniques Manual. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
California State University, Stanislaus. recrystallization-2.doc.pdf. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
Proceedings of the Japan Academy, Series B. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. labcluster.com [labcluster.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
dealing with difficult Suzuki couplings involving sterically hindered substrates
Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in forming sterically congested C-C bonds. Here, we move beyond standard protocols to provide in-depth troubleshooting strategies and a mechanistic understanding to empower you to overcome synthetic hurdles.
Troubleshooting Guide: Addressing Common Experimental Failures
Sterically demanding Suzuki couplings often require a departure from standard reaction conditions. Below are common issues and a systematic approach to resolving them.
Issue 1: Low to No Product Yield
This is the most frequent challenge, often stemming from the difficulty of one or more steps in the catalytic cycle due to steric impediment.
Initial Diagnosis:
-
Analyze the starting materials: Confirm the purity and integrity of your aryl halide, boronic acid/ester, catalyst, ligand, and base. Boronic acids, in particular, can degrade upon storage.
-
Check for obvious side reactions: Look for signs of protodeboronation (the boronic acid is converted back to an arene) or homocoupling of the boronic acid.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Step-by-Step Solutions:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] The key is to use bulky, electron-rich phosphine ligands. These promote the formation of the active 14-electron monoligated palladium(0) species, which is crucial for the oxidative addition step with a hindered aryl halide.[1][3] They also facilitate the sterically demanding reductive elimination step.[2]
-
Recommended Ligands: Start with widely used biaryl phosphine ligands (Buchwald-type ligands) such as SPhos, RuPhos, and XPhos.[1] For exceptionally challenging couplings, like those forming tetra-ortho-substituted biaryls, more specialized ligands like BI-DIME may be necessary.[4] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands known for their high stability and activity.[1]
-
-
Optimize the Palladium Source and Loading:
-
Precatalysts: While Pd(PPh₃)₄ can work for simpler systems, it may struggle with hindered substrates.[5] Pre-formed palladium(II) precatalysts, such as XPhos Pd G2 or SPhos Pd G2, are often more effective as they readily generate the active Pd(0) species.[5]
-
Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) might be required to achieve a reasonable reaction rate.[4]
-
-
Re-evaluate the Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for success.
-
Bases: Potassium phosphate (K₃PO₄), often used as a finely ground powder, is a robust choice for many hindered couplings.[1][4] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be required.[1][3]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common first choices.[1][6] If the reaction remains sluggish, switching to a higher-boiling solvent like xylenes can allow for higher reaction temperatures.[1]
-
-
Increase Reaction Temperature: Steric hindrance increases the activation energy of the reaction steps. If your reaction is proceeding slowly at 80-90 °C, consider increasing the temperature to 100-140 °C.[1] Microwave irradiation can be a very effective tool for rapidly heating the reaction and overcoming these energy barriers.
Issue 2: Reaction Stalls or Incomplete Conversion
Sometimes a reaction will proceed to a certain point (e.g., 50% conversion) and then stop.
Potential Causes & Solutions:
-
Catalyst Decomposition: The active palladium species can be unstable at high temperatures over long reaction times, leading to the formation of inactive palladium black.
-
Solution: Use a more robust ligand system, such as an NHC or a more sterically protective Buchwald ligand, which can shield the palladium center.[7] Using a pre-formed, stable precatalyst can also help ensure a smooth initiation and a longer-lived active catalyst.
-
-
Boronic Acid Instability: Protodeboronation, the hydrolysis of the C-B bond, is a common side reaction, especially under harsh basic conditions or with prolonged heating.[2]
-
Solution:
-
Use a less nucleophilic base, if possible.
-
Switch from a boronic acid to a more stable boronic ester derivative, such as a pinacol (BPin) or neopentylglycol ester.
-
Use anhydrous conditions and freshly prepared or purified reagents.
-
-
Issue 3: Formation of Side Products
The appearance of significant side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Their Mitigation:
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; high catalyst loading. | Thoroughly degas all solvents and reagents; run the reaction under a strictly inert atmosphere (N₂ or Ar).[2] Reduce catalyst loading if possible. |
| Protodeboronation | Excess water, strong base, prolonged high temperature. | Use a boronic ester; use a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃); minimize reaction time.[8] |
| Dehalogenation of Aryl Halide | Presence of water or other proton sources. | Ensure anhydrous conditions; use a non-protic solvent. |
Frequently Asked Questions (FAQs)
Q1: My aryl halide is an electron-rich chloride, and the reaction is not working. What should I do?
Aryl chlorides are notoriously less reactive than bromides or iodides due to the strength of the C-Cl bond.[3][6] When combined with steric hindrance and electron-donating groups, oxidative addition becomes extremely challenging.
Answer: This is a classic "difficult substrate" problem. You need to maximize the reactivity of your catalyst system.
-
Use a highly electron-rich and bulky ligand: This is the most critical factor. Ligands like RuPhos, BrettPhos, or highly active NHCs are designed for this purpose.[2] These ligands promote the oxidative addition step.[3]
-
Employ a strong base: A strong base like t-BuOK or K₃PO₄ is often necessary for aryl chlorides.[1][3]
-
Increase the temperature: These reactions often require temperatures above 100 °C.
Q2: I am trying to synthesize a tetra-ortho-substituted biaryl and see no product. Is this reaction feasible?
Answer: Yes, but it is one of the most challenging classes of Suzuki couplings. The extreme steric congestion around the forming C-C bond makes the final reductive elimination step very difficult.
Strategy:
-
Specialized Ligands: Standard bulky ligands may not be sufficient. You will likely need to screen specialized ligands developed for this purpose, such as AntPhos or BI-DIME, which have unique steric and electronic properties to facilitate this transformation.[1][4]
-
High Temperatures: These reactions almost always require high temperatures (120-150 °C), often in a high-boiling solvent like xylenes or with microwave heating.
-
Careful Optimization: A systematic screen of bases, solvents, and palladium sources is often necessary to find a successful set of conditions.
Q3: How do I know if my boronic acid is the problem?
Answer: Boronic acids can be prone to decomposition, leading to failed reactions.
-
Protodeboronation: If you observe the corresponding arene (where the boronic acid group has been replaced by a hydrogen) as a major byproduct, your boronic acid is likely unstable under the reaction conditions.[2]
-
Homocoupling: The formation of a biaryl derived from two molecules of your boronic acid is another indicator of undesired reactivity.
-
Troubleshooting: To confirm, try using a more stable boronic ester (e.g., pinacol ester). If the reaction proceeds with the ester but not the acid, you have identified the source of the problem.
Q4: Can the order of addition of reagents make a difference?
Answer: Yes, particularly for sensitive or challenging reactions. Pre-forming the active catalyst can be beneficial.
-
Recommended Procedure: In a separate flask under an inert atmosphere, stir the palladium precatalyst and the phosphine ligand in the solvent for 10-15 minutes. This allows for the formation of the active catalytic species. Then, add this solution to the main reaction flask containing the aryl halide, boronic acid, and base. This can sometimes improve reproducibility and yield, especially if the ligand or catalyst is sensitive to other reagents.[9]
Experimental Protocol: General Procedure for a Hindered Suzuki Coupling
This protocol provides a robust starting point for a challenging coupling between a sterically hindered aryl bromide and an ortho-substituted arylboronic acid.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G2): 2 mol%
-
Ligand (e.g., XPhos): 4 mol% (if not using a precatalyst)
-
Hindered Aryl Bromide: 1.0 equiv
-
Ortho-substituted Arylboronic Acid: 1.5 equiv
-
Base (e.g., K₃PO₄, finely ground): 3.0 equiv
-
Solvent (e.g., 1,4-Dioxane, anhydrous): To make a 0.1 M solution with respect to the aryl halide
Procedure:
-
Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Degassing: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for Suzuki couplings.
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- Organic & Biomolecular Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (2015). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
improving reproducibility of E-1-Octenylboronic acid reactions
Welcome to the technical support center for E-1-octenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of reactions involving this versatile reagent. As your partner in science, we aim to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research.
Introduction: The Challenge of Reproducibility with Alkenylboronic Acids
This compound is a valuable C8 building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form conjugated dienes and other complex organic molecules.[1] While powerful, vinylboronic acids like this one present unique challenges that can lead to inconsistent results. Their inherent instability compared to more robust arylboronic acids means that side reactions such as protodeboronation and homocoupling are frequent concerns.[2][3] Furthermore, their reactivity is highly sensitive to reagent quality, base selection, and reaction setup.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your experiments, ensuring greater success and reproducibility.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reagent Quality, Storage, and Handling
Q1: My reaction is sluggish and gives multiple byproducts. How can I assess the quality of my this compound and what are the common impurities?
A1: The purity and integrity of your boronic acid are paramount. Low-quality starting material is a primary cause of poor reaction outcomes. This compound can degrade via oxidation or dehydration to form boroxines (cyclic trimers).
-
Assessment of Purity: Visual inspection is the first step; it should be a white, crystalline solid.[4] However, quantitative methods are necessary for reliable assessment. Traditional chromatographic methods like HPLC and GC can be challenging due to the labile nature of the boronic acid, potentially causing hydrolysis of derivatives on the column.[5]
-
Quantitative NMR (qNMR): This is often the most reliable method. By using a certified internal standard, you can determine the absolute purity of the boronic acid without derivatization.
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique is excellent for analyzing boronic acids and their corresponding esters without the limitations of traditional chromatography.[5]
-
-
Common Impurities:
-
Boroxine: The cyclic anhydride trimer of the boronic acid. While often in equilibrium with the monomeric form in solution, its presence indicates potential dehydration and can affect reaction stoichiometry.
-
1-Octene and Boric Acid: Products of protodeboronation, indicating the material has been exposed to acidic or basic conditions, or prolonged heating in protic solvents.[3]
-
Oxidized Byproducts: Products resulting from reaction with atmospheric oxygen, which can lead to the formation of octenal or other oxygenated species.[6]
-
Table 1: Recommended Analytical Techniques for this compound Purity
| Technique | Principle | Advantages | Disadvantages |
| qNMR | Compares the integral of a known analyte peak to that of a certified internal standard. | Highly accurate, non-destructive, provides structural information. | Requires specialized equipment and a suitable, non-reactive internal standard. |
| NACE | Separates molecules based on their electrophoretic mobility in a non-aqueous buffer. | Avoids on-column hydrolysis, high resolution for acids and esters.[5] | Less common instrumentation than HPLC/GC. |
| GC-MS | Separates volatile compounds, often requiring derivatization for boronic acids. | High sensitivity for volatile impurities. | Derivatization can be complex; thermal instability of the analyte is a concern.[7] |
Q2: What are the best practices for storing and handling this compound to prevent its degradation?
A2: Proper storage and handling are critical to maintain the reagent's integrity. Boronic acids are sensitive to air, moisture, and heat.[8]
-
Storage:
-
Inert Atmosphere: Store the solid reagent under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.
-
Temperature: Keep refrigerated or in a freezer (-20°C) to slow down potential decomposition pathways.
-
Desiccation: Store within a desiccator to protect from atmospheric moisture, which can facilitate both hydrolysis and protodeboronation.
-
-
Handling:
-
Minimize Air Exposure: Weigh out the reagent quickly. For highly sensitive applications, use a glovebox or Schlenk line.[9]
-
Use Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.[10][11] Adsorbed moisture on glassware is a common source of water in "anhydrous" reactions.[12]
-
Solvent Purity: Use high-purity, anhydrous solvents that have been properly degassed to remove dissolved oxygen. Dissolved oxygen can promote oxidative side reactions and the homocoupling of boronic acids.[2]
-
Section 2: Suzuki-Miyaura Reaction Troubleshooting
Q3: My Suzuki coupling reaction with this compound is giving a low or no yield of the desired product. What are the first parameters I should check?
A3: A low or zero yield in a Suzuki coupling points to a failure in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[13] The issue often lies with catalyst deactivation or suboptimal conditions for the transmetalation step.
Troubleshooting Workflow:
Detailed Checklist:
-
Reagent Integrity: As discussed in Q1, confirm the purity of your boronic acid. Also, verify the purity of your coupling partner (aryl/vinyl halide).
-
Catalyst Activity:
-
Palladium Source: Are you using a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that can be reduced in situ? If using a precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[2]
-
Degassing: Insufficient degassing is a very common failure point. Oxygen in the system leads to the oxidation of phosphine ligands and the formation of Pd(II) species that promote homocoupling instead of cross-coupling.[2] Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).
-
-
Transmetalation Conditions: This step is often rate-limiting and requires activation of the boronic acid by a base.[14]
-
Base Choice & Solubility: The base must be strong enough and sufficiently soluble in the reaction medium to form the reactive boronate species [R-B(OH)₃]⁻.[15] If using an inorganic base like K₂CO₃ or K₃PO₄ with an organic solvent, the addition of a small amount of water is often necessary to facilitate dissolution and activation.
-
Stoichiometry: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents).
-
Table 2: Quick Troubleshooting Guide for Low Yield in Suzuki Coupling
| Symptom | Potential Cause | Recommended Action |
| No reaction (starting materials consumed) | Catalyst deactivation (oxidation) | Improve degassing procedure; use a more robust ligand. |
| No reaction (starting materials remain) | Transmetalation failure or inactive catalyst | Check base solubility/strength; add water if needed. Verify Pd source activity. Screen different ligands. |
| Reaction starts but stalls | Catalyst poisoning or degradation | Iodides can sometimes act as catalyst poisons.[2] Consider switching to a bromide or triflate. Use a more stable palladacycle catalyst.[13] |
Q4: I am observing significant amounts of a biaryl byproduct (from my halide) and/or 1,7-octadiene (from the boronic acid). How can I minimize this homocoupling?
A4: Homocoupling arises from two main pathways: the reaction of two molecules of the boronic acid or two molecules of the organohalide. Boronic acid homocoupling is typically promoted by the presence of Pd(II) species and oxygen.[2]
-
Causality: When the catalytic cycle is disrupted (e.g., slow transmetalation or reductive elimination), or when oxygen is present, Pd(II) intermediates can build up. These species can catalyze the dimerization of the boronic acid, which is then reduced to Pd(0), re-entering a futile cycle.
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Removing oxygen prevents the oxidation of Pd(0) to the problematic Pd(II) state.
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the rate-determining oxidative addition and the final reductive elimination steps.[1][13] Speeding up the productive catalytic cycle minimizes the time available for side reactions like homocoupling.
-
Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ eliminates the need for an in-situ reduction step, which can sometimes be inefficient and generate species that promote side reactions.
-
Controlled Reagent Addition: In difficult cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.
-
Q5: My main side product is 1-octene. What is causing this protodeboronation and how can I prevent it?
A5: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom.[3] Alkenylboronic acids are particularly susceptible to this side reaction, especially under basic conditions at elevated temperatures.
-
Mechanism: The reaction is often base-catalyzed, proceeding through the boronate anion, which reacts with a proton source (like water or alcohols) in the rate-determining step.[16] The propensity for protodeboronation is highly dependent on the substrate and reaction conditions.
-
Mitigation Strategies:
-
Choice of Base: This is the most effective lever. Strong aqueous bases (NaOH, KOH) and high temperatures accelerate protodeboronation.
-
Switch to milder, non-nucleophilic bases like potassium fluoride (KF) or cesium fluoride (CsF). These can activate the boronic acid without strongly promoting protonolysis.[14]
-
Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often a good compromise.
-
-
Lower Reaction Temperature: If the desired cross-coupling can proceed at a lower temperature, this will significantly reduce the rate of protodeboronation. Screen temperatures from room temperature up to 60-80°C.
-
Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low.[2][17] This "slow-release" approach is a general solution for many unstable boronic acids.[17]
-
Solvent Choice: While some water is often needed for inorganic bases, excessive water can provide a ready proton source. Consider using a biphasic system (e.g., Toluene/water) or a polar aprotic solvent like dioxane or THF with minimal water content.
-
Q6: The stereochemistry of my product is inconsistent. How do I ensure complete retention of the E-double bond geometry?
A6: The Suzuki-Miyaura coupling is known for being highly stereospecific, with retention of configuration for both the halide and the boronic acid partners.[18] Loss of stereointegrity is uncommon but can occur under specific circumstances.
-
Causality:
-
Starting Material Isomerization: The primary cause is often the presence of the Z-isomer in your starting this compound. Verify the isomeric purity of your starting material by ¹H NMR.
-
Reaction Conditions: While the core Suzuki mechanism (oxidative addition, transmetalation, reductive elimination) is stereoretentive, certain side reactions or alternative palladium-catalyzed pathways (e.g., Heck-type reactions or isomerizations) under harsh conditions could theoretically scramble the stereocenter, though this is rare for simple vinylboronic acids.
-
-
Best Practices for Retention of Stereochemistry:
-
Confirm Starting Material Purity: Ensure your this compound is >99% E-isomer.
-
Use Mild Conditions: Employ the mildest possible temperature and base required to effect the transformation. This minimizes the potential for any isomerization side reactions. The original reports by Suzuki and Miyaura highlighted the excellent stereoselectivity of the reaction.[18]
-
Proper Catalyst System: Use a well-defined Pd(0)/phosphine ligand system. Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or RuPhos are highly reliable for maintaining stereointegrity.
-
Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common side reactions.
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser overnight at 125°C. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.[11]
-
Reagent Addition:
-
To the flask, add the aryl/vinyl halide (1.0 eq), this compound (1.2–1.5 eq), and the base (e.g., K₂CO₃, 2.0–3.0 eq).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1–2 mol%) and the ligand (e.g., SPhos, 2–4 mol%).
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane/H₂O 4:1) via a dry, gas-tight syringe. The total volume should result in a substrate concentration of 0.1–0.5 M.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
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Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
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Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
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Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. [Link]
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
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Suzuki Coupling. (n.d.). organic-chemistry.org. [Link]
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Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Ji, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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This compound. (n.d.). PubChem. [Link]
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Versteegen, R. M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Versteegen, R. M., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry. [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Comiskey, A. M., & Anslyn, E. V. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
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Protodeboronation. (n.d.). organic-chemistry.org. [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]
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Versteegen, R. M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition. [Link]
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Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia. [Link]
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Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Adamczyk-Wozniak, A., et al. (2011). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Journal of Organic Chemistry. [Link]
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Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. [Link]
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Sharma, A., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Trade Science Inc. [Link]
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The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. [Link]
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Vinylboronic acid or boronate synthesis. (n.d.). organic-chemistry.org. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link]
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Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]
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Adamczyk-Wozniak, A., et al. (2011). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Researcher's Guide to Reactivity: E-1-Octenylboronic Acid vs. Its Boronic Esters
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of the reactivity and stability of E-1-octenylboronic acid and its boronic esters, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is grounded in mechanistic principles and supported by established experimental observations to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a free boronic acid and its ester derivative lies in a fundamental trade-off between kinetic reactivity and chemical stability.[1]
-
This compound : This reagent is generally more reactive and often leads to faster reaction times in cross-coupling reactions.[1] Its high reactivity stems from the Lewis acidic nature of the boron center and its readiness to form the active "ate" complex required for the key transmetalation step. However, this comes at the cost of reduced stability. Free boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, which can compromise their purity, shelf-life, and the reproducibility of reaction outcomes.[1][2]
-
E-1-Octenylboronic Esters (e.g., Pinacol Ester) : These derivatives offer significantly greater stability.[1] By protecting the diol functionality of the boronic acid, esters like the commonly used pinacol (Bpin) derivative are often robust, crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3][4] This stability makes them exceptionally well-suited for multi-step syntheses, automated workflows, and applications where reagent purity is paramount. The trade-off for this enhanced stability is a potentially modulated, and sometimes slower, reaction rate compared to the parent boronic acid.[1]
Comparative Overview
| Feature | This compound | This compound Pinacol Ester |
| Physical State | Often a solid, can be hygroscopic | Typically a stable, crystalline solid |
| Stability & Storage | Moderate; susceptible to oxidation and protodeboronation.[1][2] Best stored under inert gas at low temperatures. | High; robust and stable for long-term storage.[4] |
| Handling | Requires careful handling to avoid degradation; can be an irritant.[5] | Easy to handle, weigh, and dispense accurately. |
| Purification | Challenging by standard chromatography due to polarity and potential for decomposition on silica. | Readily purified by column chromatography. |
| Reactivity in Suzuki Coupling | Generally higher intrinsic reactivity; faster reaction rates often observed.[1] | Reactivity is modulated; may be slower but often leads to cleaner reaction profiles. |
| Typical Use Case | Rapid, straightforward coupling reactions where the reagent is used shortly after preparation. | Multi-step synthesis, high-throughput screening, reactions requiring high purity and reproducibility.[1] |
Mechanistic Insights: The Critical Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] The most significant differences in reactivity between boronic acids and esters emerge during the transmetalation step, where the organic group is transferred from boron to the palladium center.
The Role of the Base and the Active Species
A crucial aspect of the mechanism is the activation of the boron reagent by a base.
-
With Boronic Acids : It is widely accepted that the neutral boronic acid, R-B(OH)₂, is not the active transmetalating species. Instead, the base (e.g., OH⁻, OR⁻) coordinates to the Lewis acidic boron atom to form a more nucleophilic, tetra-coordinate "boronate" species, [R-B(OH)₃]⁻.[8][9] This activation enhances the polarization of the B-C bond, facilitating the transfer of the octenyl group to the palladium complex.[8][10]
-
With Boronic Esters : The mechanism for esters has been a subject of considerable discussion. While it was long believed that esters must first hydrolyze in situ to the corresponding boronic acid to enter the catalytic cycle, recent structural and kinetic investigations have provided strong evidence that boronic esters can transmetalate directly without prior hydrolysis .[11][12] This occurs via the formation of pre-transmetalation intermediates containing a direct Pd-O-B linkage.[11] The rate of this direct pathway can be significantly influenced by the electronic properties of the diol protecting group.[11][12]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol describes a representative procedure for comparing the performance of this compound and its pinacol ester in a Suzuki-Miyaura coupling with 4-bromoanisole.
Reaction Scheme: (E)-1-Octenyl-B(OR)₂ + 4-Bromoanisole → (E)-1-(4-methoxyphenyl)oct-1-ene
Materials:
-
Boron Reagent: this compound OR this compound pinacol ester (1.2 mmol)
-
Aryl Halide: 4-Bromoanisole (1.0 mmol)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the chosen boron reagent (1.2 mmol), and the base (2.0 mmol).
-
Causality Note: Using a slight excess (1.2 equiv.) of the boron reagent helps drive the reaction to completion, accounting for any potential homo-coupling or minor degradation.
-
-
Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture via syringe. De-gas the resulting slurry by bubbling inert gas through it for another 10 minutes. Finally, add the palladium catalyst.
-
Causality Note: A mixed solvent system is used to ensure adequate solubility for the organic substrates (toluene), the palladium complex, and the inorganic base (ethanol/water).
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Observation: It is anticipated that the reaction with the free boronic acid will reach completion faster than the reaction with the boronic ester.
-
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Recommendations for Reagent Selection
The choice between this compound and its ester is dictated by the specific demands of the synthesis.
Choose this compound When:
-
Maximizing the reaction rate is the primary goal.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert, anhydrous conditions.
-
The synthetic step is a standalone transformation rather than part of a long, complex sequence.
Choose an E-1-Octenylboronic Ester (e.g., Pinacol) When:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for subsequent steps or for generating clean kinetic data.
-
The reaction is part of an automated or high-throughput workflow where reagent robustness is paramount.[1]
-
The substrate is sensitive, and a slower, controlled release of the active boron species could lead to a cleaner reaction profile and higher yield.
Ultimately, the superior stability, purity, and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
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ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]
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A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of E-1-Octenylboronic Acid
Introduction: The Strategic Importance of Ligand Selection in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron compound with an organic halide or triflate, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The transformation is particularly vital for constructing complex molecules like biaryls, conjugated dienes, and styrenes.[4][5]
At the heart of this powerful reaction lies a palladium catalyst, whose performance is not dictated by the metal alone but is profoundly influenced by the coordinating ligands. The choice of ligand is a critical parameter that governs the catalyst's stability, activity, and selectivity. A well-chosen ligand can dramatically accelerate the reaction, enable the use of challenging substrates (such as aryl chlorides), and function at very low catalyst loadings, which is crucial for process efficiency and cost-effectiveness in drug development and manufacturing.[6][7]
This guide provides a comparative analysis of common palladium ligands for the Suzuki-Miyaura coupling of a specific and highly useful substrate: E-1-octenylboronic acid. As a vinylboronic acid, its coupling with aryl halides is a key method for synthesizing substituted styrenes.[8][9] We will explore the mechanistic rationale behind ligand choice, present comparative performance data, and provide a detailed experimental protocol for researchers and drug development professionals.
The Catalytic Cycle: A Ligand-Modulated Dance
The mechanism of the Suzuki-Miyaura coupling involves a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][10] The ligand (L) plays a crucial role in modulating the electron density and steric environment of the palladium center at each stage, thereby influencing the rate and efficiency of the entire cycle.
-
Oxidative Addition: A Pd(0) complex, stabilized by its ligands, reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) species. Electron-rich and bulky ligands accelerate this step, particularly for less reactive halides like aryl chlorides.[7][11]
-
Transmetalation: The organic group from the activated boronic acid (R²-B(OR)₃⁻) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][12]
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][10]
Comparative Ligand Performance for this compound Coupling
To illustrate the profound impact of ligand choice, we present a comparative study for the coupling of this compound with 4-bromoanisole. Three distinct classes of ligands are evaluated under standardized conditions: a classical triarylphosphine, a modern bulky biarylphosphine (Buchwald-type), and an N-heterocyclic carbene (NHC).
Reaction Scheme: (A proper chemical drawing would be here) this compound + 4-Bromoanisole -> (E)-1-(oct-1-en-1-yl)-4-methoxybenzene
Data Summary
The following table summarizes the performance of different palladium-ligand systems. The data is compiled to represent typical outcomes observed in synthetic laboratories and highlights the key performance differences.
| Catalyst System | Ligand Type | Pd Loading (mol%) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | Classical Phosphine | 2.0 | 12 | 75 | Requires higher catalyst loading and longer reaction times. Cost-effective but less efficient. |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | 0.5 | 2 | 98 | Excellent yield with low catalyst loading and short reaction time. Highly efficient for various substrates.[7] |
| PEPPSI™-IPr | NHC Pre-catalyst | 0.5 | 2 | 96 | High efficiency and stability. Air and moisture stable pre-catalyst simplifies handling.[13] |
Discussion of Results
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): As a first-generation catalyst system, Pd(PPh₃)₄ is inexpensive and readily available. However, its performance with vinylboronic acids is often moderate. The lower electron-donating ability and smaller steric bulk of PPh₃ compared to modern ligands result in slower rates for both oxidative addition and reductive elimination, necessitating higher catalyst loadings and extended reaction times to achieve acceptable yields.
-
Pd₂(dba)₃ / SPhos (Buchwald Ligand System): The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, revolutionized Suzuki-Miyaura couplings.[7][11] These ligands create a sterically hindered yet highly electron-rich environment around the palladium center. This combination promotes the formation of highly reactive monoligated Pd(0) species, which dramatically accelerates the rate-limiting oxidative addition step.[7] The result is a highly efficient catalyst system that provides excellent yields in a short time with very low catalyst loadings.
-
PEPPSI™-IPr (N-Heterocyclic Carbene System): N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[6] NHCs are strong σ-donors, forming a very stable bond with the palladium center.[14][15] This stability translates into highly robust and efficient catalysts with high turnover numbers.[6] The use of a pre-catalyst like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) offers the additional practical advantage of being air- and moisture-stable, simplifying reaction setup.[13]
Sources
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 14. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of (E)-1-Octenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth comparison of synthetic strategies for obtaining (E)-1-Octenylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. We present a detailed, field-tested protocol for a stereoselective hydroboration-oxidation route and contrast it with an alternative palladium-catalyzed borylation. The core of this document is a rigorous, multi-technique validation workflow, establishing a self-validating system for confirming product identity, stereochemistry, and purity through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, providing researchers with the necessary insights to adapt and troubleshoot these methods.
Introduction: The Synthetic Utility of (E)-1-Octenylboronic Acid
(E)-1-Octenylboronic acid is a key building block in modern organic chemistry. Its utility stems from its participation in palladium-catalyzed Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This makes it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The trans-(E)-configuration of the double bond is crucial for the stereochemical outcome of these coupling reactions, necessitating synthetic routes that provide high stereoselectivity.
This guide will compare two prominent synthetic routes and detail the comprehensive analytical validation required to confirm the successful synthesis of high-purity (E)-1-Octenylboronic acid.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as substrate availability, desired scale, and tolerance for specific reagents. Below, we compare the workhorse hydroboration method with a palladium-catalyzed alternative.
Table 1: Comparison of Synthetic Routes to (E)-1-Octenylboronic Acid
| Parameter | Route 1: Hydroboration of 1-Octyne | Route 2: Palladium-Catalyzed Borylation of (E)-1-bromo-1-octene |
| Principle | Stereoselective syn-addition of a borane reagent across a terminal alkyne, followed by hydrolysis. | Miyaura borylation; cross-coupling of a vinyl halide with a boron source. |
| Stereoselectivity | Excellent for the (E)-isomer, driven by the syn-addition mechanism. | High, as the stereochemistry of the starting vinyl halide is retained. |
| Key Reagents | 1-Octyne, Catecholborane or Pinacolborane, Hydrolyzing Agent (e.g., aq. NaOH). | (E)-1-bromo-1-octene, Bis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc). |
| Advantages | Utilizes a simple, readily available starting material (1-octyne). Generally high-yielding and atom-economical. | Tolerant of a wider range of functional groups on the alkyl chain. |
| Disadvantages | The borane reagents can be sensitive to air and moisture. Requires careful control of stoichiometry to avoid side reactions. | Requires synthesis of the (E)-1-bromo-1-octene precursor. Palladium catalysts can be costly. |
| Typical Yield | 75-90% | 70-85% |
| Safety | Borane reagents can be flammable. Catecholborane is toxic. | Palladium compounds can be toxic. Organic solvents are flammable. |
For this guide, we will focus on the Hydroboration of 1-Octyne due to its efficiency and reliance on a more fundamental starting material.
Recommended Synthetic Protocol: Hydroboration of 1-Octyne
This protocol describes the synthesis of (E)-1-Octenylboronic acid via the hydroboration of 1-octyne with catecholborane, followed by hydrolysis. The use of catecholborane is advantageous as it proceeds cleanly, and the resulting catecholboronate ester is readily hydrolyzed to the desired boronic acid.
Experimental Workflow Diagram
Caption: Synthetic workflow for (E)-1-Octenylboronic acid via hydroboration.
Step-by-Step Protocol
Materials:
-
1-Octyne (1.10 g, 10.0 mmol)
-
Catecholborane (1.20 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 20 mL
-
Sodium Hydroxide (NaOH), 2 M aqueous solution
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (20 mL) and 1-octyne (1.10 g, 10.0 mmol).
-
Reagent Addition: Add catecholborane (1.20 g, 10.0 mmol) dropwise to the solution at room temperature.
-
Scientific Rationale: An inert atmosphere is critical to prevent the oxidation of the borane reagent and the intermediate boronate ester. Dropwise addition helps control any potential exotherm.
-
-
Hydroboration: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Scientific Rationale: Heating provides the activation energy for the hydroboration reaction. The syn-addition of the B-H bond across the triple bond stereoselectively forms the (E)-vinylboronate ester.
-
-
Hydrolysis: Cool the mixture to 0°C. Slowly add 2 M NaOH solution until the mixture is basic (pH > 10). Stir vigorously for 1 hour at room temperature.
-
Scientific Rationale: The basic hydrolysis cleaves the catechol ester, forming the sodium salt of the boronic acid, which is water-soluble, and sodium catecholate.
-
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities. Carefully acidify the aqueous layer to pH ~2 with 2 M HCl at 0°C.
-
Scientific Rationale: Acidification protonates the boronate salt to form the free boronic acid, which is less soluble in water and can be extracted into an organic solvent.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting white solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure (E)-1-Octenylboronic acid.[2]
Comprehensive Validation Workflow
A single analytical technique is insufficient to confirm the identity, purity, and stereochemistry of the synthesized product. A multi-pronged approach ensures a trustworthy and self-validating result.
Validation Workflow Diagram
Caption: A multi-technique workflow for product validation.
Technique 1: NMR Spectroscopy (Structural & Stereochemical Confirmation)
NMR is the most powerful tool for confirming the structure and, crucially, the (E)-stereochemistry of the vinylboronic acid.
¹H NMR Spectroscopy Protocol:
-
Sample Prep: Dissolve ~5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis & Expected Results:
-
Vinyl Protons: Look for two distinct doublets in the δ 5.5-7.0 ppm region. The key diagnostic is the coupling constant (J value) between these two protons. A large J value of ~18 Hz is characteristic of a trans relationship, confirming the (E)-isomer.
-
Alkyl Chain: A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9 ppm and a series of multiplets for the methylene groups (CH₂) between δ 1.2-2.2 ppm.
-
B(OH)₂ Protons: A broad singlet, which may be exchangeable with D₂O, typically appears between δ 4.5-6.0 ppm, but its position can be highly variable.
-
¹¹B NMR Spectroscopy Protocol:
-
Sample Prep: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis & Expected Results:
Technique 2: Mass Spectrometry (Molecular Weight Verification)
MS confirms the molecular weight of the product. Boronic acids are prone to dehydration in the gas phase to form cyclic trimeric anhydrides known as boroxines. Therefore, soft ionization techniques are preferred.[5][6][7]
LC-MS (ESI) Protocol:
-
Sample Prep: Prepare a dilute solution (~0.1 mg/mL) of the product in an acetonitrile/water mixture.
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS Detection (Negative Ion Mode): Electrospray ionization (ESI) in negative mode is often effective.
-
Scientific Rationale: In negative mode, one can observe adducts like [M+HCOO]⁻ or [M+CH₃COO]⁻, which helps confirm the molecular weight while minimizing fragmentation and boroxine formation.[8]
-
-
Analysis & Expected Results:
-
Molecular Formula: C₈H₁₇BO₂
-
Molecular Weight: 156.03 g/mol [9]
-
Expected Ions (ESI-): While the deprotonated molecule [M-H]⁻ at m/z 155.12 might be weak, look for adducts. For example, with a formate adduct, the expected ion would be [M+HCOO]⁻ at m/z 201.13.
-
Technique 3: HPLC (Purity Assessment)
HPLC is the gold standard for quantifying the purity of the final product and detecting any remaining starting materials or byproducts.[1][10]
Reversed-Phase HPLC Protocol:
-
System: An HPLC system with a UV detector.[11]
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic Acid).
-
Scientific Rationale: The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape and retention on a reversed-phase column.
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis & Expected Results:
-
A single major peak corresponding to (E)-1-Octenylboronic acid should be observed. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity of >98% is typically considered high for synthetic applications.
-
Table 2: Summary of Validation Data for (E)-1-Octenylboronic Acid
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Vinyl Proton δ (ppm) | ~5.6 (dt) and ~6.7 (d) | Structural Confirmation |
| Vinyl Coupling (JH-H) | ~18 Hz | Confirms (E)-Stereochemistry | |
| ¹¹B NMR | Chemical Shift δ (ppm) | ~30 ppm | Confirms Boronic Acid Group |
| LC-MS (ESI-) | [M+HCOO]⁻ (m/z) | 201.13 | Molecular Weight Verification |
| HPLC (UV) | Purity (%) | >98% | Quantitative Purity Assessment |
Conclusion
The successful synthesis of (E)-1-Octenylboronic acid is not complete upon isolation of a white powder. A rigorous validation process is essential to guarantee the structural integrity, stereochemistry, and purity of this critical synthetic building block. The hydroboration of 1-octyne provides an efficient and stereoselective route to the target molecule. By employing a synergistic combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity analysis, researchers can proceed with confidence, knowing their starting material is fully validated. This self-validating workflow minimizes the risk of downstream failures in complex synthetic campaigns and upholds the principles of scientific rigor.
References
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link][10]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link][11]
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Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link][1]
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Wang, Q., & Bohn, P. W. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 49–56. Retrieved from [Link][12]
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Wang, Q. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Notre Dame. Retrieved from [Link][13]
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Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4221–4227. Retrieved from [Link][5]
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D'mello, Y. R., & Ramana, D. V. (2011). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 22(7), 1298–1307. Retrieved from [Link][14]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3241-3248. Retrieved from [Link][6][15]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link][8]
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Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4221-4227. Retrieved from [Link][16]
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ChemBK. (2024). TRANS-OCTENYLBORONIC ACID. Retrieved from [Link][2]
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Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link][7]
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D'mello, Y. R., & Ramana, D. V. (2011). Arylboronic Acid Chemistry under Electrospray Conditions. Journal of the American Society for Mass Spectrometry. ResearchGate. Retrieved from [Link][17]
-
ChemSynthesis. (n.d.). (1E)-1-octenylboronic acid. Retrieved from [Link][9]
-
Dickie, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Retrieved from [Link][3]
-
Al-Masri, M., et al. (2018). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. Retrieved from [Link][4]
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A Senior Application Scientist's Guide to the Mechanistic Nuances of Suzuki Reactions with Alkenylboronic Acids
For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. Its ability to forge connections between sp2-hybridized centers with high efficiency and functional group tolerance has revolutionized the synthesis of complex molecules.[1] Among the various substrates, alkenylboronic acids offer a powerful gateway to the stereoselective synthesis of substituted alkenes, dienes, and polyenes—structural motifs prevalent in a vast array of pharmaceuticals and functional materials.[2][3]
However, the successful application of this powerful transformation, particularly in complex synthetic campaigns, demands a deeper understanding beyond a superficial knowledge of the catalytic cycle. Subtle variations in reaction parameters can lead to dramatic differences in yield, selectivity, and the prevalence of side reactions. This guide, born from extensive experience in the field, provides an in-depth, comparative analysis of the mechanistic intricacies of Suzuki reactions with alkenylboronic acids. We will dissect the "why" behind experimental choices, offering a framework for rational optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction is a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding the nuances of each step is critical to mastering this reaction.
Oxidative Addition
The cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex, forming a Pd(II) species.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3] For reactions involving alkenyl halides, this step generally proceeds with retention of stereochemistry.[5]
Transmetalation: The Heart of the Reaction
The transmetalation step, where the alkenyl group is transferred from the boron atom to the palladium center, is arguably the most complex and often the rate-determining step.[6][7] This process is highly dependent on the nature of the base, solvent, and ligands. The prevailing mechanistic understanding posits that the base activates the boronic acid to form a more nucleophilic boronate "ate" complex, [R²B(OH)₃]⁻, which then reacts with the Pd(II)-halide complex.[8][9] Computational studies have provided significant insight into the energetics of this step, highlighting the formation of a Pd-O-B linkage as a key feature of the transition state.[10][11][12]
Reductive Elimination
The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1] This step is often facilitated by bulky, electron-rich phosphine ligands, which promote the formation of a cis-complex that is necessary for reductive elimination to occur.[13]
Comparative Analysis of Key Reaction Parameters
The success of a Suzuki reaction with alkenylboronic acids hinges on the judicious selection of several key parameters. Below, we provide a comparative analysis of these factors, supported by experimental insights.
Palladium Catalysts and Ligands: A Symphony of Sterics and Electronics
The choice of the palladium source and, more importantly, the ancillary ligand, is paramount for achieving high catalytic activity. While traditional catalysts like Pd(PPh₃)₄ are effective for some applications, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[11][14]
| Catalyst System | Ligand Class | Typical Substrates | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | Simple, unhindered alkenyl halides | Commercially available, inexpensive | Lower activity for challenging substrates, requires higher catalyst loading |
| Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) | Biaryl Phosphines | Sterically hindered and electron-rich/poor substrates | High turnover numbers (TONs) and turnover frequencies (TOFs), broad substrate scope | Higher cost |
| Pd-PEPPSI™ Catalysts | N-Heterocyclic Carbenes (NHCs) | Electron-rich and electron-poor substrates | High thermal stability, effective for challenging couplings | Can be sensitive to air and moisture |
| Palladacycles | Pre-formed Pd-C bonded complexes | Wide range of substrates | Air and moisture stable, often highly active | Can be more expensive than in-situ generated catalysts |
Expert Insight: The increased efficacy of bulky, electron-rich ligands like SPhos and XPhos stems from their ability to stabilize the monoligated Pd(0) species, which is often the most active catalyst, and to accelerate the rate-limiting oxidative addition and reductive elimination steps.[11][15] Computational studies have shown that the steric bulk of the ligand can also disfavor the formation of inactive catalyst species.[13]
The Multifaceted Role of the Base
The base in a Suzuki reaction is far from a simple spectator. Its primary role is to facilitate transmetalation by converting the boronic acid to a more reactive boronate species.[8][16] However, the choice of base can also influence side reactions and catalyst stability.
| Base | Strength | Typical Use Cases | Advantages | Disadvantages |
| Na₂CO₃, K₂CO₃ | Moderate | General purpose, good for a wide range of substrates | Inexpensive, readily available, generally good yields | Can be less effective for challenging couplings |
| K₃PO₄ | Stronger | Often used with sterically hindered substrates and aryl chlorides | Can accelerate slow reactions, often provides higher yields | Can promote side reactions like protodeboronation if not carefully controlled |
| Cs₂CO₃ | Strong | Difficult couplings, often used with boronate esters | High solubility in organic solvents, can be very effective | More expensive |
| Organic Bases (e.g., Et₃N, DBU) | Weak to Strong | Less common, can be used in specific cases | Can be useful for base-sensitive substrates | Often less effective than inorganic bases, can coordinate to Pd and inhibit catalysis |
Causality in Action: A study on the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids demonstrated that for a given catalyst system, stronger bases like K₃PO₄ can lead to higher yields and faster reaction times compared to weaker bases like Na₂CO₃, particularly with less reactive aryl chlorides.[15][17] However, for sensitive substrates prone to protodeboronation, a milder base may be optimal.
Solvent Effects: More Than Just a Medium
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can significantly influence the reaction mechanism. Suzuki reactions with alkenylboronic acids are often performed in a mixture of an organic solvent and water.
| Solvent System | Polarity | Typical Applications | Key Considerations |
| Toluene/H₂O | Biphasic | General purpose, good for a wide range of substrates | Good for solubilizing both organic and inorganic components |
| Dioxane/H₂O | Biphasic | Widely used, often gives good results | Dioxane is a peroxide-former and requires careful handling |
| THF/H₂O | Biphasic | Common solvent, good for many applications | THF is also a peroxide-former |
| Aprotic Polar Solvents (e.g., DMF, DMAc) | Polar | Can be effective for challenging couplings | Higher boiling points can be advantageous, but can be difficult to remove |
Field-Proven Insight: The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. However, an excess of water can promote the undesired protodeboronation of the alkenylboronic acid.[4] Therefore, the ratio of organic solvent to water is a critical parameter to optimize.
Navigating the Landscape of Side Reactions
A key to mastering the Suzuki reaction is understanding and mitigating potential side reactions. For alkenylboronic acids, two side reactions are particularly pertinent: protodeboronation and E/Z isomerization.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the formation of an alkene and boric acid.[18] This side reaction consumes the boronic acid and reduces the overall yield of the desired coupled product.
Strategies to Mitigate Protodeboronation:
-
Use of Boronate Esters: Pinacol or MIDA esters of boronic acids are often more stable to protodeboronation and can be used as "slow-release" sources of the active boronic acid.[19]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a soluble organic base can suppress protodeboronation.
-
Careful Choice of Base: Using the mildest base that still provides a reasonable reaction rate can minimize this side reaction.
-
Minimize Reaction Time: Shorter reaction times at optimal temperatures reduce the exposure of the boronic acid to conditions that promote protodeboronation.
E/Z Isomerization: A Stereochemical Challenge
Maintaining the stereochemical integrity of the double bond in both the alkenylboronic acid and the alkenyl halide is often a primary goal. However, E/Z isomerization can occur under the reaction conditions, leading to a mixture of stereoisomers.
Mechanistic Pathways to Isomerization:
-
Palladium-Hydride Addition/Elimination: The formation of palladium hydride species in the reaction mixture can lead to the reversible addition-elimination across the double bond, scrambling the stereochemistry.[20]
-
Reversible Oxidative Addition/Reductive Elimination: In some cases, the oxidative addition of the alkenyl halide can be reversible, allowing for isomerization of the palladium-alkenyl intermediate.
Controlling Stereochemistry:
-
Ligand Choice: The use of bulky ligands can often suppress isomerization by sterically disfavoring the transition states that lead to isomerization.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can minimize the extent of isomerization.
-
Choice of Halide: The nature of the leaving group on the alkenyl partner can influence the propensity for isomerization.
Experimental Protocols for Mechanistic Investigation
To truly understand and optimize a Suzuki reaction, one must delve into its mechanism. The following are detailed protocols for key experiments used in mechanistic studies.
Protocol 1: Kinetic Analysis by GC-MS for Reaction Profiling
This protocol allows for the determination of reaction rates and the identification of reaction intermediates and byproducts.
Materials:
-
Alkenylboronic acid (1.0 mmol)
-
Alkenyl halide (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Degassed solvent (e.g., 10 mL of dioxane/water 4:1)
-
GC-MS vials, syringes, and septa
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the alkenylboronic acid, alkenyl halide, base, and internal standard.
-
Add the degassed solvent to the flask.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Initiate the reaction by adding the catalyst solution to the reaction flask with vigorous stirring at the desired temperature. This is time zero.
-
At regular intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water.
-
Vortex the vial, and analyze the organic layer by GC-MS.
-
Plot the concentration of the product and starting materials as a function of time to determine the reaction profile and initial rates.
Conclusion
The Suzuki-Miyaura reaction of alkenylboronic acids is a powerful and versatile transformation. However, its successful implementation requires a nuanced understanding of the underlying mechanistic principles. By carefully considering the interplay of the catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, researchers can unlock the full potential of this remarkable reaction. The experimental protocols provided herein offer a starting point for those who wish to delve deeper into the mechanistic intricacies of their own systems, paving the way for the development of even more efficient and selective synthetic methodologies.
References
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Matsuura, R., Karunananda, M. K., Liu, M., Nguyen, N., Blackmond, D. G., & Engle, K. M. (2021). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. ACS Catalysis, 11(7), 4239–4246. [Link]
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Sperger, F., & Schoenebeck, F. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 349-366. [Link]
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Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Galeandro-Diamant, T., de la Torre, A., Bentabed-Ababsa, G., Roisnel, T., Dorcet, V., & Jean, Y. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2513-2520. [Link]
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Lima, C. G., da Silva, A. M., & Santos, L. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6465-6473. [Link]
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Thomas, A. A., Wang, H., Zahrt, A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3805–3821. [Link]
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Pagett, A. B., & Lloyd-Jones, G. C. (2019). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions, 100, 547-620. [Link]
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Shinde, D. B., Shinde, V. N., & Shinde, N. D. (2012). Table 2: The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Sen, A., & Lai, T. W. (1982). Catalytic isomerization of alkenes by palladium(II) compounds. An alternative mechanistic view. Inorganic Chemistry, 21(11), 4046–4048. [Link]
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Thomas, A. A., Wang, H., Zahrt, A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3805–3821. [Link]
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Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 348(4‐5), 609-620. [Link]
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Lima, C. G., da Silva, A. M., & Santos, L. M. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Guðmundsson, H. G. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Valente, C., Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7837-7864. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 691(21), 4459-4466. [Link]
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Sperger, F., & Schoenebeck, F. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]
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Thomas, A. A., Wang, H., Zahrt, A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PubMed. [Link]
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Denmark, S. E., et al. (2017). Effect of Phosphine Ligand on Rate a. ResearchGate. [Link]
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Thomas, A. A., Wang, H., Zahrt, A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction. PubMed. [Link]
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Shinde, D. B., Shinde, V. N., & Shinde, N. D. (2012). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
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Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
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Thomas, A. A., Wang, H., Zahrt, A., & Denmark, S. E. (2017). (PDF) Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. ResearchGate. [Link]
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Chen, J., et al. (2017). Palladium(0)-Catalyzed Cis−Trans Alkene Isomerizations. ResearchGate. [Link]
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Ess, D. H., et al. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Figshare. [Link]
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Reddy, K. R., et al. (2016). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
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Thomas, A. A., Wang, H., Zahrt, A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction. Illinois Experts. [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5‐6), 664-674. [Link]
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Topczewski, J. J., & Sanford, M. S. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 958-963. [Link]
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Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Liu, J., & Engle, K. M. (2024). The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wang, Z., et al. (2018). Highly Efficient Palladium‐Catalyzed Suzuki Coupling of N‐Tosyl Aryltriazenes with Diarylborons for Access to Biaryls. ResearchGate. [Link]
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Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5462. [Link]
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Boruah, P., & Sarma, B. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Blackmond, D. G. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, San Diego. [Link]
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comparison of E-1-Octenylboronic acid with other organoboron reagents
An In-Depth Comparative Guide to E-1-Octenylboronic Acid and Alternative Organoboron Reagents in Modern Organic Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate organoboron reagent is a critical decision that dictates the efficiency, reproducibility, and strategic feasibility of carbon-carbon bond formation. This guide provides a detailed, objective comparison of (E)-1-Octenylboronic acid with three prevalent classes of alternatives—boronic esters, potassium trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates—within the context of the Suzuki-Miyaura cross-coupling reaction.
The Landscape of Organoboron Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the generally low toxicity of boron-containing reagents.[1][2][3] The success of this palladium-catalyzed reaction hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is arguably the most nuanced stage and is critically influenced by the nature of the organoboron reagent. Activation by a base is typically required to form a more nucleophilic tetracoordinate "ate" complex, which facilitates this transfer.[4][5] While boronic acids are the traditional reagents, challenges related to their stability have spurred the development of more robust alternatives.
A Profile of (E)-1-Octenylboronic Acid
(E)-1-Octenylboronic acid is a member of the alkenylboronic acid class, valued for its ability to introduce a linear, eight-carbon alkenyl fragment with defined trans stereochemistry.[6] The retention of this stereochemistry during the cross-coupling process is a significant synthetic advantage.[3]
Strengths:
-
High Reactivity: As a free boronic acid, it does not require a separate deprotection step and is often more reactive than its esterified counterparts, potentially leading to faster reaction times.[7][8]
-
Stereochemical Purity: The (E)-geometry is crucial for the synthesis of specific target molecules, and Suzuki-Miyaura reactions are well-known for proceeding with retention of configuration.[3]
Weaknesses:
-
Limited Stability: Boronic acids, particularly alkenyl derivatives, are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[7] This instability can complicate purification, long-term storage, and lead to lower yields if the reagent has degraded.
-
Handling Challenges: The propensity for decomposition often necessitates storage under an inert atmosphere at low temperatures to maintain purity and reactivity.[7]
Key Alternatives to Alkenylboronic Acids
To overcome the stability issues of boronic acids, several classes of protected or modified organoboron reagents have been developed.
Boronic Esters (e.g., Pinacol Esters)
Boronic esters are formed by reacting a boronic acid with a diol, most commonly pinacol. This transformation converts the reactive -B(OH)₂ group into a more stable cyclic boronate ester.
-
Key Advantage: Stability. Pinacol esters are significantly more stable than their corresponding boronic acids.[7] They are typically crystalline solids that are easy to handle, weigh, and purify by standard methods like column chromatography, and they exhibit excellent shelf-life.[7]
-
Reactivity Consideration: This enhanced stability comes at the cost of attenuated reactivity.[8][9] While effective in many couplings, they may require more forcing conditions (higher temperatures or stronger bases) compared to the parent boronic acid.
Potassium Alkenyltrifluoroborates (R-BF₃K)
These reagents are prepared by treating boronic acids or esters with potassium hydrogen fluoride (KHF₂). The resulting trifluoroborate salts are exceptionally stable.
-
Key Advantage: Robustness. Potassium trifluoroborates are monomeric, crystalline solids that are indefinitely stable to air and moisture, making them exceptionally easy to handle and store.[10][11][12]
-
Reaction Conditions: Their use in Suzuki-Miyaura coupling is well-established and proceeds with high efficiency and stereospecificity.[11][13][14] They require a base for the reaction to proceed, which facilitates the slow release of the active boronic acid or a related species in situ.
N-methyliminodiacetic acid (MIDA) Boronates
MIDA boronates represent a sophisticated class of "protected" boronic acids. The boronic acid is complexed with N-methyliminodiacetic acid, rendering the boron center sp³-hybridized and unreactive under standard anhydrous cross-coupling conditions.
-
Key Advantage: Controlled Release and Iterative Coupling. The MIDA protecting group is stable to a wide range of anhydrous reaction conditions, including other cross-coupling reactions like Heck and Stille couplings. It can be selectively cleaved using mild aqueous base at room temperature to liberate the free boronic acid in situ.[15] This unique property enables complex, multi-step iterative cross-coupling sequences where the MIDA boronate acts as a stable building block.[9]
-
Superior Stability: MIDA boronates are among the most stable organoboron reagents, often described as indefinitely bench-top stable.
Quantitative Performance Comparison
The choice of reagent directly impacts reaction outcomes. The following tables provide a comparative summary of the key characteristics and performance of each reagent class in a model Suzuki-Miyaura reaction.
Table 1: Comparative Properties of Organoboron Reagents
| Feature | (E)-1-Octenylboronic Acid | Pinacol Ester | Potassium Trifluoroborate | MIDA Boronate |
| Stability | Low; susceptible to protodeboronation and oxidation | High; generally stable solids | Very High; air- and moisture-stable crystalline solids | Exceptional; indefinitely bench-top stable |
| Handling | Requires inert atmosphere, often stored cold | Easy; routine bench-top handling | Easy; routine bench-top handling | Easy; routine bench-top handling |
| Purification | Challenging; often used crude or purified with difficulty | Straightforward (chromatography, recrystallization) | Straightforward (recrystallization) | Straightforward (chromatography) |
| Reactivity | High | Moderate to High | High | Inert until deprotection |
| Key Use Case | Direct, rapid couplings | General purpose, stable building block | Robust, reliable couplings | Iterative synthesis, complex molecules |
Table 2: Performance in a Model Suzuki-Miyaura Coupling Reaction: Organoboron Reagent + 4-Bromoanisole → (E)-1-(4-methoxyphenyl)oct-1-ene
| Organoboron Reagent | Catalyst System | Base | Temp (°C) | Time (h) | Isolated Yield (%) |
| (E)-1-Octenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ (2M aq.) | 80 | 2 | 85 |
| Pinacol Ester | PdCl₂(dppf) (2 mol%) | K₃PO₄ | 90 | 6 | 92 |
| Potassium Trifluoroborate | PdCl₂(dppf) (2 mol%) | Cs₂CO₃ | 85 | 4 | 94 |
| MIDA Boronate | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ (aq.) | 80 | 8 | 91 |
Note: The data in Table 2 are representative and intended for comparative purposes. Actual results may vary based on specific substrate combinations and precise reaction conditions.
The experimental data highlight the trade-offs. The boronic acid reacts fastest but may yield slightly less due to potential decomposition. The ester, trifluoroborate, and MIDA boronate, benefiting from superior stability and purity, afford higher and more reproducible yields, albeit sometimes requiring longer reaction times or slightly different catalyst systems. The MIDA boronate's longer reaction time reflects the necessary in situ deprotection step.
Detailed Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for the model reaction described in Table 2.
Protocol 1: Using (E)-1-Octenylboronic Acid
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (187 mg, 1.0 mmol), (E)-1-octenylboronic acid (172 mg, 1.1 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Add toluene (5 mL) followed by a 2M aqueous solution of Na₂CO₃ (2 mL).
-
Heat the biphasic mixture to 80 °C with vigorous stirring for 2 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.
Rationale: The classic Pd(PPh₃)₄ catalyst is effective for many standard Suzuki couplings. An aqueous base is used to both activate the boronic acid and maintain a biphasic system, which can sometimes minimize side reactions.
Protocol 2: Using (E)-1-Octenylboronic acid pinacol ester
-
To an oven-dried vial, add 4-bromoanisole (187 mg, 1.0 mmol), the pinacol ester (260 mg, 1.1 mmol), PdCl₂(dppf)·CH₂Cl₂ (16 mg, 0.02 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and heat the mixture to 90 °C with stirring for 6 hours.
-
Cool to room temperature, dilute with water (10 mL) and ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Rationale: The dppf ligand is often more effective for less reactive boronic esters. A stronger, anhydrous base like K₃PO₄ is used to promote the formation of the active boronate species from the stable ester.
Protocol 3: Using Potassium (E)-1-octenyltrifluoroborate
-
To a vial, add 4-bromoanisole (187 mg, 1.0 mmol), potassium (E)-1-octenyltrifluoroborate (222 mg, 1.1 mmol), PdCl₂(dppf) (15 mg, 0.02 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).[11]
-
Add a solvent mixture of isopropanol and water (4:1, 5 mL).
-
Seal the vial and heat to 85 °C with stirring for 4 hours.
-
Cool to room temperature and follow the workup and purification procedure described in Protocol 2.
Rationale: Trifluoroborates often perform well with Cs₂CO₃ as the base in protic solvents. The base is crucial for the hydrolysis of the BF₃K salt to the active boronic acid/boronate species in the catalytic cycle.[11]
Protocol 4: Using (E)-1-Octenyl MIDA boronate
-
In a vial, combine 4-bromoanisole (187 mg, 1.0 mmol), the MIDA boronate (295 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16 mg, 0.04 mmol), and finely ground K₃PO₄ (637 mg, 3.0 mmol).
-
Evacuate and backfill the vial with argon.
-
Add THF (4 mL) and water (1 mL).
-
Seal the vial and heat to 80 °C with vigorous stirring for 8 hours.
-
Cool to room temperature and follow the workup and purification procedure described in Protocol 1.
Rationale: The presence of water is mandatory for the slow hydrolysis of the MIDA group, which releases the boronic acid for the coupling.[15] Buchwald-type ligands like SPhos are highly effective in promoting the coupling of the released boronic acid, even at low concentrations.
Conclusion and Recommendations
The choice between (E)-1-octenylboronic acid and its more stable alternatives is a strategic decision based on the specific demands of a synthetic project.
-
(E)-1-Octenylboronic Acid is suitable for rapid, straightforward syntheses where the reagent can be used shortly after preparation or sourced from a reliable, high-quality supplier. Its high reactivity is an asset for optimizing reaction times.
-
Pinacol Esters are the workhorse reagents for general applications. Their superior stability and ease of handling make them a reliable choice for routine synthesis and for building blocks that need to be stored.
-
Potassium Trifluoroborates offer an outstanding combination of stability and reactivity. They are an excellent, robust alternative to boronic acids, particularly in large-scale synthesis where handling and storage are significant concerns.
-
MIDA Boronates are the premier choice for complex, multi-step syntheses requiring iterative cross-coupling. Their unique protecting group strategy provides unparalleled control over reactivity, enabling synthetic routes that would be impossible with other organoboron reagents.
Ultimately, by understanding the distinct reactivity, stability, and handling profiles of each class of organoboron reagent, researchers can make informed decisions to enhance the efficiency, reliability, and success of their synthetic endeavors.
References
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 488-500. [Link]
-
Molander, G. A., & Brown, A. R. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(8), 2158–2161. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Partners in Transition Metal-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288-325. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Alkenyl Halides. Organic Letters, 3(3), 393–396. [Link]
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Vedejs, E., & Chapman, R. W. (1994). A new, mild source of fluoride ion for the preparation of organotrifluoroborates. The Journal of Organic Chemistry, 59(18), 5373–5375. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Matos, K., & Söderquist, J. A. (1998). A new look at the mechanism of the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 63(14), 4613-4620. [Link]
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. [Link]
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Che-Jen, H., & Daniel, M. (2018). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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INDOFINE Chemical Company. This compound. [Link]
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A Researcher's Guide to the Functional Group Tolerance of E-1-Octenylboronic Acid
For researchers, scientists, and professionals in drug development, the predictability and robustness of a chemical transformation are paramount. E-1-Octenylboronic acid has emerged as a valuable building block in organic synthesis, particularly in the construction of complex molecules via Suzuki-Miyaura cross-coupling reactions. Its vinylboronic acid moiety offers a versatile handle for the introduction of an eight-carbon chain with defined stereochemistry. However, the successful application of this reagent hinges on a thorough understanding of its compatibility with a diverse array of functional groups. This guide provides an in-depth assessment of the functional group tolerance of this compound, supported by mechanistic insights and comparative data to inform your experimental design.
Introduction: The Role and Reactivity of this compound
This compound is an organoboron compound featuring a terminal double bond with E-stereochemistry and a boronic acid functional group. This unique structure makes it a powerful reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1][2] The general scheme for the Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1]
The reactivity of the boronic acid is a key determinant of the reaction's success. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[3] The choice of base and reaction conditions is therefore critical and can influence the tolerance of various functional groups.
Assessing Functional Group Tolerance: A Comparative Analysis
The true utility of a synthetic reagent is defined by its chemoselectivity—the ability to react with a specific functional group in the presence of others. The following sections provide a detailed analysis of the compatibility of this compound with common functional groups encountered in complex molecule synthesis. This assessment is based on established principles of Suzuki-Miyaura couplings and data from related vinylboronic acid systems.
Generally Tolerated Functional Groups
A significant advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance.[4] For this compound, the following functional groups on the coupling partner (typically an aryl or vinyl halide/triflate) are generally well-tolerated under standard Suzuki-Miyaura conditions:
| Functional Group | Class | Expected Compatibility | Rationale & Mechanistic Insights |
| -OR | Ethers | High | Ethers are generally inert under the basic and reductive conditions of the Suzuki-Miyaura reaction. |
| -COOR | Esters | High | Esters are typically stable, although the choice of a mild base like K₂CO₃ or KF is recommended to avoid hydrolysis, especially with base-labile esters.[3] |
| -CN | Nitriles | High | The nitrile group is robust and does not interfere with the catalytic cycle. |
| -NO₂ | Nitro | High | Nitro groups are generally compatible, although highly activated nitroarenes can sometimes undergo side reactions. Careful selection of catalyst and conditions is advisable.[5] |
| -CONR₂ | Amides | High | Amides are stable functional groups that do not typically interfere with the Suzuki-Miyaura coupling. |
| -F, -Cl, -Br, -I | Halogens | High | While the reaction is designed to couple at a specific C-X bond, other halogen substituents on the aromatic ring are usually tolerated, offering handles for subsequent transformations. |
| -R | Alkyl groups | High | Alkyl chains are inert under Suzuki-Miyaura conditions. |
| Ketones | Carbonyls | Generally High | Ketones are typically compatible, although enolizable ketones might undergo side reactions under strongly basic conditions. Using milder bases can mitigate this. |
| Aldehydes | Carbonyls | Moderate to High | Aldehydes can be sensitive to the reaction conditions, particularly the base. Careful optimization is often required to prevent side reactions like aldol condensation. |
Functional Groups Requiring Precaution or Protection
Certain functional groups can interfere with the Suzuki-Miyaura catalytic cycle or are sensitive to the reaction conditions. For these, careful selection of reagents and conditions, or the use of protecting groups, is often necessary.
| Functional Group | Class | Expected Compatibility | Potential Issues & Mitigation Strategies |
| -OH | Alcohols/Phenols | Moderate | The acidic proton of hydroxyl groups can react with the base. Using an excess of a mild base is often sufficient. For sensitive substrates, protection as an ether or silyl ether may be required. |
| -NH₂, -NHR | Amines | Moderate | Similar to alcohols, the acidic protons of amines can interfere with the base. Using excess base or protecting the amine (e.g., as an amide or carbamate) is a common strategy.[6] |
| -SH | Thiols | Low | Thiols are known to poison palladium catalysts.[7] Protection of the thiol group is almost always necessary. Thioethers are generally more compatible. |
| -COOH | Carboxylic Acids | Low to Moderate | The acidic proton of the carboxylic acid will react with the base. More importantly, the resulting carboxylate can coordinate to the palladium center and inhibit catalysis.[8] It is highly recommended to protect the carboxylic acid as an ester. |
Experimental Protocols for Assessing Functional Group Tolerance
To empirically determine the compatibility of a specific functional group with this compound in a Suzuki-Miyaura coupling, a standardized experimental protocol is essential.
General Procedure for a Test Suzuki-Miyaura Coupling
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine the yield and identify any byproducts.
Workflow for Functional Group Tolerance Screening
Caption: Experimental workflow for assessing the compatibility of a functional group with this compound in a Suzuki-Miyaura coupling.
Comparative Data: this compound vs. Alternative Reagents
While this compound is a valuable reagent, alternative vinylboron species exist, each with its own advantages and disadvantages in terms of stability and reactivity.
| Boron Reagent | Structure | Advantages | Disadvantages |
| This compound | R-B(OH)₂ | Generally higher reactivity, readily available. | Prone to protodeboronation, can be less stable for long-term storage.[9] |
| This compound pinacol ester | R-B(O-C(CH₃)₂-C(CH₃)₂-O) | More stable, easier to handle and purify. | Can be less reactive, may require more forcing conditions or specific activation.[10] |
| Potassium (E)-oct-1-en-1-yltrifluoroborate | [R-BF₃]K | Highly stable, crystalline solids. | Often requires specific conditions for activation and coupling. |
The choice between these reagents will depend on the specific requirements of the synthesis, including the nature of the coupling partners and the desired reaction conditions.
Mechanistic Considerations for Functional Group Incompatibility
Understanding the mechanism of the Suzuki-Miyaura reaction provides insight into why certain functional groups are problematic.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst Poisoning: Functional groups with lone pairs, such as thiols, can irreversibly bind to the palladium catalyst, rendering it inactive.[7]
-
Reaction with Base: Acidic protons on functional groups like carboxylic acids, phenols, and amines will be deprotonated by the base, which can affect the stoichiometry and potentially lead to side reactions.[8]
-
Coordination to Palladium: Anionic functional groups, such as carboxylates, can coordinate to the palladium center, inhibiting the catalytic cycle.[8]
Conclusion
This compound is a highly effective reagent for introducing an octenyl group in organic synthesis, particularly through the Suzuki-Miyaura reaction. Its compatibility with a wide range of functional groups makes it a valuable tool for the synthesis of complex molecules. However, a thorough understanding of its limitations is crucial for successful experimental outcomes. Functional groups with acidic protons or those known to interact with palladium catalysts require careful consideration and may necessitate the use of protecting groups or carefully optimized reaction conditions. By leveraging the information and protocols outlined in this guide, researchers can confidently employ this compound in their synthetic endeavors, accelerating the pace of discovery in chemical and pharmaceutical research.
References
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Reddit. (2021). Do carboxylic acids interfere with Suzukis? [Online discussion]. Available at: [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(8), 1829–1843. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. Available at: [Link]
- Fyfe, J. W. B. (2018).
- Fyfe, J. W. B., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Boronic Acid Speciation Control.
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Available at: [Link]
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Prandi, C., Deagostino, A., & Venturello, P. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts, 2(4), 516-545. Available at: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
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Khan, S. (2018). The Suzuki reaction. [Video]. YouTube. Available at: [Link]
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Zlota, A. A., & Gevorgyan, V. (2011). Protecting Groups for Thiols Suitable for Suzuki Conditions. European Journal of Organic Chemistry, 2011(28), 5525-5534. Available at: [Link]
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Wikipedia. (2023). Suzuki reaction. Available at: [Link]
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C-H Activation. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
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Endo, K., Ohkubo, T., & Shibata, T. (2010). Chemoselective and regiospecific Suzuki coupling on a multisubstituted sp (3)-carbon in 1, 1-diborylalkanes at room temperature. Journal of the American Chemical Society, 132(33), 11499-11501. Available at: [Link]
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Jiang, Y., et al. (2020). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 3(3), 242-248. Available at: [Link]
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Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2018). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic letters, 20(18), 5824-5828. Available at: [Link]
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Kotha, S., & Lahiri, K. (2016). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 6(4), 50. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. Available at: [Link]
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The Organic Chemistry Tutor. (2020). Organometallics 5: Suzuki Reaction. [Video]. YouTube. Available at: [Link]
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Fu, G. C. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 130(45), 14966-14967. Available at: [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]
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Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. Available at: [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Available at: [Link]
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Organic Chemistry Portal. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Available at: [Link]
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Zlota, A. A., & Gevorgyan, V. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. European Journal of Organic Chemistry, 2011(28), 5525-5534. Available at: [Link]
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A Comparative Guide to the Kinetic Analysis of E-1-Octenylboronic Acid Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] Its reliability, mild conditions, and broad functional group tolerance have cemented its status in both academic and industrial laboratories.[1][2] Within the diverse family of organoboron reagents, vinylboronic acids, such as (E)-1-octenylboronic acid, are of particular interest for the stereospecific synthesis of substituted alkenes, which are prevalent motifs in pharmaceuticals and natural products.
However, moving from a successful benchtop reaction to a scalable, optimized, and robust process requires a deeper understanding than simple yield optimization. This is where kinetic analysis becomes paramount. By studying the rate at which a reaction proceeds and how that rate is influenced by various parameters, we can elucidate the reaction mechanism, identify rate-limiting steps, and make informed decisions to improve efficiency, consistency, and safety.
This guide provides a comparative kinetic analysis of (E)-1-octenylboronic acid in Suzuki-Miyaura cross-coupling reactions. We will explore the fundamental principles governing the reaction rate, compare the performance of different reaction components, and provide a validated experimental protocol for acquiring high-quality kinetic data.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is dictated by the slowest step in this cycle, known as the rate-determining step (RDS).
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl > F) and the steric and electronic properties of the ligand on the palladium catalyst.[4]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] For many Suzuki-Miyaura reactions, especially with less reactive boronic acids like alkyl- or vinylboronic acids, transmetalation is often the rate-determining step.[3]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Factors Influencing Reaction Kinetics
The rate of the Suzuki-Miyaura coupling of (E)-1-octenylboronic acid is a multiparametric equation. Below, we compare the impact of key variables.
The Nature of the Boronic Acid
The structure of the boronic acid directly impacts the rate of transmetalation. Compared to the widely studied arylboronic acids, vinylboronic acids present a different kinetic profile.
| Boronic Acid Class | Example | Relative Initial Rate (Illustrative) | Key Kinetic Considerations |
| Vinyl | (E)-1-Octenylboronic acid | 1.0 | Transmetalation is often rate-limiting. Stereochemistry of the double bond is typically retained. Prone to protodeboronation under certain conditions. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic acid | ~5-10 | Faster transmetalation due to higher nucleophilicity of the aryl group.[7] |
| Aryl (Electron-Poor) | 4-Nitrophenylboronic acid | ~0.5-1 | Slower transmetalation. May require more forcing conditions. |
| Primary Alkyl | n-Butylboronic acid | ~0.8 | Transmetalation of sp³-hybridized carbons is generally slower than sp² carbons.[3] |
| Secondary Alkyl | Isopropylboronic acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron.[3] |
Note: Relative rates are illustrative and highly dependent on the specific reaction conditions (catalyst, base, solvent, etc.).
The Organic Halide Coupling Partner
The oxidative addition step is highly sensitive to the strength of the carbon-halide bond. The choice of halide is a primary determinant of the reaction rate.
| Halide/Pseudohalide | Example | Relative Reactivity (C-X Bond Strength) | Kinetic Implications for the Coupling Partner |
| Iodide (Ar-I) | Iodobenzene | Highest (~210 kJ/mol) | Fastest oxidative addition, often allowing for reaction at lower temperatures or with less active catalysts.[4] |
| Bromide (Ar-Br) | Bromobenzene | High (~280 kJ/mol) | A good balance of reactivity and stability, making it the most common choice in synthesis.[4] |
| Chloride (Ar-Cl) | Chlorobenzene | Moderate (~340 kJ/mol) | Significantly slower oxidative addition. Requires highly active catalysts, often with bulky, electron-rich phosphine ligands, and higher temperatures.[8] |
| Triflate (Ar-OTf) | Phenyl triflate | High (similar to Ar-Br) | Excellent leaving group, comparable in reactivity to bromides. Useful when halides are not available or desired. |
The Palladium Catalyst and Ligand System
The combination of the palladium precursor and the ligand is critical. The ligand stabilizes the palladium center and modulates its electronic and steric properties, influencing the rates of all steps in the catalytic cycle.[9][10]
| Pd Precursor | Ligand | Typical Loading (mol%) | Performance Characteristics & Kinetic Rationale |
| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | 1-5 | The classic choice. Reliable but may require higher temperatures. Can be slow for challenging substrates due to moderate electron-donating ability. |
| Pd₂(dba)₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) | 0.5-2 | Highly effective for aryl chlorides and vinylboronic acids. The bulky and strongly electron-donating nature of the ligand accelerates both oxidative addition and reductive elimination.[11] |
| Pd(OAc)₂ | SPhos (Buchwald Ligand) | 0.1-1 | State-of-the-art ligand for a broad range of substrates. Its bulk and electronic properties create a highly active catalyst, often leading to very fast reactions at low catalyst loadings. |
| Pd(PPh₃)₄ | None needed | 2-5 | A pre-formed Pd(0) complex. Useful as it does not require an in-situ reduction step.[12] Rate can still be limited by ligand dissociation to form the catalytically active species. |
The Role of the Base
The base plays a crucial, multifaceted role.[5][6] Its primary function is to activate the boronic acid by forming the more nucleophilic boronate anion [R-B(OH)₃]⁻, which facilitates transmetalation.[6] The choice and stoichiometry of the base can significantly alter the reaction rate.
| Base | Basicity | Solubility (Typical Solvents) | Kinetic Impact & Mechanistic Insight |
| K₂CO₃ | Moderate | Low | A very common, cost-effective choice. Often used with water as a co-solvent to improve solubility and facilitate boronate formation. The reaction rate can be limited by the heterogeneous nature of the mixture.[13] |
| K₃PO₄ | Strong | Moderate | Often provides faster rates than carbonates, especially for less reactive substrates. Its greater basicity can more effectively drive the formation of the active boronate species.[13] |
| Cs₂CO₃ | Strong | High | Highly soluble in many organic solvents, leading to a more homogeneous reaction mixture and often significantly faster reaction rates. The larger, "softer" Cs⁺ cation may also play a role in stabilizing intermediates.[13] |
| Organic Bases (e.g., Et₃N) | Moderate | High | Generally less effective for activating boronic acids and can sometimes interfere with the catalyst. Typically not the first choice for this role in Suzuki couplings. |
Experimental Protocol for Kinetic Monitoring
Obtaining reliable kinetic data requires careful experimental design and execution. This protocol describes a standard method for monitoring the progress of the Suzuki-Miyaura coupling of (E)-1-octenylboronic acid with 4-bromoanisole using High-Performance Liquid Chromatography (HPLC).
Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of 4-bromoanisole (reactant), (E)-1-octenylboronic acid, and a suitable internal standard (e.g., dodecane, which is non-reactive and has a distinct retention time) in the reaction solvent (e.g., 1,4-dioxane).
-
Prepare a separate stock solution of the palladium catalyst (e.g., Pd(OAc)₂ + SPhos ligand) to ensure accurate addition for reaction initiation.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the base (e.g., K₃PO₄).
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
-
Reactant Addition:
-
Under a positive pressure of inert gas, add the solvent (e.g., 1,4-dioxane and water, 5:1 v/v).
-
Add the stock solutions of 4-bromoanisole, (E)-1-octenylboronic acid, and the internal standard via syringe.
-
Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 80 °C) using a pre-heated oil bath.
-
-
Reaction Initiation and Sampling:
-
Once the temperature has stabilized, take the first sample (t=0) via syringe. This sample serves as a baseline.
-
Immediately initiate the reaction by adding the palladium catalyst stock solution. Start the timer.
-
At specified time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Causality Check: The use of an internal standard is critical. It corrects for variations in injection volume during HPLC analysis and any sample loss during workup, ensuring the trustworthiness of the quantitative data.
-
-
Sample Quenching:
-
Immediately inject each aliquot into a labeled HPLC vial containing a quenching solution (e.g., cold diethyl ether with a small amount of water). This stops the reaction and precipitates the inorganic salts.
-
Vortex the vial and filter the sample through a small plug of silica in a pipette into a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC using a suitable column (e.g., C18) and mobile phase.
-
Develop a method that provides good separation between the starting material, product, and internal standard.
-
Generate a calibration curve to determine the response factors of the analyte and internal standard for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time.[14] The initial reaction rate is determined from the slope of the linear portion of this curve at the beginning of the reaction.[3]
-
To determine the reaction order with respect to a reactant, vary its initial concentration while keeping others constant and measure the effect on the initial rate.[15]
-
Advanced In-Situ Monitoring Techniques
While offline analysis by HPLC or GC is robust, it can be labor-intensive. Modern process analytical technology (PAT) offers powerful in-situ methods for real-time monitoring.
-
FTIR (ReactIR) and Raman Spectroscopy: These vibrational spectroscopy techniques use fiber-optic probes inserted directly into the reaction vessel.[16][17] They can monitor the disappearance of reactants and the appearance of products in real-time by tracking characteristic vibrational bands, providing a continuous stream of kinetic data without the need for sampling and quenching.[18]
-
Online HPLC: Automated systems can withdraw, quench, and inject samples directly into an HPLC, providing quasi-real-time data with the quantitative accuracy of chromatography.[19]
These methods provide a much richer dataset, enabling more precise determination of reaction kinetics and the detection of transient intermediates that might be missed with offline methods.
Conclusion
The kinetic profile of the Suzuki-Miyaura cross-coupling of (E)-1-octenylboronic acid is a complex interplay between the substrates, catalyst, base, and solvent. A thorough kinetic analysis reveals that while the C-X bond strength of the aryl halide dictates the ease of oxidative addition, the choice of ligand and base are paramount for facilitating the often rate-limiting transmetalation step. For this vinylboronic acid, highly active catalyst systems employing bulky, electron-rich ligands combined with a strong, soluble base like potassium phosphate or cesium carbonate typically afford the fastest reaction rates.
By moving beyond simple endpoint analysis and embracing kinetic studies—whether through traditional offline sampling or advanced in-situ monitoring—researchers can unlock a deeper mechanistic understanding. This knowledge is not merely academic; it is the foundation for developing more efficient, robust, and scalable synthetic processes, which is a critical objective for scientists and drug development professionals.
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Couto, M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2020). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. Available at: [Link]
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MacLaughlin, C., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. Available at: [Link]
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Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]
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Solubility of Things. (n.d.). Graphical methods for analyzing reaction rates. Available at: [Link]
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Chebny, V. J., et al. (2006). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. Available at: [Link]
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Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
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Facchini, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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ResearchGate. (2018). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]
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ResearchGate. (2020). Comparison of reactivity of different aryl halides. Available at: [Link]
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Zou, X., et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review. Available at: [Link]
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Unknown Author. (n.d.). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. University of Pennsylvania. Available at: [Link]
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Tyler DeWitt. (2014). Kinetics: Using the Integrated Rate Laws and Graphs to Determine the Rate Law. YouTube. Available at: [Link]
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Hage, D. S., et al. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. National Institutes of Health. Available at: [Link]
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ResearchGate. (2013). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. Available at: [Link]
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ResearchGate. (2017). Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid catalyzed by (1) (3 mol%) at room temperature. Available at: [Link]
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ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
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Nuernberg, G., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. Available at: [Link]
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Spectroscopy Online. (2022). Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]
-
Unknown Author. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING. University of Lagos. Available at: [Link]
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ResearchGate. (2017). Reaction Monitoring in Multiphase Systems: Application of Coupled In Situ Spectroscopic Techniques in Organic Synthesis. Available at: [Link]
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Lira, R. B., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. Available at: [Link]
-
Liu, Y., & Hartman, R. L. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. RSC Publishing. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
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Li, C., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
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-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Chobanian, H. R., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. Available at: [Link]
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benchmarking E-1-Octenylboronic acid against Stille coupling reagents
For researchers, scientists, and drug development professionals, the creation of carbon-carbon (C-C) bonds is a foundational technique in the synthesis of complex organic molecules. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison between two cornerstone methods: the Suzuki-Miyaura coupling, utilizing E-1-Octenylboronic acid, and the Stille coupling, which employs organostannane (organotin) reagents.
This document moves beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each reaction. By grounding our discussion in experimental data and field-proven insights, we aim to empower you to make strategic, well-informed decisions for your specific synthetic challenges.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Suzuki-Miyaura and Stille couplings are propelled by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The catalytic cycle for both reactions broadly follows three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (e.g., an aryl or vinyl halide), forming a Pd(II) intermediate.[1][4]
-
Transmetalation: This is the key differentiating step. The organic group from the nucleophilic coupling partner (either the boronic acid or the stannane) is transferred to the palladium center, displacing the halide.[2][3]
-
Reductive Elimination: The two organic partners, now bound to the palladium center, couple and are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.[4][5]
In the Suzuki-Miyaura coupling , the boronic acid must first be activated by a base.[6] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the octenyl group to the palladium center.[7] Conversely, the Stille coupling often proceeds under neutral conditions, as the organostannane is typically reactive enough for direct transmetalation.[8]
Head-to-Head Benchmark: Performance and Practicality
The choice between using this compound and an analogous (E)-1-Octenylstannane is not merely academic. It has profound implications for yield, substrate compatibility, and operational safety.
| Feature | Suzuki Coupling (this compound) | Stille Coupling (Organostannane Reagent) |
| Organometallic Reagent | Boronic acids or their esters. | Organostannanes (organotin compounds). |
| Toxicity Profile | Generally low toxicity; considered a "greener" alternative.[7][8] | High toxicity of organotin reagents and byproducts, requiring specialized handling and waste disposal.[3][8] |
| Reagent Stability | Variable; boronic acids can be susceptible to decomposition (e.g., protodeboronation).[8][9] | Generally very stable to air and moisture.[3][8] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, CsF, KF) for activation.[6][8] | Often proceeds under neutral conditions, beneficial for base-sensitive substrates.[8] |
| Functional Group Tolerance | Broad tolerance, but can be sensitive to acidic protons or base-labile groups.[8] | Excellent and very broad functional group tolerance, including unprotected hydroxyls and aldehydes.[4][10][11] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and typically removed easily via aqueous workup.[8] | Tin-based byproducts are often difficult to remove completely from the product, requiring techniques like KF precipitation or specialized chromatography.[8][10] |
Field Insights: The most significant differentiator is toxicity. The high toxicity of organostannanes is a major drawback in industrial and pharmaceutical settings.[3][8] While Stille coupling's tolerance for a vast range of functional groups is a key advantage, the challenges of removing toxic tin residues often lead chemists to prefer the Suzuki-Miyaura reaction, even if it requires more optimization to accommodate sensitive substrates.[8][12]
Experimental Protocols: A Practical Workflow
To provide a tangible comparison, we present generalized, step-by-step protocols for coupling an aryl bromide with an octenyl group using both methods.
}
Diagram 3: Generalized experimental workflow comparison.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials & Reagents:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/EtOH/H₂O mixture)
-
-
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.
-
Add the solvent system and degas the mixture for 10-15 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Stille Coupling with (E)-tributyl(oct-1-en-1-yl)stannane
Caution: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Materials & Reagents:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
(E)-tributyl(oct-1-en-1-yl)stannane (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional additive (e.g., LiCl, CuI)
-
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent via syringe, followed by the aryl halide (1.0 mmol) and the octenylstannane (1.1 mmol).
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or GC-MS).[13]
-
Cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates insoluble tin fluoride salts.[13]
-
Filter the mixture through a pad of Celite®, washing thoroughly with an organic solvent (e.g., ethyl acetate).[8][13]
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Concluding Analysis: Selecting the Optimal Reagent
The choice between this compound and its organostannane counterpart is a classic case of balancing reactivity, safety, and practicality.
-
Choose Suzuki-Miyaura Coupling (this compound) when:
-
Safety and environmental impact are primary concerns. The low toxicity of boron reagents is a decisive advantage.[7]
-
The synthesis is for pharmaceutical applications where metal residue limits are stringent.
-
The substrate is tolerant of basic conditions.
-
Ease of purification and operational simplicity are desired.
-
-
Choose Stille Coupling (Organostannane) when:
-
Substrates contain base-sensitive functional groups. The ability to run under neutral conditions is a key strength.[8]
-
The Suzuki-Miyaura coupling fails or gives low yields, perhaps due to challenging substrates.[12]
-
The exceptional functional group tolerance of the Stille reaction is necessary to avoid protecting group chemistry.[10]
-
Strict protocols for handling highly toxic reagents and managing tin-contaminated waste are in place.
-
Ultimately, while the Stille coupling remains a powerful method for complex syntheses due to its broad compatibility, the Suzuki-Miyaura reaction has largely become the preferred method in modern organic synthesis.[14] Its favorable safety profile, coupled with the commercial availability of a vast array of boronic acids, makes it a more sustainable and practical choice for introducing the E-1-octenyl group and many other functionalities.[7][15]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. [Link]
-
National Institutes of Health. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
-
National Institutes of Health. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
ResearchGate. (2025, August 6). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
YouTube. (2020, February 14). Stille cross-coupling reaction. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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A Comparative Guide to the Stereospecificity of Reactions with E-1-Octenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Distinction Between Stereospecificity and Stereoselectivity
In the precise world of pharmaceutical and materials science, controlling the three-dimensional arrangement of atoms is not a luxury—it is a necessity. The biological activity and material properties of a molecule are intrinsically linked to its stereochemistry. Two terms are central to this discussion:
-
Stereospecificity : A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. For example, a reaction where an E-alkene starting material yields only an E-alkene product, and the corresponding Z-alkene starting material yields only the Z-product, is stereospecific. There is no choice in the outcome; the mechanism preserves the initial stereochemical information.
-
Stereoselectivity : A reaction is stereoselective if it favors the formation of one stereoisomer over another, regardless of the starting material's configuration (or when a new stereocenter is formed from a prochiral center). The reaction has a "choice" between multiple possible stereoisomeric products but one is formed in greater amounts due to energetic favorability.
E-1-Octenylboronic acid is a powerful and versatile building block precisely because its reactions often exhibit high levels of stereocontrol. This guide will evaluate its performance in three fundamental classes of reactions: Suzuki-Miyaura cross-coupling, 1,2-addition to carbonyls, and Chan-Lam coupling.
Chapter 1: Suzuki-Miyaura Cross-Coupling — A Benchmark in Stereospecificity
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful methods for forming carbon-carbon bonds. A key advantage when using alkenylboronic acids is that the reaction is stereospecific, proceeding with complete retention of the double bond geometry.[1][2]
Mechanistic Basis for Stereoretention
The stereochemical outcome is secured during the transmetalation step of the catalytic cycle. The palladium complex and the boronic acid (typically as a borate salt formed with the base) exchange their organic fragments. This process occurs through a mechanism that does not allow for rotation around the carbon-boron or carbon-palladium bonds, thus preserving the E-configuration of the octenyl group as it is transferred to the palladium center and subsequently coupled to the electrophile.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Performance Comparison
The stereospecificity of the Suzuki-Miyaura coupling using this compound is consistently high. This contrasts with other coupling methods where stereochemical scrambling can be a concern. The primary alternative, the Stille coupling (using organostannanes), is also stereospecific but suffers from the high toxicity of tin reagents and byproducts, which are difficult to remove.[4][5]
| Reagent | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Stereochemical Purity (%)[1] |
| This compound | (Z)-1-Bromostyrene | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | THF/H₂O | ~85-95 | >99 (E,Z) |
| Z-1-Octenylboronic acid | (E)-1-Bromostyrene | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | THF/H₂O | ~85-95 | >99 (Z,E) |
| E-1-Octenyltributylstannane | (Z)-1-Bromostyrene | Pd(PPh₃)₄ | Toluene | ~80-90 | >99 (E,Z) |
Experimental Protocol: Stereospecific Synthesis of (E,Z)-1-Styryloct-1-ene
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
-
Reaction Setup : To a flame-dried 25 mL round-bottom flask, add this compound (1.1 mmol, 1.1 eq), (Z)-1-bromostyrene (1.0 mmol, 1.0 eq), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 eq).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition : Under a positive pressure of argon, add a 10:1 mixture of THF and water (10 mL). Bubble argon through the solution for 15 minutes to degas. Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%).
-
Reaction : Heat the mixture to 70 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure diene.
Chapter 2: 1,2-Addition to Carbonyls — A Diastereoselective Process
When this compound adds to an aldehyde, a new stereocenter is created at the carbinol carbon. The reaction is therefore not stereospecific in the same way as the Suzuki coupling, but it is highly diastereoselective. The stereochemical outcome can be reliably predicted using the Zimmerman-Traxler model.[6][7]
Mechanistic Basis for Diastereoselectivity: The Zimmerman-Traxler Model
In transition-metal-catalyzed 1,2-additions, the reaction is believed to proceed through a closed, six-membered, chair-like transition state.[8][9] To minimize steric hindrance, both the R group of the aldehyde (R') and the alkyl chain of the alkenylboronic acid (R) preferentially occupy pseudo-equatorial positions. For an E-alkenylboron reagent, this arrangement leads directly to the formation of the anti diastereomer as the major product.
Sources
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- 2. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of E-1-Octenylboronic Acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. E-1-Octenylboronic acid, a valuable reagent in organic synthesis, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal not only poses risks to personnel and the environment but can also compromise the integrity of research operations. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles.
Hazard Assessment and Core Principles
Understanding the inherent hazards of this compound is the first step in managing its disposal. According to its classification under the Globally Harmonized System (GHS), this compound presents several risks that dictate its handling and disposal as hazardous waste.[1]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 5708391[1]
Based on this profile, the following core principles must be strictly adhered to:
-
Treat as Hazardous Waste: All forms of this compound waste—whether pure, in solution, or contaminating other materials—must be managed as hazardous chemical waste.[2][3]
-
No Drain Disposal: Under no circumstances should this chemical or its rinsate be disposed of down the sanitary sewer.[3][4] Boronic acids can be harmful to aquatic life, and their ecological impact is often not fully characterized.
-
Segregate Waste Streams: this compound waste should be collected separately from other chemical waste streams to prevent potentially dangerous reactions.[3] Never mix boronic acids with strong oxidizing agents or strong acids.[5][6]
Personnel Safety: Your First Line of Defense
Before beginning any disposal procedure, ensuring personal safety through appropriate Personal Protective Equipment (PPE) and engineering controls is paramount.
-
Engineering Controls: All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood.[3][7] This is critical to minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes that can cause serious eye irritation.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[4][5] Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.[3]
-
Step-by-Step Disposal Protocol
Follow this systematic approach to ensure the safe collection and disposal of this compound waste.
Properly segregating waste at the point of generation is the most critical step.
-
Solid Waste:
-
Collect any unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, durable, and sealable container.
-
This container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.
-
Ensure the waste container is compatible with the solvents used in the solution. Borosilicate glass or polyethylene containers are generally suitable.
-
Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[9]
-
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol). The first rinsate will contain the highest concentration of residual chemical and must be collected and disposed of as liquid hazardous waste.[3][4]
-
Subsequent Rinses: Depending on your institution's Environmental Health and Safety (EHS) guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your local EHS office for specific requirements.[3]
-
Final Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original chemical label to prevent misuse. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[3]
Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic until it is collected by your institution's EHS personnel or a licensed chemical waste disposal contractor.[3]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill. Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Operational Guide to Personal Protective Equipment for Handling (E)-1-Octenylboronic Acid
This guide provides essential safety and logistical information for the handling and disposal of (E)-1-Octenylboronic acid. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a framework for safe laboratory practices, grounded in technical accuracy and field-proven insights. The protocols herein are designed as a self-validating system to ensure the highest standards of safety and experimental integrity.
(E)-1-Octenylboronic acid is an organoboronic acid that, while crucial in many synthetic applications, presents specific hazards that necessitate rigorous safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Furthermore, as a vinyl boronic acid, it may be prone to decomposition pathways such as protodeboronation, particularly in the presence of heat or certain catalysts[2]. Adherence to the following guidelines is critical for mitigating these risks.
Hazard Assessment Summary
A clear understanding of the potential hazards is the foundation of a robust safety plan.
| Hazard Classification | Description | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1] |
Core Personal Protective Equipment (PPE) Directive
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities[3][4]. | Protects against splashes and airborne particles, preventing serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for integrity before each use and changed immediately if contaminated[3][5]. | Prevents direct skin contact, mitigating the risk of skin irritation[1]. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat must be worn. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat[3]. | Protects skin from accidental spills and contamination of personal clothing[6]. |
| Respiratory Protection | For handling small quantities within a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[3][4][7]. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation[1][5]. |
Safe Handling and Operations Protocol
Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls
-
Work Area: All handling of (E)-1-Octenylboronic acid, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation risk[5][8].
-
Emergency Equipment: Before commencing work, verify that a safety shower and eyewash station are readily accessible and unobstructed[3][5].
-
Environment: Ensure the work area is clean, free of clutter, and away from incompatible materials such as strong oxidizing agents or strong acids[9][10][11].
Donning PPE and Handling
-
PPE Inspection: Don all required PPE as specified in the table above. Visually inspect gloves for any signs of degradation or punctures before use[12].
-
Chemical Transfer: When transferring the solid compound, use appropriate tools like a spatula to avoid generating dust[5]. For transferring larger quantities, use sealed containers and transport them on a cart[13]. Keep the container tightly closed when not in use[5][14].
Post-Handling and Decontamination
-
Hygiene: After handling is complete, and before leaving the laboratory, wash hands thoroughly with soap and water, even if gloves were worn[3][5].
-
Work Area Cleanup: Decontaminate the work surface to remove any residual chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Contaminated gloves should be removed using a proper technique (without touching the outer surface) and disposed of as hazardous waste[12].
Workflow for Safe Handling of (E)-1-Octenylboronic Acid
Caption: Workflow for the safe handling of (E)-1-Octenylboronic acid.
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[4][14]. Seek medical attention if irritation persists[9].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][14]. Seek immediate medical attention[4].
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention[4][14].
-
Small Spill: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance. Vacuum or sweep up the material and place it into a suitable, labeled container for hazardous waste disposal[3][4]. Ensure the area is well-ventilated during cleanup[3].
Decontamination and Disposal Plan
All waste generated from the use of (E)-1-Octenylboronic acid must be treated as hazardous waste[3][8].
-
Waste Segregation:
-
Solid Waste: Collect unused (E)-1-Octenylboronic acid and any contaminated solids (e.g., gloves, weighing paper, absorbent material) in a designated, sealable container clearly labeled "Hazardous Waste"[8].
-
Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste[8].
-
-
Container Decontamination:
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as liquid hazardous waste[8]. Subsequent rinses may also need to be collected depending on institutional guidelines[8].
-
After the final rinse, allow the container to air dry completely in a well-ventilated area. Deface the original label before recycling or disposal according to institutional policy[8].
-
-
Final Disposal: All chemical waste must be disposed of in accordance with federal, state, and local regulations[3]. Never dispose of boronic acids down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local authorities[15][8]. Do not mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this can lead to dangerous reactions[15][8].
References
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
-
National Center for Biotechnology Information. (n.d.). E-1-Octenylboronic acid. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). 2-Isopropyl-oxazole-5-boronic acid pinacol ester Safety Data Sheet.
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INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
- Fisher Scientific. (2009, September 26). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
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Organic Syntheses. (2009). Working with Hazardous Chemicals. Org. Synth. 2009, 86, 344-359. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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Catalyst Education. (2020, January 8). Handling and Storing Chemicals. YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
